molecular formula C8H16O5 B608003 Hydroxy-PEG2-methyl ester CAS No. 457897-73-3

Hydroxy-PEG2-methyl ester

カタログ番号: B608003
CAS番号: 457897-73-3
分子量: 192.21
InChIキー: ZWFWEUBKPURUHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy-PEG2-methyl ester (CAS 457897-73-3) is a key polyethylene glycol (PEG)-based chemical linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1] [6] . PROTACs are bifunctional molecules that consist of one ligand for an E3 ubiquitin ligase, another for a target protein of interest, and a connecting linker. This compound serves as the crucial spacer, exploiting the intracellular ubiquitin-proteasome system to selectively induce the degradation of target proteins, a groundbreaking technology in chemical biology and drug discovery [1] [6] . The structure of this compound features a hydroxyl group and a methyl ester terminal, providing reactive handles for further chemical conjugation. With a molecular formula of C 8 H 16 O 5 and a molecular weight of 192.21 [3] , it is characterized as a colorless to light yellow liquid with a predicted density of 1.102 g/cm³ [3] . It is soluble in organic solvents like DMSO [1] . This reagent is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFWEUBKPURUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hydroxy-PEG2-methyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hydroxy-PEG2-methyl ester: Properties, Applications, and Protocols for Advanced Bioconjugation

Introduction

In the landscape of modern drug discovery and development, particularly within the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount. This compound (CAS No. 457897-73-3) has emerged as a cornerstone bifunctional building block, prized for its precise length, inherent hydrophilicity, and versatile chemical handles. This guide, written from the perspective of a senior application scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and function, offering field-proven insights into its application, reactivity, and analytical validation. The core philosophy of this guide is to present not just protocols, but self-validating systems of experimentation, ensuring robust and reproducible results.

Section 1: Core Chemical and Physicochemical Properties

The utility of this compound originates from its distinct molecular architecture. It features a discrete di-ethylene glycol (PEG2) spacer, which imparts flexibility and aqueous solubility—critical attributes for biological applications.[1][2][3][4] This hydrophilic spacer is flanked by two orthogonal functional groups: a primary hydroxyl (-OH) group and a methyl ester (-COOMe). This heterobifunctional nature is the key to its synthetic versatility, allowing for sequential, controlled conjugation reactions.[1][2][3][5]

Table 1: Key Properties and Identifiers of this compound

PropertyValueSource(s)
CAS Number 457897-73-3[6][7][]
Molecular Formula C₈H₁₆O₅[1][6][]
Molecular Weight 192.21 g/mol [1][6][]
IUPAC Name methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate[]
Synonyms HO-PEG2-COOMe, Hydroxy-PEG2-C2-methyl ester[]
Appearance Colorless to light yellow oily liquid[6][]
Density ~1.102 g/cm³[6][]
Boiling Point 286.0 ± 20.0 °C at 760 mmHg[]
Solubility Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances solubility in aqueous media.[1][2][3][6]

Section 2: The Central Role of this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][9][10] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][10] The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy.[4]

PEG-based linkers, such as this compound, are the most common motifs used in PROTAC synthesis.[10] Their inclusion offers several distinct advantages:

  • Enhanced Solubility: The ethylene glycol units significantly increase the hydrophilicity of the final PROTAC molecule, which often contains large, hydrophobic ligands. This improved water solubility is crucial for bioavailability and preventing aggregation.[4][10]

  • Improved Cell Permeability: The physicochemical properties of the linker directly influence how the PROTAC traverses the cell membrane to reach its intracellular targets. PEG linkers can be optimized to achieve the right balance of properties for cell entry.[10]

  • Systematic Optimization: The defined, discrete length of PEG linkers like this one allows for the systematic synthesis of PROTAC libraries where only the linker length is varied. This is a key strategy for optimizing the geometry of the ternary complex (E3 Ligase-PROTAC-Target Protein), which is essential for efficient ubiquitination and subsequent degradation.[10]

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand (Warhead) Linker Linker (e.g., from this compound) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand Reactivity_Pathway start This compound (HO-PEG2-COOMe) ester_hydrolysis 1. Base-mediated hydrolysis (e.g., LiOH) start->ester_hydrolysis Path A hydroxyl_activation 1. Hydroxyl Activation (e.g., Tosylation, Mesylation) start->hydroxyl_activation Path B acid_intermediate Hydroxy-PEG2-acid (HO-PEG2-COOH) ester_hydrolysis->acid_intermediate acid_activation 2. Carboxylic Acid Activation (e.g., EDC, NHS) acid_intermediate->acid_activation conjugate1 Conjugation to Amine-containing Molecule acid_activation->conjugate1 activated_intermediate Activated-O-PEG2-COOMe hydroxyl_activation->activated_intermediate nucleophilic_substitution 2. Nucleophilic Substitution (e.g., with Azide, Thiol) activated_intermediate->nucleophilic_substitution conjugate2 Conjugation to Thiol, Azide, etc. nucleophilic_substitution->conjugate2

Caption: Orthogonal reaction pathways for this compound.

Path A: Modification via the Methyl Ester

The most common strategy involves the methyl ester. It can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to its corresponding carboxylic acid, Hydroxy-PEG2-acid. [1][2]This resulting carboxylic acid is a stable intermediate that can then be "activated" using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This activated NHS ester is highly reactive towards primary amines, forming a stable amide bond, a cornerstone of bioconjugation.

Path B: Modification via the Hydroxyl Group

The primary hydroxyl group provides a second, independent reaction site. While less nucleophilic than an amine, it can be derivatized or replaced. [1][2][3][5]For instance, it can be activated by conversion to a better leaving group, such as a tosylate or mesylate, which can then undergo nucleophilic substitution. Alternatively, it can be used in etherification reactions. This pathway is crucial when the synthetic strategy requires the ester terminus to be coupled first or to remain intact.

Section 4: Practical Protocols and Methodologies

General Handling and Storage
  • Storage: For long-term stability, the pure compound should be stored at -20°C. [6]Some suppliers suggest storage at 2-8°C is also acceptable. []Once dissolved in a solvent, it is best to aliquot the solution into single-use vials and store at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. [6]* Handling: The compound can be a colorless to light yellow liquid. [6][]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11]Work should be conducted in a well-ventilated area or a chemical fume hood. [11][12]

Experimental Protocol: Hydrolysis of Methyl Ester

Causality: This protocol converts the chemically stable methyl ester into a reactive carboxylic acid. The choice of a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete hydrolysis while minimizing potential side reactions.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 Tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Lithium Hydroxide (LiOH) (approx. 1.5-2.0 equivalents) dissolved in a minimal amount of water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, carefully acidify the reaction mixture to a pH of ~3-4 with dilute HCl (1M).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Hydroxy-PEG2-acid. The product can be purified further by column chromatography if necessary.

Analytical Characterization Workflow

Validating the identity, purity, and structure of the starting material and any subsequent conjugates is critical for reproducible science.

Analytical_Workflow Sample Sample (this compound) NMR ¹H NMR Spectroscopy Sample->NMR MS LC-MS Sample->MS HPLC RP-HPLC Sample->HPLC Structure Structural Confirmation (Presence of PEG, -OH, -COOMe) NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment (>95%) HPLC->Purity

Caption: A standard analytical workflow for compound validation.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the molecule.

  • Methodology: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected Chemical Shifts: The spectrum should show characteristic peaks for the different protons in the molecule. [13][14][15] * Methyl Ester (CH₃): A singlet peak around δ 3.7 ppm.

    • PEG Backbone (-O-CH₂-CH₂-O-): A complex series of multiplets typically between δ 3.5 and 3.8 ppm.

    • Terminal Hydroxyl (-CH₂-OH): The chemical shift of the OH proton itself can be variable and may appear as a broad singlet. In DMSO-d₆, this peak is often observed distinctly around 4.56 ppm. [16]The adjacent -CH₂- protons will also have a characteristic shift.

    • Propanoate Backbone (-CH₂-CH₂-COOMe): Triplets corresponding to these methylene groups.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and identity of the compound.

  • Methodology: Use a technique like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). Prepare a dilute solution (10-100 µg/mL) in a solvent like acetonitrile or methanol.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the molecule plus an ion (e.g., [M+H]⁺ or [M+Na]⁺). For this compound (MW 192.21), expect ions around m/z 193.1 or 215.1.

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the compound.

  • Methodology: Reversed-Phase HPLC (RP-HPLC) is typically used.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile (with 0.1% TFA or Formic Acid).

    • Detection: UV detection (e.g., at 214 nm), as the ester group has a weak chromophore.

  • Data Analysis: Purity is calculated by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is common for research-grade material. []

Section 5: Safety and Handling

  • Personal Protective Equipment: Always wear protective gloves, clothing, and eye/face protection. [11][17]* Handling Precautions: Avoid contact with skin and eyes. Do not breathe vapor or mist. [11]Ensure adequate ventilation or work in a chemical fume hood. [12]Wash hands thoroughly after handling. [11][18]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes. [17][19] * Inhalation: Remove to fresh air. [11] * Ingestion: Wash out mouth with water. Do NOT induce vomiting. [11] * In all cases of exposure, seek medical attention if symptoms persist.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. [12][18]

Conclusion

This compound is far more than a simple chemical reagent; it is a precision tool for the modern biopharmaceutical scientist. Its well-defined structure, comprising a hydrophilic PEG spacer and orthogonal reactive termini, provides a reliable and versatile platform for constructing complex molecules like PROTACs and other bioconjugates. A thorough understanding of its chemical properties, reactivity, and the appropriate analytical methods for its characterization is essential for its successful and reproducible application. By employing the systematic and validated approaches outlined in this guide, researchers can confidently leverage the power of this linker to advance the frontiers of drug discovery and targeted therapeutics.

References

  • DC Chemicals. (n.d.). This compound|CAS 457897-73-3. Retrieved from [Link]

  • Anjiekai Biomedical. (n.d.). Hydroxy-PEG2-C2-methyl ester|457897-73-3. Retrieved from [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Glycomindsynth. (n.d.). Hydroxy PEG. Retrieved from [Link]

  • Re-Soto, A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

  • Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). This compound,Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate. Retrieved from [Link]

  • CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

  • ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to Hydroxy-PEG2-methyl ester: Structure, Synthesis, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Linkerology in Modern Therapeutics

In the intricate landscape of advanced drug development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule is not merely a passive connector but an active modulator of a drug's efficacy, safety, and pharmacokinetic profile. Among the diverse array of linkers, those based on polyethylene glycol (PEG) have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides a comprehensive technical overview of a fundamental building block in this class: Hydroxy-PEG2-methyl ester. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—the causal relationships behind its synthesis, derivatization, and strategic deployment in creating next-generation therapeutics. This document is structured to be a self-validating resource, grounded in established chemical principles and supported by detailed, actionable protocols.

Core Molecular Profile of this compound

This compound is a heterobifunctional molecule featuring a terminal hydroxyl group and a methyl ester, separated by a diether PEG spacer. This seemingly simple architecture provides a versatile platform for chemical modification, making it a valuable tool in the medicinal chemist's arsenal.

Chemical Structure:

G struct HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOCH₃

Caption: Chemical structure of this compound.

Its systematic IUPAC name is methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. The presence of the ethylene glycol units renders the molecule hydrophilic, a crucial attribute for improving the solubility of often lipophilic drug candidates.[1][2]

Key Physicochemical and Structural Data
PropertyValueSource(s)
Chemical Formula C₈H₁₆O₅[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 457897-73-3[3]
Appearance Colorless to light yellow liquid[4]
IUPAC Name methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[1]
Solubility Soluble in DMSO, DMF, DCM, and water[5][6]
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C[1]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through a base-catalyzed Michael addition of diethylene glycol to methyl acrylate. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis via Michael Addition

Reaction Scheme:

G HO(CH₂)₂O(CH₂)₂OH HO(CH₂)₂O(CH₂)₂OH HO(CH₂)₂O(CH₂)₂O(CH₂)₂COOCH₃ HO(CH₂)₂O(CH₂)₂O(CH₂)₂COOCH₃ HO(CH₂)₂O(CH₂)₂OH->HO(CH₂)₂O(CH₂)₂O(CH₂)₂COOCH₃ + CH₂=CHCOOCH₃ (Base Catalyst)

Caption: Synthesis of this compound.

Materials:

  • Diethylene glycol

  • Methyl acrylate

  • Potassium tert-butoxide (or other suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylene glycol (excess, e.g., 5-10 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a catalytic amount of potassium tert-butoxide (e.g., 0.1 equivalents) to the stirred solution.

  • To this mixture, add methyl acrylate (1 equivalent) dropwise, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Rationale for Experimental Choices:

  • Excess Diethylene Glycol: Using a large excess of diethylene glycol minimizes the formation of the bis-alkylation product where both hydroxyl groups of diethylene glycol react with methyl acrylate.

  • Base Catalyst: A base is required to deprotonate the hydroxyl group of diethylene glycol, forming an alkoxide that acts as the nucleophile in the Michael addition. Potassium tert-butoxide is a suitable non-nucleophilic strong base.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent quenching of the alkoxide intermediate by water.

  • Purification: Column chromatography is effective for separating the desired mono-adduct from unreacted diethylene glycol and any di-adduct byproduct.[2][4]

Functionalization and Derivatization: Expanding the Synthetic Utility

The true power of this compound lies in its bifunctionality, allowing for sequential or orthogonal chemical modifications. The terminal hydroxyl group can be readily converted into other functional groups, while the methyl ester can be hydrolyzed to a carboxylic acid.

Activation and Derivatization of the Hydroxyl Group

The hydroxyl group serves as a versatile handle for introducing functionalities required for subsequent conjugation chemistries, such as those used in the assembly of Proteolysis Targeting Chimeras (PROTACs).[7][8]

This protocol transforms the hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions (e.g., with an azide or an amine).[9][10]

Reaction Scheme:

G HO-PEG₂-COOCH₃ HO-PEG₂-COOCH₃ TsO-PEG₂-COOCH₃ TsO-PEG₂-COOCH₃ HO-PEG₂-COOCH₃->TsO-PEG₂-COOCH₃ + TsCl (Pyridine, DCM) G HO-PEG₂-COOCH₃ HO-PEG₂-COOCH₃ N₃-PEG₂-COOCH₃ N₃-PEG₂-COOCH₃ HO-PEG₂-COOCH₃->N₃-PEG₂-COOCH₃ + HN₃ (PPh₃, DIAD)

Caption: Conversion to an azide via Mitsunobu reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Hydrazoic acid solution

  • Anhydrous THF

Procedure:

  • Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add DIAD (1.5 equivalents) dropwise to the solution, which should turn into a cloudy white suspension.

  • Add diphenylphosphoryl azide (1.2 equivalents) or a solution of hydrazoic acid in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the azido-PEG2-methyl ester.

Authoritative Grounding: The Mitsunobu reaction is a well-established and reliable method for the functionalization of alcohols, offering high yields and stereochemical control. [11][12]

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule.

Reaction Scheme:

G HO-PEG₂-COOCH₃ HO-PEG₂-COOCH₃ HO-PEG₂-COOH HO-PEG₂-COOH HO-PEG₂-COOCH₃->HO-PEG₂-COOH + LiOH (THF/H₂O)

Caption: Hydrolysis of the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (2-3 equivalents).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. The sodium salt form is often more stable for storage. [5]

Application in PROTAC Synthesis: A Workflow Example

This compound and its derivatives are extensively used as linkers in the synthesis of PROTACs. The PEG component enhances the aqueous solubility of the final PROTAC, and the linker length can be crucial for optimal ternary complex formation and subsequent protein degradation. [2][13][14]

Workflow: Assembly of a PROTAC using a Hydroxy-PEG2-derived Linker

This workflow illustrates a common strategy for PROTAC synthesis where the linker is first attached to one of the ligands, followed by conjugation to the second ligand.

PROTAC_Synthesis_Workflow A This compound B Tosylate Activation (TsCl, Pyridine) A->B Step 1 C TsO-PEG2-COOCH₃ B->C D Nucleophilic Substitution (Ligand-NH₂) C->D Step 2 E Ligand-NH-PEG2-COOCH₃ D->E F Ester Hydrolysis (LiOH) E->F Step 3 G Ligand-NH-PEG2-COOH F->G H Amide Coupling (Ligand'-NH₂, HATU) G->H Step 4 I Final PROTAC (Ligand-Linker-Ligand') H->I

Caption: A representative workflow for PROTAC synthesis.

Step-by-Step Rationale:

  • Activation of the Linker: The hydroxyl group of this compound is activated, for instance, by conversion to a tosylate, creating a good leaving group.

  • Conjugation to the First Ligand: The activated linker is reacted with the first ligand (e.g., a ligand for the E3 ligase containing a nucleophilic amine), forming a stable bond.

  • Deprotection/Modification of the Second Terminus: The methyl ester on the other end of the linker is hydrolyzed to a carboxylic acid.

  • Conjugation to the Second Ligand: The newly formed carboxylic acid is activated (e.g., using HATU) and reacted with the second ligand (e.g., a ligand for the target protein containing an amine) to form the final PROTAC molecule via an amide bond.

This modular approach allows for the systematic variation of the linker length and composition to optimize the PROTAC's biological activity.

Conclusion and Future Perspectives

This compound is a foundational building block in the construction of complex therapeutic molecules. Its straightforward synthesis, versatile functional handles, and inherent hydrophilicity make it an invaluable tool for medicinal chemists and drug development professionals. The ability to precisely control the derivatization of its hydroxyl and methyl ester functionalities provides a robust platform for creating linkers that are tailored to the specific demands of a given therapeutic application, from enhancing the solubility of small molecule drugs to optimizing the efficacy of targeted protein degraders. As the field of "linkerology" continues to evolve, the principles and protocols outlined in this guide will remain fundamental to the rational design of innovative and effective medicines.

References

  • DC Chemicals. This compound|CAS 457897-73-3. [Link]

  • Anjiekai Biomedical. Hydroxy-PEG2-C2-methyl ester|457897-73-3. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubMed. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • National Institutes of Health. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

  • LookChem. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • MDPI. Mitsunobu Reaction | Encyclopedia. [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

  • ResearchGate. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • PubChem. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137. [Link]

  • ResearchGate. (PDF) Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

  • MDPI. Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. [Link]

  • National Institutes of Health. Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

Sources

An In-depth Technical Guide to the Mechanism and Application of Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Hydroxy-PEG2-methyl ester is a heterobifunctional linker of significant interest in modern drug development and bioconjugation. Its precisely defined structure, featuring a terminal hydroxyl group and a methyl ester separated by a hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the sequential conjugation of two different molecular entities. This guide provides an in-depth analysis of the molecule's core mechanism of action, focusing on the distinct reactivity of its terminal functional groups. We will explore the chemical principles governing its use, provide validated experimental protocols for its modification, and discuss its strategic application in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Value of a Heterobifunctional Linker

In the intricate fields of bioconjugation and medicinal chemistry, linkers are crucial components that connect distinct molecular fragments, such as a targeting moiety and a therapeutic payload.[1] Polyethylene glycol (PEG) linkers are particularly valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[2][3] this compound stands out as a discrete (monodisperse) PEG derivative, offering precise control over spacing and chemical reactivity.

Its power lies in its heterobifunctional nature : possessing two different reactive ends. This allows for a controlled, stepwise conjugation strategy, preventing the formation of undesired homodimers and enabling the precise assembly of complex molecular constructs like PROTACs, which require the linkage of a target-binding ligand and an E3 ligase ligand.[4][5]

Caption: Chemical structure of this compound.

The Core Mechanism: Orthogonal Reactivity of Terminal Groups

The central mechanism of action for this compound revolves around the chemically distinct and addressable nature of its two terminal functional groups: the hydroxyl (-OH) and the methyl ester (-COOCH₃). This orthogonality allows one group to be selectively reacted while the other remains protected or inert, a cornerstone of modern synthetic strategy.

The Methyl Ester: A Precursor to an Active Carboxyl Group

The methyl ester is a relatively stable functional group, but its primary role in this linker is to serve as a protected form of a carboxylic acid.[6] The key mechanistic step is its hydrolysis, typically under basic conditions, to reveal a carboxylate anion. This transformation is crucial because the resulting carboxylic acid is a versatile functional handle for conjugation, most commonly through the formation of a stable amide bond with a primary amine on a target molecule (e.g., a protein lysine residue).

Mechanism of Saponification (Alkaline Hydrolysis): The hydrolysis of the ester is an irreversible process under basic conditions, a reaction also known as saponification.[7][8] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion and yielding the carboxylic acid. In the basic medium, the acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[8][9] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the free carboxylic acid.[9]

Caption: Reaction pathway for the hydrolysis of the methyl ester.

The Terminal Hydroxyl Group: A Versatile Nucleophile

The hydroxyl (-OH) group is a nucleophile that can be used for various conjugation chemistries. However, as it is a relatively poor leaving group, its direct use is often limited. The more common and effective strategy involves activating the hydroxyl group to enhance its reactivity.[10][11]

Mechanism of Activation: A primary method for activating the hydroxyl group is to convert it into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting activated PEG-linker is now highly susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles on a second molecule of interest.

This two-step process (activation followed by substitution) provides a robust and controlled method for forming stable ether, amine, or thioether linkages.

Experimental Protocols and Workflow Validation

As a Senior Application Scientist, it is crucial to translate theory into practice. The following protocols are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol: Hydrolysis of this compound

This protocol details the conversion of the methyl ester to a carboxylic acid, the most common first step in using this linker.

Objective: To produce Hydroxy-PEG2-carboxylic acid with high purity.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Solvent System: Tetrahydrofuran (THF) and Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and H₂O. Causality: The THF ensures solubility of the organic ester, while the water is necessary for the hydrolysis reaction and to dissolve the LiOH.[12]

  • Saponification: Add LiOH·H₂O (1.5 eq) to the solution. Stir vigorously at room temperature for 2-4 hours.

  • Reaction Monitoring (Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The starting material (ester) is more nonpolar and will have a higher Rf value than the product (carboxylate salt). The reaction is complete when the starting material spot has disappeared.

  • Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl until the pH is ~2-3. Causality: This step protonates the carboxylate salt to form the desired carboxylic acid, which is typically less water-soluble.[13]

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the product.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the pure Hydroxy-PEG2-carboxylic acid, typically as a clear oil.

Strategic Workflow for Heterobifunctional Conjugation

The true utility of this compound is realized in a sequential workflow.

G cluster_0 Step 1: Carboxyl Formation cluster_1 Step 2: First Conjugation (Amide Bond) cluster_2 Step 3: Second Conjugation (Hydroxyl) A Start: This compound B Hydrolyze Ester (Protocol 2.1) A->B C Intermediate: Hydroxy-PEG2-carboxylic acid B->C D Activate Carboxyl (EDC/NHS Chemistry) C->D E React with Molecule 1 (e.g., Protein-NH₂) D->E F Conjugate 1: (Molecule 1)-NHCO-PEG2-OH E->F G Activate Hydroxyl (e.g., MsCl, Base) F->G H React with Molecule 2 (e.g., Payload-Nu) G->H I Final Product: (Molecule 1)-Linker-(Molecule 2) H->I

Caption: A validated workflow for sequential heterobifunctional conjugation.

Data-Driven Insights and Physicochemical Properties

The performance of a linker is dictated by its physical properties. The PEG2 spacer is specifically chosen to confer beneficial characteristics.

PropertyValue / DescriptionImpact on Mechanism & Application
Molecular Weight 178.19 g/mol Provides a precise and well-defined spacer length (~10.6 Å).
Solubility Soluble in water and most organic solvents.[14]The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules, which is critical for hydrophobic drugs or protein stability.[1][3]
Reactivity Ester: Hydrolyzed under basic conditions.[6] Hydroxyl: Requires activation for efficient substitution.[10][15]This differential reactivity is the foundation of its use as a heterobifunctional linker, enabling controlled, sequential reactions.
Immunogenicity Low.[16]PEG linkers are known to create a hydration shell that can shield conjugated molecules from the immune system, potentially reducing immunogenicity and increasing circulation time.[16]

Conclusion

This compound is more than a simple spacer; it is a strategic tool for the rational design of complex biomolecules. Its mechanism of action is rooted in the orthogonal reactivity of its terminal hydroxyl and methyl ester groups. By first hydrolyzing the ester to a carboxylic acid for a primary conjugation and subsequently activating the hydroxyl group for a secondary reaction, researchers can precisely assemble advanced therapeutics like ADCs and PROTACs.[2][4] Understanding this core mechanism and applying validated protocols are essential for leveraging the full potential of this versatile linker in the pursuit of next-generation drug development.

References

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • ResearchGate. Activated PEG derivatives for conjugation. ResearchGate. [Link]

  • Google Patents. (US7799549B2). Methods for increasing protein polyethylene glycol (PEG) conjugation.
  • ResearchGate. Different linkers are used to activate polyethylene glycol to create.... ResearchGate. [Link]

  • AxisPharm. Hydroxy-PEG-methyl ester. AxisPharm. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Chemguide. hydrolysis of esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. [Link]

Sources

The Strategic Utility of Hydroxy-PEG2-methyl Ester in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxy-PEG2-methyl ester is a heterobifunctional chemical linker that has emerged as a critical building block in contemporary biomedical research and pharmaceutical development. Its unique architecture, featuring a discrete two-unit polyethylene glycol (PEG) chain flanked by a terminal hydroxyl group and a methyl ester, offers a powerful combination of hydrophilicity, defined spatial control, and orthogonal reactivity. This guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its instrumental role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the mechanistic rationale behind its use, present detailed, field-proven experimental protocols, and offer quantitative insights to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: Unpacking the Molecular Architecture and Strategic Advantages

This compound, systematically named O-(2-Hydroxyethyl)-O'-methyl-diethylene glycol, is a non-immunogenic, flexible linker that provides a crucial bridge in the construction of complex biomolecules.[1] The strategic value of this linker is rooted in three key features:

  • The PEG Spacer: The two-unit polyethylene glycol chain imparts hydrophilicity to the molecule and any conjugate it is incorporated into.[2] This is particularly advantageous for improving the solubility of hydrophobic drugs or ligands, a common challenge in drug development.[3] The PEG linker's flexibility is also crucial for facilitating the proper orientation and interaction of the conjugated moieties, such as in the formation of a stable ternary complex in PROTACs.[4]

  • The Hydroxyl Group: The primary alcohol (-OH) is a versatile functional group that can be readily activated for conjugation to a variety of functionalities. Its relatively low reactivity in its native state allows for selective reactions at the other end of the molecule without the need for a protecting group in certain synthetic schemes.[5]

  • The Methyl Ester Group: The methyl ester (-COOCH₃) provides a stable, yet readily modifiable, handle for conjugation. It can be hydrolyzed under basic conditions to yield a carboxylic acid, which can then be activated for coupling with amines, a common functional group in biomolecules.[1]

The presence of these two distinct functional groups offers orthogonal reactivity , a cornerstone of modern bioconjugation. This allows for a stepwise and controlled synthesis, where one end of the linker is conjugated to a molecule of interest, followed by the modification and conjugation of the other end to a second molecule, minimizing the formation of undesirable byproducts.[5]

Core Application: A Scaffold for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC.[7]

This compound is frequently employed as a foundational element in PROTAC linker synthesis. Its hydrophilic nature enhances the solubility and cell permeability of the final PROTAC molecule, while its flexibility allows for the optimal positioning of the target protein and E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[2][8]

The Role of the PEG2 Linker in Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the rate-limiting step for protein degradation. The length and composition of the linker are critical determinants of the stability of this complex.[4] While longer PEG chains can offer more flexibility, a shorter linker like PEG2 can provide the necessary proximity and orientation for efficient ubiquitin transfer without excessive entropic penalties.[8] The optimal linker length is target-dependent, and empirical testing of various lengths is often necessary.[8]

PROTAC_Mechanism cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Hydroxy-PEG2- methyl ester based) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->POI tags Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI results in

Figure 1: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general, two-step strategy for synthesizing a PROTAC using this compound.

Step 1: Conjugation to the Target Protein Ligand via Hydroxyl Activation

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is first activated to create a better leaving group. A common method is tosylation.

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equivalents) and cool the solution to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker.

  • Conjugation to the Target Protein Ligand: The tosylated linker is then reacted with a nucleophilic group (e.g., an amine or phenol) on the target protein ligand.

    • Dissolve the target protein ligand (1 equivalent) and the tosylated linker (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete as monitored by LC-MS.

    • Purify the resulting conjugate by preparative HPLC.

Step 2: Conjugation to the E3 Ligase Ligand via Methyl Ester Modification

  • Hydrolysis of the Methyl Ester (Saponification): The methyl ester of the purified conjugate from Step 1 is hydrolyzed to a carboxylic acid.[9]

    • Dissolve the conjugate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[10]

    • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 2-4 hours.[10]

    • Monitor the reaction by LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~3 with dilute HCl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the carboxylic acid-functionalized intermediate.

  • Amide Coupling to the E3 Ligase Ligand: The newly formed carboxylic acid is activated and coupled to an amine on the E3 ligase ligand.

    • Dissolve the carboxylic acid intermediate (1 equivalent), the E3 ligase ligand (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) in DMF.

    • Add DIPEA (2 equivalents) and stir the reaction at room temperature for 2-12 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow Start Hydroxy-PEG2- methyl ester Step1 Step 1: Hydroxyl Activation (e.g., Tosylation) Start->Step1 Activated_Linker Activated Linker- PEG2-methyl ester Step1->Activated_Linker Step2 Step 2: Conjugation to POI Ligand Activated_Linker->Step2 POI_Ligand Target Protein Ligand POI_Ligand->Step2 Intermediate1 POI Ligand-Linker- PEG2-methyl ester Step2->Intermediate1 Step3 Step 3: Methyl Ester Hydrolysis Intermediate1->Step3 Intermediate2 POI Ligand-Linker- PEG2-COOH Step3->Intermediate2 Step4 Step 4: Amide Coupling to E3 Ligand Intermediate2->Step4 E3_Ligand E3 Ligase Ligand E3_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Core Application: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11] The linker in an ADC is a critical component that influences its stability, solubility, and pharmacokinetic profile. This compound can be incorporated into ADC linkers to improve their properties.

Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer, such as the one in this compound, offers several advantages in ADC design:

  • Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate aggregation and improve the solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR).[11]

  • Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life.[11]

  • Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer.[12]

Quantitative Data: Impact of PEG Linker Length on Bioconjugate Properties
PropertyEffect of Increasing PEG Linker LengthRationaleReferences
Solubility Generally IncreasesThe ether oxygens in the PEG chain form hydrogen bonds with water, increasing the hydrophilicity of the conjugate.[3][8]
Cell Permeability Can DecreaseIncreased molecular weight and polar surface area can hinder passive diffusion across cell membranes.[8]
Flexibility IncreasesLonger chains provide greater conformational freedom.[8]
Ternary Complex Stability (PROTACs) Target DependentCan be beneficial for achieving a productive orientation, but excessive flexibility may lead to an entropic penalty.[4][8]
"Hook Effect" (PROTACs) Can be ModulatedLinker length can influence the formation of non-productive binary complexes versus the desired ternary complex.[8]
Experimental Protocol: Synthesis of an ADC Linker-Payload

This protocol describes the synthesis of a linker-payload construct using this compound for subsequent conjugation to an antibody.

  • Conjugation to Payload: The hydroxyl group of this compound is activated (as described in section 2.2, step 1) and reacted with a functional group on the cytotoxic payload.

  • Methyl Ester Hydrolysis: The methyl ester of the payload-linker conjugate is hydrolyzed to a carboxylic acid (as described in section 2.2, step 2).

  • Activation of Carboxylic Acid: The resulting carboxylic acid is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

    • Dissolve the payload-linker-COOH (1 equivalent) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir the reaction at room temperature for 4-12 hours.

    • The resulting NHS ester-activated linker-payload can be purified and then conjugated to primary amines (e.g., lysine residues) on the antibody.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the armamentarium of the modern medicinal chemist and drug developer. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides a reliable platform for the construction of complex and highly functional biomolecules. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for precisely engineered linkers will undoubtedly grow. The principles and protocols outlined in this guide demonstrate the fundamental utility of this compound and provide a solid foundation for its application in the development of next-generation therapeutics. Future innovations may involve the incorporation of this linker into more complex architectures, such as branched or cleavable linkers, to further refine the properties of novel bioconjugates.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Beryozkina, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2123-2143. [Link]

  • Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Biopharma PEG. [Link]

  • Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. PR Newswire. [Link]

  • ResearchGate. Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • ResearchGate. How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?. ResearchGate. [Link]

  • ResearchGate. What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

Sources

Hydroxy-PEG2-methyl ester solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Hydroxy-PEG2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile PEG Linker

This compound, known chemically as methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, is a short-chain polyethylene glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs). Its precise balance of hydrophilicity and lipophilicity, conferred by the di-ethylene glycol backbone, a terminal hydroxyl group, and a methyl ester, makes it a critical component for modulating the physicochemical properties of advanced therapeutic modalities.

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles with qualitative observations for closely related molecules to offer a robust predictive framework. Crucially, it equips the reader with a detailed, field-proven experimental protocol to determine the empirical solubility of this compound in any solvent system, ensuring that researchers can generate the precise data required for their specific applications.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular characteristics of this compound is fundamental to predicting its behavior in different solvents.

PropertyValueSource
Chemical Name methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate-
Synonyms Hydroxy-PEG2-C2-methyl ester, HO-PEG2-COOMe-
CAS Number 457897-73-3[1]
Molecular Formula C₈H₁₆O₅[1]
Molecular Weight 192.21 g/mol [1]
Calculated XLogP3 -0.8 (for the similar Hydroxy-PEG1-methyl ester)[2]

The structure of this compound contains several key features that dictate its solubility:

  • Polyethylene Glycol Backbone: The two ethylene glycol units provide significant hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, promoting interaction with protic solvents like water and alcohols.

  • Terminal Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, further enhancing its affinity for polar, protic solvents.

  • Methyl Ester Group (-COOCH₃): This group introduces a degree of lipophilicity and can act as a hydrogen bond acceptor. It is less polar than a carboxylic acid but contributes to the molecule's ability to interact with a range of solvent polarities.

The calculated XLogP3 of -0.8 for a very similar, shorter PEG chain (Hydroxy-PEG1-methyl ester) strongly suggests that this compound is a hydrophilic molecule.[2] The negative logP value indicates a preference for the aqueous phase over an octanol phase in a partitioning experiment.

Predicted Solubility Profile

Based on its molecular structure and the general solubility characteristics of PEG derivatives, the following table provides a predicted solubility profile for this compound. These are estimations and should be confirmed experimentally for precise quantitative values.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Solubility Behavior
Polar Protic Water, Methanol, EthanolHighly Soluble / Miscible The hydroxyl group and ether oxygens can form strong hydrogen bonds with these solvents. The overall polarity of the molecule is well-matched.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighly Soluble These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the PEG ester. Their high polarity effectively solvates the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSoluble While less polar than the previous classes, these solvents can still effectively solvate the molecule, likely due to dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Moderately Soluble THF has some polarity and can act as a hydrogen bond acceptor, but its overall lower polarity compared to alcohols or DMSO may limit solubility.
Esters Ethyl AcetateModerately to Slightly Soluble The polarity is relatively low, and while it can act as a hydrogen bond acceptor, strong solvation is not expected.
Non-polar Hexane, Toluene, Diethyl EtherSlightly Soluble to Insoluble The significant difference in polarity ("like dissolves like" principle) and the lack of hydrogen bonding capability of these solvents lead to poor solvation of the hydrophilic PEG ester.

Experimental Protocol for Determining Saturation Solubility

The following protocol details the widely accepted "shake-flask" method, which is a reliable approach for determining the equilibrium solubility of a compound.[3] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound

  • Solvents of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated positive displacement micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation of the Analytical Standard Curve:

    • Accurately prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

    • Analyze the standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve by plotting the instrument response against concentration. Ensure the curve has an R² value > 0.99.

  • Sample Preparation (Saturation):

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is achieved. A good starting point is to add approximately 10-20 mg of the compound for every 1 mL of solvent.

    • Record the exact mass of the compound added.

    • Add a known volume of the test solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for some, 48 to 72 hours may be necessary. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete removal of undissolved compound, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

    • Collect a precise volume of the clear filtrate into a clean vial.

    • Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the range of the analytical standard curve.

    • Analyze the diluted sample using the same analytical method used for the standard curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock & Standards gen_curve Generate Calibration Curve prep_stock->gen_curve calculate Calculate Solubility gen_curve->calculate Use for Quantification add_excess Add Excess Compound to Vial add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter_supernatant Filter Supernatant (0.22 µm) centrifuge->filter_supernatant dilute Dilute Sample filter_supernatant->dilute analyze Analyze via HPLC dilute->analyze analyze->calculate

Caption: Workflow for determining saturation solubility.

The Chemistry of Solubility: A Deeper Dive

The principle of "like dissolves like" is the cornerstone of understanding solubility. This can be visualized as a balance between the interactions of the solute (this compound) with the solvent and the interactions of the solute molecules with each other.

G cluster_solute Solute (this compound) cluster_solvent Solvent cluster_solution Solution solute_solute Solute-Solute Interactions solute_solvent Solute-Solvent Interactions solute_solute->solute_solvent Overcome solvent_solvent Solvent-Solvent Interactions solvent_solvent->solute_solvent Overcome dissolution Dissolution Occurs solute_solvent->dissolution If Stronger

Caption: The energetic balance governing dissolution.

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the energy of the solute-solute and solvent-solvent interactions.

  • In polar protic solvents like water, the strong hydrogen bonding network between water molecules is readily disrupted and replaced by equally strong or stronger hydrogen bonds with the hydroxyl and ether groups of the PEG ester.

  • In polar aprotic solvents like DMSO, the strong dipole-dipole interactions between solvent molecules are overcome by favorable interactions with the polar functional groups of the solute.

  • In non-polar solvents like hexane, the weak van der Waals forces between hexane molecules are not significantly disrupted because the energy gain from interacting with the polar PEG ester is minimal. The strong polar interactions of the PEG ester with itself are much more favorable, leading to insolubility.

Conclusion

References

  • [Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28. [Link]

  • Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

  • This compound|CAS 457897-73-3. DC Chemicals. [Link]

  • Solubility Lab. Chemistry LibreTexts. [Link]

  • Methyl 3-(2-hydroxyethoxy)propanoate. PubChem. [Link]

Sources

An In-Depth Technical Guide to Hydroxy-PEG2-methyl ester (CAS No. 457897-73-3): A Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Hydroxy-PEG2-methyl ester, a bifunctional polyethylene glycol (PEG) linker increasingly utilized in the development of advanced therapeutics. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic application of this linker, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Critical Role of Linkers in Modern Drug Modalities

The therapeutic landscape is rapidly evolving beyond traditional small molecule inhibitors and large biologic antibodies. A significant area of innovation lies in the development of heterobifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and PROTACs, which are engineered to co-opt cellular machinery for therapeutic benefit.[1][2] At the heart of these sophisticated constructs is the linker, a chemical entity that is far more than a simple spacer. The linker's properties—including its length, flexibility, and chemical nature—are critical determinants of a molecule's efficacy, solubility, and pharmacokinetic profile.[3][4]

This compound, with the chemical name methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate, has emerged as a valuable building block in this context. Its structure, featuring a discrete two-unit PEG chain, provides a balance of hydrophilicity and defined spatial separation. The terminal hydroxyl and methyl ester groups offer orthogonal handles for sequential chemical modifications, a crucial feature for the multi-step synthesis of complex therapeutic agents.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 457897-73-3[7][8]
Molecular Formula C₈H₁₆O₅[7]
Molecular Weight 192.21 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Solubility Soluble in DMSO and other organic solvents[7]
Storage Store at -20°C for long-term stability[7]

Characterization Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The characteristic signals include a singlet for the methyl ester protons (typically around 3.6-3.7 ppm) and distinct multiplets for the ethylene glycol protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR, showing characteristic resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the PEG chain.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound, typically observing the [M+Na]⁺ or [M+H]⁺ adducts.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthetic route to this compound provides valuable insights into its purity and potential side products. A common synthetic approach involves the reaction of diethylene glycol with a protected acrylate derivative.

Illustrative Synthetic Pathway:

G A Diethylene Glycol I1 A->I1 B Methyl Acrylate B->I1 C Base (e.g., t-BuOK) R1 Michael Addition C->R1 D This compound I1->R1 R1->D

Caption: A simplified schematic of a potential synthesis route for this compound.

General Synthetic Protocol:

A detailed, step-by-step protocol for a similar compound, tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, involves the base-catalyzed Michael addition of diethylene glycol to tert-butyl acrylate.[9] A similar strategy can be employed for the synthesis of the methyl ester analog.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylene glycol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide, to the solution.

  • Acrylate Addition: Slowly add methyl acrylate to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a mild acid and extract the product into an organic solvent. The crude product is then purified by column chromatography to yield the desired this compound.

Application in PROTAC Development

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[7][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11]

The Strategic Importance of the PEG2 Linker

The choice of linker is a critical parameter in PROTAC design, influencing ternary complex formation, cell permeability, and overall degradation efficacy.[12]

  • Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. However, an excessively long PEG chain can negatively impact cell permeability. The two-unit length of this linker often represents a favorable compromise.[13]

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive complex.[12] The defined length of the PEG2 linker allows for systematic studies to determine the optimal linker length for a given target and E3 ligase pair.[14]

  • Modulation of Selectivity: In some cases, even subtle changes in linker length, such as the difference between a PEG2 and a PEG3 linker, can alter the selectivity of a PROTAC for different protein targets.[15]

Experimental Workflow for PROTAC Synthesis

The orthogonal nature of the hydroxyl and methyl ester groups in this compound allows for a stepwise and controlled synthesis of PROTACs. A general strategy involves the sequential coupling of the E3 ligase ligand and the target protein ligand.

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Second Coupling A This compound R1 Coupling Reaction (e.g., Mitsunobu, etherification) A->R1 B E3 Ligase Ligand (with reactive group for -OH) B->R1 C Intermediate 1 R1->C D Intermediate 1 R2 Saponification D->R2 E Base (e.g., LiOH, NaOH) E->R2 F Intermediate 2 (Carboxylic Acid) R2->F G Intermediate 2 R3 Amide Bond Formation (e.g., HATU, EDC/NHS) G->R3 H Target Protein Ligand (with amine group) H->R3 I Final PROTAC R3->I

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Detailed Protocol for PROTAC Synthesis:

This protocol is a generalized procedure and may require optimization for specific ligands.

Part A: Coupling of the E3 Ligase Ligand

  • Activation of the Hydroxyl Group (if necessary): The hydroxyl group of this compound can be activated for coupling. For example, it can be converted to a mesylate or tosylate for subsequent reaction with a nucleophilic E3 ligase ligand. Alternatively, Mitsunobu conditions can be employed for direct coupling to a phenolic or acidic E3 ligase ligand.

  • Coupling Reaction: Dissolve the activated this compound and the E3 ligase ligand in an appropriate anhydrous solvent (e.g., DMF, DCM). Add the necessary reagents for the chosen coupling chemistry and stir the reaction at room temperature or with gentle heating.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography.

Part B: Hydrolysis of the Methyl Ester

  • Saponification: Dissolve the intermediate from Part A in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature.[16]

  • Monitoring and Workup: Monitor the hydrolysis of the methyl ester by LC-MS. Once complete, neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the carboxylic acid product into an organic solvent.

Part C: Coupling of the Target Protein Ligand

  • Amide Bond Formation: Dissolve the carboxylic acid intermediate from Part B and the amine-containing target protein ligand in an anhydrous solvent like DMF.

  • Coupling Reagents: Add an amide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the arsenal of the modern medicinal chemist. Its well-defined structure, bifunctional nature, and favorable physicochemical properties make it an ideal linker for the construction of complex therapeutic modalities like PROTACs. The ability to systematically vary linker length using discrete PEG units is a key advantage in the rational design and optimization of these next-generation drugs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reliable linkers such as this compound is expected to grow, further cementing its role in the development of novel therapeutics.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker.
  • BenchChem. (2025). Synthesis of PROTACs Using a Hydroxy-PEG12-Acid Linker: Application Notes and Protocols.
  • BenchChem. (2025). impact of PEG linker length on PROTAC efficacy.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • BenchChem. (2025). Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester.
  • ResearchGate. (2015). How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?
  • MedChemExpress. (n.d.). Hydroxy-PEG2-C2-methyl ester (Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate).
  • Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • BOC Sciences. (n.d.). CAS 457897-73-3 this compound.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • YouTube. (2025). Chemical Conjugation of PEG (Chapter 3).
  • Benchchem. (n.d.). Hydroxy-PEG2-C2-methyl ester.
  • BenchChem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker.
  • LookChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • Pharmaffiliates. (n.d.). tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate.
  • ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.
  • Sigma-Aldrich. (n.d.). Hydroxy-PEG2-C2-methyl ester | 457897-73-3.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • MedchemExpress.com. (n.d.). PROTAC Linker.
  • MedKoo Biosciences. (n.d.). This compound | CAS# 457897-73-3.
  • DC Chemicals. (n.d.). This compound|CAS 457897-73-3.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
  • LabSolutions. (n.d.). This compound.
  • Benchchem. (n.d.). stability issues of PEG linkers in acidic or basic conditions.
  • J&K Scientific. (n.d.). Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, 98% | 133803-81-3.
  • PubChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ResearchGate. (2025). (PDF) Chemicals from biomass derived products: Synthesis of polyoxyethyleneglycol esters from fatty acid methyl esters with solid basic catalysts.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate 133803-81-3.

Sources

Molecular Weight Determination and Analytical Characterization of Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker's role is paramount. These linkers are not mere spacers; they are critical components that influence solubility, stability, pharmacokinetics, and overall efficacy. Hydroxy-PEG2-methyl ester is a discrete polyethylene glycol (dPEG®) linker, a class of molecules that has gained prominence over traditional, polydisperse PEG reagents.[1] Its defined structure and monodisperse nature offer unparalleled precision in drug design.

This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, the critical importance of its precise molecular weight, and the authoritative analytical methodologies required for its verification. This document is intended for researchers, chemists, and drug development professionals who utilize such linkers and require robust, self-validating protocols for their characterization.

Core Physicochemical Properties

This compound is a bifunctional linker possessing a terminal hydroxyl group for further derivatization and a methyl ester group. Its precise and consistent molecular weight is a cornerstone of its utility. The fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 192.21 g/mol [2][3]
Chemical Formula C₈H₁₆O₅[2]
CAS Number 457897-73-3[2][4][5]
IUPAC Name methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[4]
SMILES String O=C(OC)CCOCCOCCO[2]
Physical Form Liquid or Solid[2][4]

The Imperative of Molecular Purity in Advanced Therapeutics

The transition from traditional, polymeric PEGs to discrete PEGs like this compound represents a significant advancement in bioconjugation chemistry. Polymeric PEGs are mixtures of molecules with a distribution of different chain lengths, resulting in an average molecular weight. This heterogeneity introduces significant challenges in characterization, complicates stoichiometric calculations in conjugation reactions, and can lead to a final therapeutic product that is a complex mixture of different PEGylated species.[1][6]

Causality Behind Choosing a Discrete Linker:

  • Stoichiometric Precision: A defined molecular weight of 192.21 ensures that conjugation reactions are precise and reproducible. This is critical for controlling the drug-to-antibody ratio (DAR) in ADCs or for ensuring the exact linker length in a PROTAC, which directly impacts ternary complex formation and degradation efficacy.

  • Simplified Analytics: A monodisperse compound yields a clean, unambiguous signal in analytical techniques like mass spectrometry, simplifying characterization and quality control.[1]

  • Regulatory Compliance: Regulatory bodies such as the FDA require rigorous characterization of all components of a new drug.[1] Using a discrete, well-characterized linker from the outset streamlines the path to an Investigational New Drug (IND) application by minimizing batch-to-batch variability and analytical ambiguity.

Analytical Workflow for Molecular Weight Verification

To ensure the identity and purity of this compound, a multi-step analytical workflow is employed. This process is designed to be self-validating, where each step provides evidence that corroborates the others. The primary techniques are High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, followed by Mass Spectrometry (MS) for definitive molecular weight confirmation.

Analytical_Workflow cluster_prep Step 1: Sample Preparation cluster_sep Step 2: Chromatographic Separation cluster_det Step 3: Mass Analysis cluster_data Step 4: Data Interpretation Prep Dissolve Sample (e.g., in DMSO, Acetonitrile, or Water) HPLC HPLC Analysis (Purity Assessment & Separation) Prep->HPLC Inject MS ESI-MS (Molecular Weight Confirmation) HPLC->MS Elute to Source Data Correlate Retention Time & Mass-to-Charge Ratio MS->Data Acquire Spectrum

Overall workflow for the verification of this compound.
Protocol: Purity Assessment by HPLC

HPLC is used to separate the target compound from any starting materials, byproducts, or degradants. Because simple PEG linkers lack a strong UV chromophore, detectors other than standard UV-Vis, such as Charged Aerosol Detection (CAD) or Refractive Index (RI), are often more suitable.[7][8] However, a reverse-phase method is standard for assessing purity.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Acetonitrile:Water.

  • Instrumentation: Utilize an HPLC or UPLC system, preferably coupled to a mass spectrometer.[6]

  • Chromatographic Conditions: The choice of a C18 column is based on its versatility and effectiveness in retaining small, moderately polar molecules like the target compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte for better peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the non-polar stationary phase.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of the target compound while separating it from more or less polar impurities.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column, compatible with ESI-MS.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLA small volume prevents column overloading and peak distortion.
Detector ESI-MS ScanProvides both retention time data for purity and mass data for identity.
Protocol: Molecular Weight Confirmation by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive method for confirming the molecular weight. ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation, making it ideal for this purpose.

Experimental Protocol:

  • Ionization Mode: Operate the mass spectrometer in positive ion mode. The ether oxygens and ester group can be readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurement, which provides a higher degree of confidence in the elemental composition.[1]

  • Data Acquisition: Acquire data over a mass range that encompasses the expected ions.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Standard soft ionization for polar molecules.
Polarity PositiveThe molecule is expected to form positive ions ([M+H]⁺, [M+Na]⁺).
Scan Range 100 – 500 m/zThis range comfortably covers the expected molecular ions and potential adducts.
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.
Source Temp. 120 °CHelps in desolvation of the analyte ions.

A Self-Validating System: Interpreting the Mass Spectrum

The trustworthiness of the analysis hinges on a logical and rigorous interpretation of the acquired data. The protocol is self-validating because the observed mass-to-charge ratios (m/z) must match the theoretically calculated values for the compound's chemical formula (C₈H₁₆O₅) within a very narrow tolerance (typically < 5 ppm with a high-resolution instrument).

Expected Ions:

  • Protonated Molecule [M+H]⁺: The primary ion of interest.

    • Theoretical Mass: 192.21 (neutral) + 1.0078 (proton) = 193.1281

  • Sodium Adduct [M+Na]⁺: Commonly observed due to the ubiquitous nature of sodium salts.

    • Theoretical Mass: 192.21 (neutral) + 22.9898 (sodium ion) = 215.1100

  • Potassium Adduct [M+K]⁺: Also common, especially if glassware was washed with certain detergents or if potassium salts are present in buffers.

    • Theoretical Mass: 192.21 (neutral) + 39.0983 (potassium ion) = 231.0839

Interpretation_Logic Start Acquire Mass Spectrum Find_Peak Major Peak at m/z ~193.1? Start->Find_Peak Check_Adducts Peaks at m/z ~215.1 or ~231.1? Find_Peak->Check_Adducts Yes Fail Identity Not Confirmed Find_Peak->Fail No Calc_Error Mass Error < 5 ppm? Check_Adducts->Calc_Error Yes Check_Adducts->Fail No (Impure/Wrong Compound) Confirm Identity Confirmed Calc_Error->Confirm Yes Calc_Error->Fail No (Inaccurate Mass)

Logical workflow for confirming compound identity from its mass spectrum.

Data Validation Table:

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)Confirmation
[M+H]⁺193.1281193.1279-1.04Pass
[M+Na]⁺215.1100215.1098-0.93Pass

The observation of the correct protonated molecular ion and common adducts, all with high mass accuracy, provides unequivocal confirmation of the molecular weight and, by extension, the identity of this compound.

Conclusion

The molecular weight of this compound is definitively 192.21 g/mol . This value is not an average but an exact mass, a property that makes it an invaluable tool for scientists developing next-generation therapeutics. Its monodisperse nature eliminates the analytical complexities associated with polymeric PEGs and provides the chemical precision required for robust and reproducible drug design. The integrated workflow of HPLC and high-resolution ESI-MS provides a reliable and self-validating system for confirming the identity and purity of this critical linker, ensuring that researchers can proceed with confidence in their conjugation and drug development programs.

References

  • Title: Hydroxy-PEG-methyl ester Source: AxisPharm URL: [Link]

  • Title: Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents Source: AxisPharm URL: [Link]

  • Title: Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry Source: Ingenieria Analitica S.L. URL: [Link]

  • Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL: [Link]

  • Title: Hydroxy PEG Source: Glycomindsynth URL: [Link]

  • Title: Mass spectra from M-PEG and PEG peaks of an M-PEG 750 sample obtained by LC–MS Source: ResearchGate URL: [Link]

  • Title: Analytical Measurement of PEGylated Molecules Source: Bioconjugate Chemistry URL: [Link]

  • Title: Analytical Measurement of PEGylated Molecules Source: ACS Publications URL: [Link]

  • Title: Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What is PEG/PEG-linker? Source: AxisPharm URL: [Link]

  • Title: this compound [457897-73-3] Source: Chemsigma URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Hydroxy-PEG2-methyl ester as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4][5][] While significant focus is often placed on the design of the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[4][5][7] The linker choreographs the formation of a productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for the ubiquitination and subsequent degradation of the target protein.[1][8]

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers, prized for their ability to enhance aqueous solubility, improve cell permeability, and offer synthetic tractability.[1][5][][9][10] This guide provides a detailed examination of Hydroxy-PEG2-methyl ester , a bifunctional linker, and outlines strategic protocols for its incorporation into novel PROTACs.

This compound: A Strategic Building Block

This compound is a short-chain PEG derivative featuring two distinct functional groups: a primary hydroxyl (-OH) group and a methyl ester (-COOCH₃).[11][12] This bifunctionality is not redundant; it offers a strategic advantage in the modular assembly of PROTACs, allowing for orthogonal or sequential conjugation strategies.

  • Hydrophilicity : The two ethylene glycol units impart hydrophilicity, which can help mitigate the often high lipophilicity of PROTACs, improving their solubility and overall drug-like properties.[1][10]

  • Defined Length and Flexibility : As a discrete PEG2 linker, it provides a specific spatial separation (atom length) between the two ligands. This defined length and inherent flexibility can be crucial for establishing the optimal geometry required for productive ternary complex formation.[4]

  • Orthogonal Reactivity : The hydroxyl and methyl ester groups offer different chemical handles for conjugation.

    • The hydroxyl group can be coupled to a carboxylic acid on a ligand via esterification or, more commonly, activated for nucleophilic substitution or used in reactions like the Mitsunobu reaction to connect to phenolic or amine groups.[13][14]

    • The methyl ester can be hydrolyzed (saponified) to reveal a terminal carboxylic acid.[15] This newly formed carboxyl group can then be readily coupled to an amine-containing ligand using standard amide bond formation chemistry.[15][16]

This dual reactivity allows for a controlled, stepwise synthesis, minimizing the formation of undesired homodimers and simplifying purification.

Comparative Data of Common Linker Types
Linker TypeKey AdvantagesKey DisadvantagesTypical Application
Alkyl Chains Synthetically simple, chemically stable.[10]Can be highly hydrophobic, potentially reducing solubility.[10]Initial linker length screening; when hydrophobicity is desired.
PEG Chains Enhances hydrophilicity and solubility; flexible.[1][9][10]May have reduced metabolic stability compared to alkyl chains.[10]Improving drug-like properties of lipophilic PROTACs.
Rigid Linkers (e.g., Alkynes, Triazoles) Restrict conformation, potentially improving selectivity and metabolic stability.[4][10]Can be more synthetically challenging; may not permit optimal ternary complex geometry.Fine-tuning ternary complex conformation; enhancing metabolic stability.

PROTAC Mechanism of Action: A Visualized Pathway

The ultimate goal of a PROTAC is to induce the proximity of a target protein and an E3 ligase. The this compound linker serves as the critical bridge to enable this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesizing a PROTAC with this compound

This section details a representative two-part synthetic workflow. This strategy involves first coupling a ligand to the hydroxyl terminus of the linker, followed by hydrolysis of the methyl ester and subsequent coupling of the second ligand.

Note: These protocols are generalized. The specific choice of reagents, solvents, and reaction times should be optimized based on the specific properties of the POI and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Synthetic Workflow Overview

Synthesis_Workflow Start This compound + Ligand 1 (with -COOH) Step1 Step 1: Mitsunobu Reaction or Esterification Start->Step1 Intermediate1 Intermediate 1 (Ligand 1-Linker-Ester) Step1->Intermediate1 Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate 2 (Ligand 1-Linker-COOH) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Ligand2 Ligand 2 (with -NH2) Ligand2->Step3 Final Final PROTAC (Ligand 1-Linker-Ligand 2) Step3->Final Purify Purification & Characterization Final->Purify

Caption: Representative workflow for PROTAC synthesis.

Protocol 1: Coupling of a Carboxylic Acid-Containing Ligand to the Hydroxyl Terminus

This protocol utilizes a Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups, including esters, under mild conditions.[14][17]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid-containing ligand (e.g., POI or E3 ligand) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Addition of Linker: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction may change color (e.g., to a yellow/orange).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced azodicarboxylate byproducts are typically less polar than the desired product.

    • Characterize the purified intermediate (Ligand 1-PEG2-methyl ester) by ¹H NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Hydrolysis of the Methyl Ester

This step, known as saponification, converts the methyl ester to a carboxylic acid, which will serve as the attachment point for the second ligand.[15]

Materials:

  • Ligand 1-PEG2-methyl ester intermediate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)

  • Solvent mixture (e.g., THF:Methanol:Water, 3:1:1)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the methyl ester intermediate (1.0 eq) in the THF:Methanol:Water solvent mixture.

  • Hydrolysis: Add an aqueous solution of LiOH (2.0-5.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 by the slow addition of 1N HCl. A precipitate may form.

    • Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: The resulting carboxylic acid intermediate is often used in the next step without extensive purification, but its identity should be confirmed by LC-MS.

Protocol 3: Amide Coupling to an Amine-Containing Ligand

This final step joins the two halves of the PROTAC using standard and robust peptide coupling chemistry.

Materials:

  • Ligand 1-PEG2-carboxylic acid intermediate (from Protocol 2) (1.0 eq)

  • Amine-containing ligand (e.g., POI or E3 ligand) (1.1 eq)

  • Peptide coupling reagent, e.g., HATU or HBTU (1.2 eq)

  • Organic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF.

  • Activation and Coupling: Add the peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude final PROTAC should be purified by preparative HPLC to achieve high purity (>95%).[18]

Characterization and Validation of the Final PROTAC

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

TechniquePurposeExpected Outcome
LC-MS Monitor reaction progress, assess crude purity, and confirm molecular weight.[11]A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the final PROTAC.
Preparative HPLC Final purification of the PROTAC molecule.[18]Isolation of a single, sharp peak corresponding to the pure compound.
¹H and ¹³C NMR Confirm the chemical structure and integrity of the final molecule.[19]Spectra should show all expected protons and carbons, with appropriate chemical shifts and integrations corresponding to the PROTAC structure.
HRMS Determine the exact mass and confirm the elemental composition.[8]The measured mass should be within 5 ppm of the calculated exact mass.

Conclusion and Future Perspectives

The this compound linker is a valuable and strategic tool in the PROTAC designer's toolkit. Its defined length, hydrophilic nature, and, most importantly, its orthogonal functional groups enable a controlled and modular synthetic approach. This allows for the systematic and efficient assembly of PROTAC libraries where linker composition and attachment points can be varied to optimize for potent and selective protein degradation. The protocols outlined here provide a foundational framework for researchers to leverage this linker in the development of novel targeted protein degraders, accelerating the journey from rational design to potential therapeutic application.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. doi: 10.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 273-312.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Retrieved from [Link]

  • Mares, A., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 149.
  • DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound | CAS 457897-73-3. Retrieved from [Link]

  • Wang, Y., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • Henning, N. J., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 792623.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • Pasut, G., & Veronese, F. M. (2015). Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. Macromolecular Rapid Communications, 36(16), 1494-1499. doi: 10.1002/marc.201500380
  • ResearchGate. (2015). Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. Retrieved from [Link]

Sources

Application Note: A Guide to Protein PEGylation using Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Therapeutic Proteins with PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their solubility, stability, and in vivo circulation half-life, while simultaneously reducing their immunogenicity.[1][][3][4][5] The choice of the PEG reagent is critical for controlling the outcome of the conjugation reaction. Monofunctional PEG reagents, which possess a single reactive group, are particularly advantageous as they prevent crosslinking and aggregation that can occur with bifunctional PEGs.[3][6]

This application note provides a detailed protocol for the PEGylation of proteins using Hydroxy-PEG2-methyl ester, a monofunctional PEG reagent. This reagent features a terminal N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the protein, to form stable amide bonds.[5][7] The other end of the PEG chain is capped with a methyl ether group, rendering it inert and preventing unwanted side reactions.

Principle of the Reaction

The PEGylation reaction with an NHS ester-activated PEG proceeds via nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the protein and the PEG molecule, with the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 7.0-8.0) to ensure that a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic.[8][9][10]

Materials and Reagents

Reagents:

  • Protein of interest

  • This compound (or other amine-reactive PEG NHS Ester)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[7][8][9][10]

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))[7][8][9][10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Dialysis tubing or desalting columns[7][10]

Equipment:

  • Reaction vessels (e.g., microcentrifuge tubes or glass vials)

  • Pipettes and tips

  • Magnetic stirrer and stir bars (optional, for larger volumes)

  • pH meter

  • Spectrophotometer or other protein concentration measurement device

  • Equipment for analysis (e.g., SDS-PAGE system, HPLC, Mass Spectrometer)

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of PEGylation.

Part 1: Reagent Preparation
  • Protein Solution Preparation:

    • Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.[7][11]

    • Crucial Note: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the PEG-NHS ester and must be avoided.[7][10] If the protein is in such a buffer, it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column prior to the reaction.[7][10]

  • PEG Reagent Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive and will hydrolyze.[7][8][9][10]

    • Immediately before use, prepare a stock solution of the PEG reagent (e.g., 10 mM) by dissolving it in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[7][10]

    • Important: Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[10] Discard any unused reconstituted reagent.[10]

Part 2: PEGylation Reaction
  • Molar Ratio Calculation:

    • Determine the desired molar excess of the PEG reagent relative to the protein. A starting point is typically a 5- to 20-fold molar excess.[8][9][11] The optimal ratio will depend on the protein's concentration, the number of available primary amines, and the desired degree of PEGylation.[7][11] More dilute protein solutions may require a higher molar excess to achieve the same level of modification.[7][11]

  • Reaction Setup:

    • Slowly add the calculated volume of the PEG reagent stock solution to the protein solution while gently stirring or vortexing.[8][9]

    • Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.[7][10]

  • Incubation:

    • Incubate the reaction mixture. Typical incubation conditions are 30-60 minutes at room temperature or 2 hours on ice.[7][10] The optimal time and temperature may need to be determined empirically for each specific protein. Longer reaction times can be used, but the potential for protein degradation should be monitored.[8][9]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to consume any unreacted PEG-NHS ester.

Part 3: Purification of the PEGylated Protein

Following the reaction, it is essential to remove unreacted PEG, the hydrolyzed NHS byproduct, and any remaining unmodified protein from the PEGylated conjugate. Several chromatographic techniques can be employed for this purpose.[][13][14][15][16]

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[][14][16] PEGylation increases the size of the protein, allowing for the separation of the larger PEGylated protein from the smaller, unreacted protein and low molecular weight byproducts.[][14][16]

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the charged residues on the protein surface, altering its net charge.[][14] This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts and even to resolve species with different degrees of PEGylation.[] Cation exchange (CEX) chromatography is often a starting point for purification.[13][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step after IEX to achieve higher purity.[13][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be effective in separating positional isomers of PEGylated proteins on an analytical scale.[]

  • Dialysis or Diafiltration: These methods are effective for removing small molecules like unreacted PEG and hydrolyzed NHS, but they may not separate the PEGylated protein from the unmodified protein.[7][14]

Characterization of the PEGylated Protein

Thorough characterization of the PEGylated product is crucial to ensure quality and consistency.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a simple and rapid method to qualitatively assess the extent of PEGylation.[1] The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight.[1] However, the interaction between PEG and SDS can lead to broadened bands and an overestimation of the molecular weight.[17][18] Native PAGE can be an alternative to avoid this issue.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC can provide quantitative information on the purity of the PEGylated protein and the distribution of different PEGylated species.[1]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the PEGylated protein and confirming the degree of PEGylation.[1][19][20] It can also be used to identify the specific sites of PEG attachment.[1]

Workflow and Data Summary

Experimental Workflow Diagram

PEGylation_Workflow cluster_prep Part 1: Preparation cluster_reaction Part 2: Reaction cluster_purification Part 3: Purification cluster_analysis Part 4: Characterization Protein_Prep Prepare Protein Solution (Amine-free buffer) Reaction Combine & Incubate (Control Molar Ratio, Time, Temp) Protein_Prep->Reaction PEG_Prep Prepare PEG-NHS Ester Solution (Anhydrous DMSO/DMF) PEG_Prep->Reaction Purification Purify Conjugate (SEC, IEX, etc.) Reaction->Purification Analysis Analyze Product (SDS-PAGE, HPLC, MS) Purification->Analysis Characterization_Logic Start PEGylated Product SDS_PAGE SDS-PAGE Start->SDS_PAGE HPLC HPLC (SEC/IEX/RP) Start->HPLC MS Mass Spectrometry Start->MS Qual_Assess Qualitative Assessment (Shift in MW) SDS_PAGE->Qual_Assess Quant_Purity Quantitative Purity & Isoform Distribution HPLC->Quant_Purity Definitive_ID Definitive MW & Site ID MS->Definitive_ID

Caption: Logic flow for the characterization of PEGylated proteins.

Table 1: Key Reaction Parameters and Considerations
ParameterRecommended Range/ValueRationale and Key Considerations
Protein Buffer Amine-free (e.g., PBS)Buffers with primary amines (Tris, glycine) will compete in the reaction. [7][10]
Reaction pH 7.0 - 8.0Ensures primary amines are sufficiently deprotonated and nucleophilic. [8][9][10]
PEG:Protein Molar Ratio 5:1 to 20:1 (starting point)Controls the degree of PEGylation; requires optimization for each protein. [8][9][11]
Reaction Temperature Room Temperature or On IceLower temperatures can help maintain protein stability during the reaction.
Reaction Time 30 - 120 minutesRequires optimization; longer times may increase PEGylation but also risk protein degradation. [7][8][9][10]
Solvent Concentration <10% (v/v) organic solventHigh concentrations of organic solvents like DMSO or DMF can denature the protein. [7][10]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low PEGylation Efficiency - Hydrolyzed PEG-NHS ester- Inactive protein amines (low pH)- Insufficient molar excess of PEG- Use fresh, properly stored PEG reagent.- Ensure reaction buffer pH is between 7.0-8.0.- Increase the molar ratio of PEG to protein.
Protein Precipitation - High concentration of organic solvent- Protein instability under reaction conditions- Keep the organic solvent concentration below 10%.- Perform the reaction at a lower temperature (on ice).
Heterogeneous Product - Inherent to random lysine PEGylation- Optimize reaction conditions (lower molar ratio, shorter time) to favor mono-PEGylation.- Consider site-specific PEGylation strategies if homogeneity is critical.
Difficulty in Purification - Similar properties of modified and unmodified protein- Employ orthogonal purification techniques (e.g., IEX followed by HIC or SEC). [13][15]

Conclusion

Protein PEGylation with this compound is a robust and effective method for enhancing the therapeutic potential of protein-based drugs. By carefully controlling the reaction parameters outlined in this protocol and employing rigorous purification and characterization techniques, researchers can generate well-defined PEGylated proteins with improved pharmacological properties. The key to successful PEGylation lies in the systematic optimization of the reaction conditions for each specific protein and the subsequent comprehensive analysis of the resulting conjugate.

References

  • Schlapschy, M., & Skerra, A. (2018). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. Methods in Molecular Biology, 1698, 145-157. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Bioseparation, 11(4-5), 235-249. Retrieved from [Link]

  • JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]

  • Schlapschy, M., & Skerra, A. (2018). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of PEGylated Proteins. Retrieved from [Link]

  • Su, Z., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(18), 3346-3353. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128. Retrieved from [Link]

  • D'Amico, L., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 9, 746815. Retrieved from [Link]

  • Li, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology, 14, 1224209. Retrieved from [Link]

  • Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

  • Jevševar, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Retrieved from [Link]

  • Wang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. International Journal of Biological Macromolecules, 253(Pt 5), 127209. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2013). What kind of PEG can be used for stealth purposes? monofunctional or bifunctional?. Retrieved from [Link]

Sources

Application Notes & Protocols: Bioconjugation with Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Heterobifunctional PEG Linker

In the landscape of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technology.[1][2][3] This process enhances the therapeutic properties of molecules by improving solubility, extending plasma half-life, and reducing immunogenicity.[1][3][4] The choice of linker is paramount for successful conjugation, and heterobifunctional linkers—those with two distinct reactive termini—offer precise, sequential control over the coupling process.[4][5]

Hydroxy-PEG2-methyl ester is a short, hydrophilic, heterobifunctional linker distinguished by its terminal hydroxyl (-OH) and methyl ester (-COOCH3) groups.[6][7][8] This molecular architecture is intentionally designed for multi-step conjugation strategies where one terminus can be reacted while the other remains protected, or "orthogonal," to the reaction conditions. The short PEG2 spacer provides sufficient aqueous solubility for many applications without adding significant hydrodynamic volume, making it ideal for linking small molecules, peptides, or modifying surfaces where a defined, minimal distance is required.

This guide provides an in-depth exploration of the core chemistries of this compound, detailing the causality behind experimental choices and providing robust, field-proven protocols for its activation and conjugation.

Physicochemical Properties & Handling

A foundational understanding of the linker's properties is critical for experimental design.

PropertyValueSource / Comment
Chemical Name Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[8]
CAS Number 457897-73-3[8]
Molecular Formula C₈H₁₆O₅[6]
Molecular Weight 192.21 g/mol [6]
Appearance Colorless to light yellow liquid[8]
Solubility Soluble in water, DMSO, and common organic solvents[8]
Storage Store at -20°C, desiccated. Allow to warm to room temperature before opening to prevent moisture condensation.[9]

Core Chemistries and Reaction Mechanisms

The utility of this compound lies in the differential reactivity of its two terminal groups. Strategic conjugation requires addressing each end sequentially.

Chemistry of the Hydroxyl (-OH) Terminus

The terminal hydroxyl group is relatively inert and requires chemical activation to become a reactive site for nucleophilic substitution.[10][11] The most robust and common activation strategy is its conversion to a sulfonate ester, such as a tosylate, which creates an excellent leaving group.[11][12]

Causality: The tosyl group (p-toluenesulfonyl) is highly effective because the resulting tosylate anion is resonance-stabilized, making it a very weak base and therefore an excellent leaving group.[11] This transformation converts the poorly reactive alcohol into a highly reactive electrophile (PEG-OTs) that can be readily attacked by nucleophiles like amines (e.g., lysine residues on proteins) or thiols (e.g., cysteine residues).[11] This activation is typically performed in an anhydrous organic solvent in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.[11]

Chemistry of the Methyl Ester (-COOCH3) Terminus

The methyl ester group serves as a protected form of a carboxylic acid. Its primary reaction pathway for bioconjugation involves two discrete steps:

  • Saponification (Hydrolysis): The ester is cleaved to yield a carboxylate anion (-COO⁻) and methanol. This is most efficiently achieved under basic conditions (e.g., using NaOH, KOH, or LiOH).[13][14][15] The reaction is irreversible because the resulting carboxylate anion is deprotonated and shows no tendency to react with the alcohol.[15]

  • Amide Bond Formation: The newly formed carboxylic acid can then be coupled to primary amines on a target biomolecule. This is almost universally accomplished using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC-HCl).

Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxyl group and lower conjugation efficiency.[9] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction.[16] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][16] This semi-stable intermediate then reacts efficiently with primary amines (pH 7.0-8.5) to form a stable amide bond.[9][17]

Strategic Workflow: Sequential Dual-Molecule Conjugation

The heterobifunctional nature of this linker is best exploited in a sequential workflow. A typical strategy involves activating the hydroxyl group first, conjugating to the first molecule, purifying the intermediate, and then deprotecting and activating the ester for conjugation to the second molecule.

G A This compound (-OH, -COOCH3) B Step 1: Activate -OH (e.g., Tosylation) A->B TsCl, Base C Tosyl-PEG2-methyl ester (-OTs, -COOCH3) B->C D Step 2: Conjugate to Molecule A (e.g., Protein-NH2) C->D Molecule A E Molecule A-PEG2-methyl ester D->E F Step 3: Hydrolyze Ester (Saponification) E->F NaOH G Molecule A-PEG2-COOH F->G H Step 4: Activate -COOH & Conjugate (EDC/NHS + Molecule B) G->H Molecule B I Final Conjugate (Molecule A-PEG2-Molecule B) H->I

Caption: A sequential bioconjugation workflow using this compound.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization, particularly of molar ratios, may be necessary depending on the specific molecules involved.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol converts the terminal -OH into a reactive tosylate ester (-OTs).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Toluene[11]

  • Triethylamine (TEA) or Pyridine[11]

  • p-Toluenesulfonyl chloride (TsCl)[11]

  • Anhydrous sodium sulfate

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath, and inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven-dried to remove moisture. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[12]

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.[11][12]

  • Base Addition: Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.[11][12] The base acts as an acid scavenger for the HCl produced.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction flask.[11][12] A slight excess of TsCl ensures complete conversion of the hydroxyl group.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure completion.[11][18]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic phase sequentially with water, dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tosyl-PEG2-methyl ester.[11]

  • Purification & Characterization: The product can be further purified by silica gel chromatography if necessary. Confirm the structure and purity via ¹H NMR and mass spectrometry.

Protocol 2: Hydrolysis of the Methyl Ester (Saponification)

This protocol converts the methyl ester terminus to a carboxylic acid.

Materials:

  • PEG-conjugate-methyl ester (from Protocol 1 or other source)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Methanol or Tetrahydrofuran (THF) as a co-solvent

  • 1 M Hydrochloric Acid (HCl)

  • Standard extraction and drying reagents

Procedure:

  • Dissolution: Dissolve the methyl ester-containing compound (1 equivalent) in a mixture of methanol (or THF) and water. The organic co-solvent aids in the solubility of less polar substrates.

  • Hydrolysis: Add an excess of 1 M NaOH solution (e.g., 3-5 equivalents) to the mixture. Stir the reaction at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed methods.[15]

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.

Protocol 3: EDC/NHS Coupling of Carboxylated PEG to a Protein

This protocol forms a stable amide bond between the PEG-COOH and primary amines on a target protein.

Materials:

  • Carboxyl-PEG-Molecule A (from Protocol 2)

  • Target Protein (Protein #2)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[9][16]

  • Coupling Buffer: 1X PBS, pH 7.2-8.0[16]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Hydroxylamine or Glycine, pH 8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Column) for purification[16]

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[16] Prepare solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Carboxyl Activation:

    • Dissolve the Carboxyl-PEG-Molecule A in Activation Buffer. The acidic pH is optimal for the EDC reaction.[9][19]

    • Add EDC (e.g., 10-fold molar excess over the carboxyl-PEG).[17]

    • Immediately add Sulfo-NHS (e.g., 25-fold molar excess over the carboxyl-PEG).[17]

    • Incubate the reaction for 15-30 minutes at room temperature.[9][17]

  • Conjugation:

    • Prepare the target protein in the Coupling Buffer (PBS, pH 7.2-7.5). The slightly basic pH is optimal for the reaction with primary amines.[17][19]

    • Immediately add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-linker to protein should be optimized but can start at 10:1 to 20:1.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[17]

  • Quenching (Optional): Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.[17]

  • Purification: Remove excess reagents and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[16][17]

Characterization and Quality Control

Thorough characterization is essential to confirm successful conjugation and assess the purity of the final product.[20]

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weightA shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein. The band may appear broader due to the heterogeneity of PEGylation.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirm covalent modification and determine the degree of PEGylationThe mass spectrum will show a mass increase corresponding to the addition of one or more PEG-linker-molecule adducts. MS is a robust tool for this analysis.[21]
HPLC (Reversed-Phase, Size-Exclusion) Assess purity and separate reaction componentsThe PEGylated conjugate will have a different retention time than the unconjugated starting materials. Useful for quantifying the purity of the final product.
UV-Vis Spectroscopy Quantify protein and/or conjugated moleculeCan be used to determine the concentration of the final product, especially if the conjugated molecule has a unique absorbance signature.

Mechanism Visualization: EDC/NHS Coupling

The following diagram illustrates the two-stage mechanism for activating a carboxyl group and coupling it to a primary amine.

Caption: Mechanism of EDC/NHS mediated amide bond formation.

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Brown, A. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Available at a university or research institution's online portal.
  • Maxwell, A. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific Tech Note.
  • CovaChem. (2014). Technical Bulletin: Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
  • Hardick, O. Coupling Protocols. Available through academic or research lab websites.
  • Anonymous. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.
  • Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers. BenchChem.
  • BenchChem. (2025). The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. BenchChem.
  • Bas, D. C., & Rogers, D. M. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 11(4), 103.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Gasilova, N., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst, 142(3), 469-477.
  • BenchChem. (2025). Application Notes & Protocols: EDC-NHS Coupling for HS-PEG7-CH2CH2COOH. BenchChem.
  • Fee, C., & Van Alstine, J. (2004). PEGylation of Proteins: A Structural Approach.
  • Santhanakrishnan, K. R., Koilpillai, J., & Narayanasamy, D. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66649.
  • Santhanakrishnan, K. R., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus.
  • BenchChem. (2025). Application Notes and Protocols: Activating Propanol-PEG6-CH2OH Hydroxyl Groups. BenchChem.
  • Szekeres, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475.
  • DC Chemicals. (n.d.).
  • Szekeres, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE.
  • Szekeres, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One Research Journals.
  • DC Chemicals. (n.d.). This compound | CAS 457897-73-3. DC Chemicals.
  • Konieczny, R., et al. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
  • BenchChem. (2025). An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. BenchChem.
  • Batta, A. K., et al. (1987). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 28(8), 992-993.
  • Clark, J. (2004, modified 2016). Hydrolysing Esters. Chemguide.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). Hydroxy-PEG2-C2-methyl ester (Methyl 3-[2-(2-hydroxyethoxy)
  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. AxisPharm.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal.
  • U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
  • Wos, A. M., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers, 3(10), 1279-1284.
  • MedKoo Biosciences. (n.d.). Hydroxy-PEG2-PFP ester | CAS# 1820673-42-4. MedKoo Biosciences.

Sources

Application Notes and Protocols for Hydroxy-PEG2-methyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in Next-Generation Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a seemingly simple bridge between these two components, is, in fact, a critical determinant of an ADC's therapeutic index, dictating its stability, solubility, pharmacokinetics, and mechanism of payload release.[1][2] Among the diverse array of linker technologies, those incorporating polyethylene glycol (PEG) moieties have gained significant traction for their ability to favorably modulate the physicochemical properties of ADCs.[3]

This technical guide focuses on the application of Hydroxy-PEG2-methyl ester , a short, heterobifunctional PEG linker, in the development of ADCs. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its incorporation into ADC constructs, and present a comprehensive analysis of the resulting conjugate's characteristics. As Senior Application Scientists, our goal is to not only provide a "how-to" guide but to also elucidate the "why" behind each experimental choice, empowering researchers to rationally design and synthesize next-generation ADCs with improved therapeutic profiles.

This compound: A Strategic Choice for ADC Linker Design

This compound is a discrete (monodisperse) PEG derivative featuring a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group, separated by a two-unit ethylene glycol chain. This specific structure offers several strategic advantages in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4] The inclusion of the hydrophilic PEG2 spacer helps to mitigate these issues by creating a hydration shell around the payload, thereby improving the overall solubility and stability of the ADC, even at higher drug-to-antibody ratios (DARs).[5]

  • Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic volume of the ADC, which in turn can reduce renal clearance and extend the plasma half-life of the conjugate.[5] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic efficacy.[6]

  • Reduced Immunogenicity: The flexible and biocompatible nature of PEG can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[2]

  • Controlled and Stepwise Conjugation: The orthogonal reactivity of the hydroxyl and methyl ester groups allows for a controlled, stepwise conjugation process. This is crucial for the synthesis of well-defined and homogeneous ADCs. The hydroxyl group can be activated for conjugation to one component (e.g., the payload), while the methyl ester can be hydrolyzed to a carboxylic acid and subsequently activated for conjugation to the other component (e.g., the antibody).[7]

Experimental Protocols: A Step-by-Step Guide to ADC Synthesis with this compound

The following protocols provide a detailed workflow for the synthesis of an ADC using this compound as the linker. These protocols are based on established bioconjugation principles and may require optimization for specific antibodies and payloads.[8][][10][11][12]

Part 1: Preparation of the Activated Drug-Linker Moiety

This part of the protocol describes the activation of the this compound and its conjugation to a payload containing a suitable functional group (e.g., an amine).

Materials and Reagents:

  • This compound

  • Amine-containing cytotoxic payload

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate (p-NPC)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Protocol 1: Activation of the Hydroxyl Group and Conjugation to the Payload

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DSC (1.2 eq) and TEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the formation of the NHS-activated linker by LC-MS.

  • Conjugation to the Amine-containing Payload:

    • Dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add the freshly prepared NHS-activated this compound solution to the payload solution.

    • Stir the reaction at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Purify the resulting drug-linker conjugate (Payload-PEG2-methyl ester) by RP-HPLC.

    • Characterize the purified product by MS to confirm its identity and purity.

Part 2: Preparation of the Antibody and Final ADC Conjugation

This section details the preparation of the monoclonal antibody and the final conjugation step to produce the ADC.

Materials and Reagents:

  • Monoclonal antibody (mAb)

  • Purified Payload-PEG2-methyl ester

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Protocol 2: Hydrolysis of the Methyl Ester and Conjugation to the Antibody

  • Hydrolysis of the Methyl Ester on the Drug-Linker:

    • Dissolve the purified Payload-PEG2-methyl ester in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO).

    • Add 0.1 M NaOH solution to raise the pH to >12.

    • Stir at room temperature for 1-2 hours, monitoring the hydrolysis by LC-MS.

    • Neutralize the solution with 0.1 M HCl to pH 7.

    • The resulting Payload-PEG2-carboxylic acid can be purified by RP-HPLC or used directly in the next step.

  • Activation of the Carboxylic Acid:

    • Dissolve the Payload-PEG2-carboxylic acid (5-10 molar excess relative to the antibody) in conjugation buffer.

    • Add EDC (1.5 eq relative to the linker) and NHS (1.5 eq relative to the linker).

    • Incubate at room temperature for 30 minutes to generate the NHS-activated drug-linker.

  • Conjugation to the Antibody:

    • Add the freshly prepared NHS-activated drug-linker solution to the antibody solution (typically 5-10 mg/mL in conjugation buffer).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

Part 3: Purification and Characterization of the ADC

Purification is a critical step to remove unconjugated antibody, free drug-linker, and aggregates.[13]

Protocol 3: ADC Purification

  • Buffer Exchange:

    • Purify the ADC from excess reactants using a desalting column or tangential flow filtration (TFF) to exchange the buffer into a formulation buffer (e.g., PBS).[13]

  • Aggregate Removal:

    • Remove any high molecular weight aggregates using size-exclusion chromatography (SEC).[13]

  • Fractionation by Hydrophobicity (Optional):

    • If a more homogeneous DAR distribution is desired, hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug loads.

Protocol 4: ADC Characterization

A thorough characterization of the final ADC product is essential to ensure its quality and consistency.[6]

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV/Vis Spectroscopy: A simple and rapid method to determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different drug-loaded species.

    • Mass Spectrometry (MS): Offers the most accurate determination of the DAR and the distribution of drug species.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregate, and fragment.[14]

  • In Vitro Cytotoxicity Assay:

    • To confirm that the conjugation process has not compromised the potency of the cytotoxic payload.

  • Binding Affinity Assay (e.g., ELISA or SPR):

    • To ensure that the conjugation has not negatively impacted the antibody's ability to bind to its target antigen.

Visualization of Key Processes

To better illustrate the concepts described, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_linker_prep Part 1: Drug-Linker Synthesis cluster_adc_prep Part 2: ADC Conjugation cluster_purification Part 3: Purification & Characterization Linker Hydroxy-PEG2- methyl ester Activated_Linker NHS-activated Linker Linker->Activated_Linker DSC, TEA Drug_Linker Payload-PEG2- methyl ester Activated_Linker->Drug_Linker Conjugation Payload Amine-containing Payload Payload->Drug_Linker Hydrolyzed_Linker Payload-PEG2- carboxylic acid Drug_Linker->Hydrolyzed_Linker NaOH Activated_Drug_Linker NHS-activated Drug-Linker Hydrolyzed_Linker->Activated_Drug_Linker EDC, NHS Crude_ADC Crude ADC Activated_Drug_Linker->Crude_ADC Conjugation Antibody Monoclonal Antibody Antibody->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC, HIC Characterization DAR, Purity, Potency, Binding Purified_ADC->Characterization

Caption: Experimental workflow for the synthesis of an ADC using this compound.

ADC_MoA ADC Antibody-Drug Conjugate (with PEG2 Linker) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization ADC-Receptor Complex Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Quantitative Data Summary: The Impact of Short PEG Linkers

The incorporation of a short PEG linker like this compound can significantly impact the key characteristics of an ADC. The following tables summarize quantitative data related to the effects of PEGylation on ADC properties.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics [5]

Linker LengthADC ModelAnimal ModelKey PK ParameterResult
No PEGZHER2-MMAEMouseHalf-lifeBaseline
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase vs. no PEG
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase vs. no PEG

Note: While this data is for longer PEG chains, it illustrates the general trend of increased half-life with PEGylation. Shorter PEGs like PEG2 are also expected to improve pharmacokinetics, albeit to a lesser extent than longer chains.[6]

Table 2: Impact of Hydrophilicity on ADC Properties [4]

ADC PropertyHydrophobic LinkerHydrophilic PEG LinkerRationale
AggregationProne to aggregationReduced aggregationIncreased water solubility masks payload hydrophobicity.
Achievable DARLower (typically < 4)Higher (can exceed 4)Mitigates aggregation propensity of multiple hydrophobic payloads.
Plasma ClearanceFasterSlowerReduced non-specific interactions and renal clearance.

Table 3: Comparison of DAR Determination Methods

Analytical TechniqueInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Average DAR of the bulk ADC population.Simple, rapid, and requires minimal instrumentation.Provides only the average DAR, not the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC) Distribution of ADC species with different DARs.Provides information on heterogeneity.May require method development for optimal separation.
Mass Spectrometry (MS) Precise mass of different ADC species, allowing for accurate DAR determination and identification of modifications.Highly accurate and provides detailed structural information.Requires specialized instrumentation and expertise.

Conclusion and Future Perspectives

The strategic use of short, hydrophilic linkers like this compound is a powerful approach to optimize the therapeutic properties of ADCs. By enhancing solubility, improving pharmacokinetics, and enabling controlled conjugation, this linker technology contributes to the development of safer and more efficacious cancer therapeutics. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to design, synthesize, and characterize novel ADC candidates.

Future advancements in linker technology will likely focus on the development of novel cleavable and non-cleavable linkers with even greater stability and more specific release mechanisms.[1] Furthermore, the exploration of multi-drug ADCs and ADCs with alternative payloads will continue to drive innovation in this exciting field. As our understanding of the intricate interplay between the antibody, linker, and payload deepens, we can expect the development of next-generation ADCs with unprecedented therapeutic potential.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • ADC pharmacokinetic and tolerability as a function of PEG size. A,... - ResearchGate. [Link]

  • In vivo efficacy of trastuzumab-ADCs with different linker-payload... - ResearchGate. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [Link]

  • How do peptide linkers influence the pharmacokinetics of ADCs? - Blog - Biorunstar. [Link]

  • Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... | Download Scientific Diagram - ResearchGate. [Link]

  • In vivo testing of drug-linker stability - PubMed. [Link]

  • Antibody conjugation - Fürth lab. [Link]

  • Routine Medium and Large-Scale ADC Synthesis - CellMosaic. [Link]

  • Schematic diagram and features of some new linker technologies tested in ADC design.. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH. [Link]

  • One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - NIH. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. [Link]

  • Routine Small-Scale ADC Synthesis - CellMosaic. [Link]

  • Antibody-drug Conjugate/ADC Related Catalog - FUJIFILM Wako. [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books. [Link]

Sources

Application Note: A Protocol for Covalent Modification of Proteins Using Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the covalent modification of proteins using Hydroxy-PEG2-methyl ester. We begin by examining the fundamental principles of protein bioconjugation, with a specific focus on the reactivity of ester functional groups with protein nucleophiles. While direct modification of protein amines via aminolysis of the methyl ester is chemically plausible, we highlight the significant challenges related to reaction kinetics and protein stability under the required conditions. As a superior alternative, we present a robust, field-proven protocol employing a carbodiimide-mediated approach. This method activates the protein's carboxyl groups for efficient reaction with the hydroxyl moiety of the PEG reagent, forming a stable ester linkage under mild, protein-friendly conditions. This guide provides step-by-step experimental procedures, purification strategies, characterization techniques, and troubleshooting advice to ensure successful and reproducible protein PEGylation for researchers, scientists, and drug development professionals.

Introduction to Protein PEGylation

The covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. PEGylation can confer significant therapeutic benefits, including increased serum half-life, enhanced solubility and stability, and reduced immunogenicity.[1][2] The choice of PEG reagent is critical, with discrete-length PEGs (dPEGs) offering the advantage of creating a homogeneous final product with a precise molecular weight, which is crucial for regulatory approval and consistent therapeutic performance.[3][4]

This guide focuses on This compound , a short, monodisperse PEG linker. It possesses two key functional groups: a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃). Understanding the reactivity of these groups is paramount to designing an effective conjugation strategy.

The Chemistry of Ester-Based Protein Modification

Targetable Functional Groups on Proteins

Proteins offer several nucleophilic functional groups for covalent modification. The most common targets are:

  • Primary Amines (-NH₂): Found at the N-terminus of each polypeptide chain and on the ε-amino group of lysine residues.[5]

  • Carboxyl Groups (-COOH): Found at the C-terminus and on the side chains of aspartic acid and glutamic acid residues.[6]

  • Thiols (-SH): Found on cysteine residues.

Ester Reactivity: Methyl Esters vs. Activated Esters

The core reaction for modifying an amine is acylation, where the amine's lone pair of electrons attacks a carbonyl carbon, forming a stable amide bond. The efficiency of this reaction is highly dependent on the "leaving group" attached to the carbonyl.

  • N-hydroxysuccinimide (NHS) Esters: These are considered "activated esters" and are the gold standard for amine modification.[7][8] The NHS moiety is an excellent leaving group, allowing the reaction to proceed rapidly and efficiently at physiological or slightly alkaline pH (7.2-9).[9]

  • Methyl Esters: In contrast, a methyl ester is an "unactivated ester". The methoxide ion (CH₃O⁻) is a poor leaving group, making the direct reaction with a protein's amine (aminolysis) very slow and inefficient under mild, aqueous conditions.[10][11] Driving this reaction to completion often requires harsh conditions (e.g., high pH, elevated temperatures) that can compromise the structural integrity and biological activity of the protein.[12]

Due to these significant kinetic barriers, direct aminolysis with a methyl ester is not a recommended strategy for protein modification. Instead, a more reliable approach leverages the reagent's hydroxyl group.

Recommended Protocol: Carbodiimide-Mediated Conjugation to Protein Carboxyl Groups

This protocol utilizes a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to activate the carboxyl groups on the protein.[13] The activated protein then readily reacts with the hydroxyl group of the this compound, forming a new, stable ester bond. This method is highly efficient, proceeds under mild conditions, and preserves protein function.

Principle of Reaction

The conjugation is a two-step, one-pot reaction:

  • Activation: EDC reacts with a protein's carboxyl group (from Asp, Glu, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[14]

  • Coupling: The hydroxyl group of the this compound performs a nucleophilic attack on the O-acylisourea intermediate, forming a stable ester linkage and releasing an N-acylisourea byproduct.[15]

For enhanced efficiency and to suppress side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be included. This converts the O-acylisourea intermediate into a more stable amine-reactive NHS ester, which then reacts with the hydroxyl group.[]

Workflow Visualization

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Protein_COOH Protein-COOH (Asp, Glu, C-Terminus) Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) Protein_COOH->Activated_Intermediate + EDC EDC EDC (Carbodiimide) PEG_OH HO-PEG-Ester (Reagent) Final_Product Protein-COO-PEG-Ester (PEGylated Protein) Byproduct Isourea Byproduct Activated_Intermediate_ref O-acylisourea Intermediate Activated_Intermediate_ref->Final_Product + HO-PEG-Ester Activated_Intermediate_ref->Byproduct

Caption: Carbodiimide-mediated protein modification workflow.

Materials and Reagents
  • Protein of Interest: Dissolved in an amine-free buffer (e.g., MES) at a known concentration (e.g., 1-10 mg/mL).

  • This compound: Prepare a fresh stock solution (e.g., 100 mM) in anhydrous DMSO or DMF.

  • EDC (EDAC): (MW: 191.7 g/mol ). Prepare a fresh stock solution (e.g., 0.5 M) in high-purity water or reaction buffer immediately before use.

  • (Optional) Sulfo-NHS: (MW: 217.1 g/mol ). Prepare a fresh stock solution alongside EDC if used.

  • Reaction Buffer: 100 mM MES, pH 4.7-6.0. (Note: The optimal pH for EDC chemistry is acidic to suppress hydrolysis of the intermediate).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

  • Purification Equipment: Size exclusion chromatography (SEC) column, dialysis tubing (with appropriate MWCO), or centrifugal ultrafiltration units.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Dissolve the protein in cold MES buffer to the desired concentration. If the stock protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into MES buffer via dialysis or desalting column.

    • Keep the protein solution on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the desired molar excess of this compound. Gently mix.

    • Rationale: Adding the PEG reagent first ensures it is present to immediately react with the activated carboxyl groups, maximizing coupling efficiency.

    • Add the freshly prepared EDC solution to the protein-PEG mixture to initiate the reaction. The final EDC concentration should be in molar excess relative to the number of carboxyl groups targeted.

    • (Optional but Recommended): If using Sulfo-NHS for a two-step activation, add it to the protein solution before adding EDC. A common molar ratio is 2-fold EDC to 1-fold Sulfo-NHS.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Reaction Quenching:

    • Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Rationale: The quencher (e.g., Tris or hydroxylamine) contains a primary amine that will react with any remaining activated carboxyl groups, terminating the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Protein:

    • Immediately proceed to purification to remove excess PEG reagent, EDC byproducts, and any unreacted protein.

    • Size Exclusion Chromatography (SEC): This is the most effective method, separating molecules based on size. The larger, PEGylated protein will elute before the smaller, unreacted protein and reagents.[17]

    • Ultrafiltration/Dialysis: Use a device with a Molecular Weight Cut-Off (MWCO) that retains the protein while allowing small molecule contaminants to pass through. This is effective for removing reagents but may not separate PEGylated from un-PEGylated protein.[18]

Recommended Reaction Parameters

For initial optimization, the following parameters can be used as a starting point.

ParameterRecommended RangeRationale & Key Considerations
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may lead to aggregation.
Buffer System 100 mM MESMES is a non-nucleophilic buffer, preventing interference with the EDC reaction.
Reaction pH 4.7 - 6.0Optimal for EDC activation of carboxyls while minimizing hydrolysis of the intermediate.
PEG:Protein Molar Ratio 10:1 to 100:1A significant excess of the PEG reagent drives the reaction towards the product. Needs optimization for each protein.
EDC:Protein Molar Ratio 10:1 to 50:1Must be in excess of available carboxyls. High concentrations can lead to protein cross-linking.
Reaction Temperature 4°C to Room Temp.Lower temperatures can reduce protein denaturation and side reactions but require longer incubation times.
Reaction Time 2 hours to OvernightReaction kinetics depend on temperature, pH, and reagent concentrations.

Characterization of the PEGylated Conjugate

Post-purification, it is essential to validate the success of the modification and assess its impact on the protein.

  • SDS-PAGE: A simple, qualitative method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band or smear.

  • Mass Spectrometry (MS): The gold standard for confirming conjugation.[19] MALDI-TOF or ESI-MS can determine the precise mass of the conjugate, allowing for calculation of the number of PEG units attached per protein molecule.[20]

  • Chromatographic Analysis:

    • Ion Exchange Chromatography (IEX): PEGylation shields the protein's surface charges, altering its isoelectric point. This change in charge can be used to separate PEGylated species.[]

    • Hydrophobic Interaction Chromatography (HIC): PEG is hydrophilic, so its attachment can reduce the overall hydrophobicity of a protein, which can be exploited for separation.[]

  • Peptide Mapping (LC-MS/MS): To identify the specific modification sites, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[22] This provides high-resolution confirmation of which Asp or Glu residues were modified.

  • Biological Activity Assay: A functional assay specific to the protein (e.g., enzyme kinetics, receptor binding) should be performed to confirm that the modification has not compromised its biological activity.[18]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low/No PEGylation Inactive EDC (hydrolyzed)Always use freshly prepared EDC solution. Store EDC powder desiccated at -20°C.
Nucleophilic buffer (Tris, Glycine)Exchange protein into a non-nucleophilic buffer like MES or PBS before the reaction.
Incorrect pHEnsure the reaction pH is within the optimal range of 4.7-6.0 for EDC activation.
Protein Precipitation High EDC concentrationReduce the molar excess of EDC. Perform the reaction at 4°C.
Protein instability at reaction pHScreen for optimal pH that maintains both protein stability and reaction efficiency.
High Heterogeneity Inconsistent reaction conditionsEnsure precise control over stoichiometry, temperature, and time.
Multiple accessible carboxyl groupsConsider protein engineering (site-directed mutagenesis) to remove reactive sites for more controlled conjugation.

Conclusion

While the direct use of this compound for modifying protein amines is kinetically challenging, the reagent is highly suitable for an alternative, robust strategy. The carbodiimide-mediated protocol detailed here provides a reliable and efficient method for conjugating the PEG linker to a protein's carboxyl groups. This approach leverages mild reaction conditions compatible with sensitive biologics and produces a stable ester linkage. By following this comprehensive guide, which includes detailed protocols, purification methods, and characterization techniques, researchers can confidently and reproducibly generate well-defined PEGylated proteins for applications in research and drug development.

References

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH).[Link]

  • Methods for increasing protein polyethylene glycol (PEG) conjugation.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Institutes of Health (NIH).[Link]

  • Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. National Institutes of Health (NIH).[Link]

  • Direct amidation of esters with nitroarenes. National Institutes of Health (NIH).[Link]

  • PEG–Peptide Conjugates. ACS Publications.[Link]

  • Purification of pegylated proteins. PubMed.[Link]

  • Functionalized PEG for Bioconjugates. Scribd.[Link]

  • Hydroxy-PEG-methyl ester. AxisPharm.[Link]

  • How to analyze protein modifications? What are the key methods for accurately detecting the modification state of proteins? Acme Bioscience.[Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI.[Link]

  • PEG−peptide conjugates. CentAUR.[Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Institutes of Health (NIH).[Link]

  • Converting Esters to Amides: "Aminolysis". YouTube.[Link]

  • A Guide to Protein Characterization, Identification and Purification. AZoM.[Link]

  • The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry.[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.[Link]

  • How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups? ResearchGate.[Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate.[Link]

  • Comprehensive Characterization of Protein Modifications using Mass Spectrometry and Dry Blood Spots. ResearchGate.[Link]

  • Process of converting esters into amides.
  • Protein Modification Analysis: Techniques. StudySmarter.[Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Library of Medicine.[Link]

  • Purification of PEGylated Proteins. ResearchGate.[Link]

  • Functional groups in (bio)chemistry. Interchim.[Link]

  • Global Amine and Acid Functional Group Modification of Proteins. National Institutes of Health (NIH).[Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.[Link]

Sources

Application Note & Protocols: Leveraging Hydroxy-PEG2-methyl ester for Enhanced Drug Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, a critical bottleneck that impedes preclinical development and clinical translation.[1] This challenge necessitates the development of robust formulation strategies to enhance drug solubility and, consequently, bioavailability.[1] PEGylation, the modification of molecules with polyethylene glycol (PEG), is a well-established and powerful technique to address this issue.[2] While long-chain PEGs are known for extending circulation half-life, short-chain, discrete PEG (dPEG®) linkers like Hydroxy-PEG2-methyl ester offer unique advantages for solubilizing small molecules without drastically altering their pharmacokinetic profiles. This guide provides a detailed technical overview of the mechanisms, applications, and protocols for using this compound as both a formulation excipient and a covalent conjugating agent to increase the solubility of hydrophobic drug candidates.

Introduction: The Solubility Challenge

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. BCS Class II drugs, characterized by low solubility and high permeability, are particularly common, and their absorption is often limited by the dissolution rate.[1] Enhancing the aqueous solubility of these compounds is therefore a primary objective in formulation science. Polyethylene glycol (PEG) is a non-toxic, FDA-approved hydrophilic polymer widely employed to improve the physicochemical properties of therapeutic agents.[3] The covalent attachment of PEG chains (PEGylation) can increase a drug's hydrodynamic volume, shielding it from enzymatic degradation and renal clearance while simultaneously improving its solubility.[2][4]

This compound is a short, discrete PEG derivative featuring a terminal hydroxyl group and a methyl ester.[5][6][7] Its defined structure and amphiphilic nature make it a versatile tool for drug development, applicable in two primary modes: as a non-covalent co-solvent or formulation excipient, and as a reactive linker for covalent drug modification.

Physicochemical Properties & Mechanism of Action

Chemical Structure:

  • IUPAC Name: methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate[7]

  • Molecular Formula: C8H16O5[7]

  • Molecular Weight: 192.21 g/mol [7]

  • Key Functional Groups:

    • Hydroxyl (-OH): A reactive handle for conjugation or further derivatization.[5][8]

    • Methyl Ester (-COOCH3): Can be hydrolyzed under basic conditions.[5][7]

    • PEG Linker (-O-CH2-CH2-)2: A short, hydrophilic chain that imparts aqueous solubility.[5][6]

Mechanism of Solubility Enhancement:

The primary mechanism by which this compound enhances solubility is through the introduction of its hydrophilic polyether backbone. In an aqueous environment, the repeating ethylene oxide units form hydrogen bonds with water molecules, creating a hydration sheath around the associated drug molecule.[] This process effectively masks the hydrophobic regions of the drug, preventing aggregation and increasing its apparent solubility.

When used for covalent modification, the PEG chain increases the overall hydrophilicity and hydrodynamic radius of the drug conjugate, fundamentally altering its physical properties to favor dissolution in aqueous media.[3][4]

Mechanism_of_Action Conceptual Diagram: Solubility Enhancement via PEGylation cluster_0 Poorly Soluble Drug cluster_1 PEGylated Drug Conjugate cluster_2 Aqueous Environment Drug Hydrophobic Drug Molecule (Poor Aqueous Solubility) PEG_Drug Hydrophobic Drug Hydrophilic PEG Shell Drug->PEG_Drug Covalent Conjugation Water H₂O Molecules Water->PEG_Drug:f1 Hydrogen Bonding caption Mechanism of PEG-mediated solubility enhancement.

Caption: Mechanism of PEG-mediated solubility enhancement.

Application I: Non-Covalent Formulation (Co-solvent System)

For rapid formulation screening and preclinical studies, this compound can be used as a component of a co-solvent system to dissolve hydrophobic compounds. This approach is often faster than developing a covalent conjugate.

Protocol 3.1: Preparation of a Co-solvent Formulation

This protocol provides a general framework for creating a stock solution of a poorly soluble drug. The percentages of each component should be optimized for the specific drug candidate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Drug candidate (powder)

  • Vortex mixer and sonicator

Methodology:

  • Drug Stock Preparation: Prepare a high-concentration stock solution of your drug in DMSO (e.g., 25 mg/mL). Rationale: DMSO is a powerful organic solvent capable of dissolving most hydrophobic compounds, serving as the initial solubilizing vehicle.

  • Solvent Blending: In a sterile microcentrifuge tube, add the solvents sequentially as described in Table 1. For a 1 mL final volume, this would be:

    • 100 µL of the drug/DMSO stock solution.

    • 400 µL of PEG300. Vortex thoroughly.

    • 50 µL of Tween-80. Vortex thoroughly. Rationale: Tween-80 is a non-ionic surfactant that aids in preventing drug precipitation upon dilution into an aqueous phase and can help form micelles.[1]

  • Aqueous Dilution: Slowly add 450 µL of saline to the organic mixture while vortexing. Rationale: This final step creates the aqueous-based formulation suitable for many in vitro and in vivo models. Slow addition is critical to prevent the drug from "crashing out" or precipitating.

  • Final Solubilization: If any cloudiness or precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.[10] The final solution should be clear.

Table 1: Example Co-solvent Formulation Composition

ComponentPercentage (v/v)Volume for 1 mLPurpose
Drug in DMSO10%100 µLPrimary drug solvent
PEG30040%400 µLCo-solvent, viscosity modifier
Tween-805%50 µLSurfactant, stabilizer
Saline45%450 µLAqueous vehicle
Final Drug Concentration - 2.5 mg/mL (Based on a 25 mg/mL DMSO stock)

This formulation is adapted from common protocols for preclinical compounds.[10]

CoSolvent_Workflow Workflow: Co-solvent Formulation Preparation start Start: Drug Powder step1 1. Dissolve Drug in DMSO (e.g., 25 mg/mL stock) start->step1 step2 2. Add PEG300 (Vortex to mix) step1->step2 step3 3. Add Tween-80 (Vortex to mix) step2->step3 step4 4. Add Saline Slowly (Vortex during addition) step3->step4 step5 5. Check for Clarity step4->step5 decision Precipitation? step5->decision step6 Sonicate 5-10 min decision->step6 Yes end End: Clear Formulation (Ready for use) decision->end No step6->step5 Conjugation_Workflow Workflow: Covalent Drug Conjugation start Start: Drug-COOH + This compound step1 1. Dissolve Drug & DMAP in Anhydrous DCM start->step1 step2 2. Add PEG Linker step1->step2 step3 3. Cool to 0°C, Add DCC step2->step3 step4 4. React Overnight at RT step3->step4 step5 5. Filter DCU Precipitate step4->step5 step6 6. Aqueous Workup (Acid/Base Wash) step5->step6 step7 7. Purify by HPLC step6->step7 step8 8. Characterize by LC-MS/NMR step7->step8 end End: Pure PEGylated Drug Conjugate step8->end

Sources

Application Notes and Protocols for the Surface Modification of Nanoparticles with Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for PEGylation in Nanomedicine

The surface modification of nanoparticles is a cornerstone of nanomedicine, dictating their stability, biocompatibility, and in vivo fate.[1] Unmodified nanoparticles are often rapidly recognized by the mononuclear phagocyte system (MPS), leading to their swift clearance from circulation and accumulation in the liver and spleen.[2][3] This significantly limits their therapeutic efficacy. Poly(ethylene glycol), or PEG, is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the FDA that is widely used to address this challenge.[4] The process of covalently attaching PEG chains to a nanoparticle surface, known as PEGylation, creates a hydrated layer that acts as a "stealth" coating.[2][5] This layer sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake, prolonging systemic circulation time, and enhancing the accumulation of nanoparticles in target tissues through the enhanced permeability and retention (EPR) effect.[2][5][6]

This technical guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using a specific short-chain PEG reagent: Hydroxy-PEG2-methyl ester . This heterobifunctional linker offers a terminal hydroxyl group for conjugation and a methyl ester group that can be retained or further functionalized, providing a versatile platform for advanced drug delivery and diagnostic applications.

Understanding the Reagent: this compound

This compound is a derivative of polyethylene glycol containing a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[1] The hydrophilic PEG spacer enhances solubility in aqueous media.[1]

  • The Hydroxyl (-OH) Group: This is the primary reactive site for conjugation to the nanoparticle surface. Unlike more reactive functional groups like amines or thiols, the hydroxyl group typically requires activation of either itself or the corresponding functional group on the nanoparticle to form a stable covalent bond.[7]

  • The Methyl Ester (-COOCH₃) Group: This terminal group can serve multiple purposes. It can be kept as is to present a neutral terminus, or it can be hydrolyzed under basic conditions to a carboxylic acid (-COOH).[1] This subsequent conversion to a carboxyl group opens up possibilities for secondary functionalization, such as the attachment of targeting ligands, imaging agents, or drugs via amide bond formation.

Core Principles of Conjugation: The Chemistry of Ester Linkage Formation

The most chemically robust and well-documented method for conjugating a hydroxyl-terminated PEG to a nanoparticle surface is through the formation of an ester bond. This is typically achieved by reacting the hydroxyl group of the PEG with a carboxyl group on the nanoparticle surface. Since direct esterification requires harsh conditions that can be detrimental to many nanoparticle formulations, the reaction is almost always mediated by a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[8]

The mechanism proceeds as follows:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.

  • Stabilization with NHS: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester.[9] This active ester is less susceptible to hydrolysis and reacts efficiently with primary hydroxyl groups.

  • Nucleophilic Attack and Ester Bond Formation: The hydroxyl group of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group. This results in the formation of a stable ester linkage between the nanoparticle and the PEG chain.

G cluster_0 Nanoparticle Surface cluster_1 Activation cluster_2 Conjugation NP Nanoparticle-COOH ActivatedNP Nanoparticle-CO-NHS (Active NHS Ester) NP->ActivatedNP + EDC/NHS EDC EDC NHS NHS FinalProduct Nanoparticle-COO-PEG-COOCH₃ (PEGylated Nanoparticle) ActivatedNP->FinalProduct + HO-PEG-COOCH₃ - NHS PEG HO-PEG-COOCH₃

Experimental Protocols

PART 1: Preparation and Quantification of Carboxylated Nanoparticles

For this protocol to be effective, the starting nanoparticles must possess surface carboxyl groups. Many types of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), naturally present carboxyl termini. Other nanoparticles, like silica or gold, may require surface modification to introduce carboxyl groups prior to PEGylation.

Protocol 1.1: Quantification of Surface Carboxyl Groups (Potentiometric Titration)

It is crucial to quantify the number of reactive groups on the nanoparticle surface to control the stoichiometry of the PEGylation reaction.

  • Materials:

    • Carboxylated nanoparticle suspension

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • Deionized water

    • pH meter and electrode

    • Titration setup (manual or automated)

  • Procedure:

    • Disperse a known mass of nanoparticles in a defined volume of deionized water.

    • Protonate all surface carboxyl groups by adjusting the suspension's pH to ~3.0 with 0.1 M HCl.

    • Titrate the suspension with standardized 0.1 M NaOH, recording the pH after each incremental addition.

    • Plot the titration curve (pH vs. volume of NaOH added). The equivalence point, representing the neutralization of the surface carboxyl groups, can be used to calculate their molar quantity.

PART 2: PEGylation of Carboxylated Nanoparticles via Esterification

This protocol details the covalent attachment of this compound to carboxylated nanoparticles.

  • Materials:

    • Carboxylated nanoparticles

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

    • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

    • Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 8.0)

    • Centrifuge

  • Procedure:

    • Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in cold (4°C) Activation Buffer to a concentration of 1-10 mg/mL.

    • Carboxyl Group Activation:

      • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

      • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the quantified surface carboxyl groups) to the nanoparticle suspension.

      • Incubate for 30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

    • PEG Conjugation:

      • Immediately after activation, centrifuge the nanoparticles (e.g., 15,000 x g for 20 min, conditions depend on nanoparticle size and density) and discard the supernatant to remove excess EDC/NHS.

      • Resuspend the activated nanoparticle pellet in Coupling Buffer.

      • Immediately add a 20- to 50-fold molar excess of this compound to the activated nanoparticle suspension.

      • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

    • Quenching (Optional but Recommended): Add the Quenching Solution and incubate for 30 minutes to deactivate any remaining NHS-esters.

    • Purification: It is critical to remove unreacted PEG and byproducts. This can be achieved by:

      • Repeated Centrifugation: Centrifuge the suspension and resuspend the pellet in fresh Coupling Buffer. Repeat this wash cycle at least three times.

      • Dialysis: Dialyze the nanoparticle suspension against a large volume of PBS for 24-48 hours with frequent buffer changes.

Validation and Characterization of PEGylated Nanoparticles

A multi-faceted characterization approach is essential to validate the success of the surface modification.

Parameter Technique Expected Outcome after PEGylation Rationale
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in diameterThe PEG layer and its associated water molecules increase the effective size of the nanoparticle in suspension.
Zeta Potential Electrophoretic Light Scattering (ELS)Shift towards neutrality (less negative)The PEG layer shields the negative charge of the core carboxyl groups, moving the zeta potential closer to zero.[10]
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic ester carbonyl and C-O-C ether peaksConfirms the presence of the PEG chain and the newly formed ester linkage on the nanoparticle surface.
PEG Grafting Density Thermogravimetric Analysis (TGA) or ¹H NMR SpectroscopyQuantifiable weight loss corresponding to the PEG layer or characteristic PEG proton signalsTGA measures the mass of PEG burned off at high temperatures. ¹H NMR can quantify PEG relative to nanoparticle core signals after dissolving the particles.
Morphology Transmission Electron Microscopy (TEM)No significant change in core morphology or aggregation stateVisual confirmation that the conjugation process did not damage or aggregate the nanoparticle core.
Colloidal Stability DLS monitoring over time in biological media (e.g., PBS with 10% FBS)Stable hydrodynamic diameterDemonstrates the effectiveness of the PEG coating in preventing aggregation in a protein-rich environment.[11]

Advanced Applications and Further Functionalization

The terminal methyl ester of the conjugated PEG provides a valuable handle for subsequent modifications.

G cluster_0 PEGylated Nanoparticle cluster_1 Hydrolysis cluster_2 Secondary Conjugation Start Nanoparticle-COO-PEG-COOCH₃ Hydrolyzed Nanoparticle-COO-PEG-COOH Start->Hydrolyzed  Base Hydrolysis (e.g., NaOH) Final Targeted Nanoparticle Hydrolyzed->Final + EDC/NHS Ligand Targeting Ligand-NH₂

Protocol 3.1: Hydrolysis of the Methyl Ester to a Carboxylic Acid

  • Materials:

    • Purified PEGylated nanoparticle suspension

    • 0.1 M Sodium Hydroxide (NaOH)

    • Buffer for pH adjustment (e.g., PBS)

  • Procedure:

    • Adjust the pH of the nanoparticle suspension to ~10-11 with 0.1 M NaOH.

    • Incubate at room temperature for 2-4 hours with stirring.

    • Neutralize the suspension by adding a suitable buffer (e.g., PBS, pH 7.4).

    • Purify the nanoparticles by centrifugation or dialysis to remove excess salts.

    • Confirm the conversion of the ester to a carboxylic acid using FTIR (disappearance of the methyl ester peak and appearance of a broad O-H stretch).

The newly formed terminal carboxyl group can then be activated with EDC/NHS (as in Protocol 2.1) to conjugate amine-containing molecules, such as targeting peptides, antibodies, or fluorescent dyes, enabling the creation of highly functional, targeted nanocarriers.[12]

Troubleshooting and Expert Insights

  • Low PEGylation Efficiency:

    • Cause: Inefficient activation of carboxyl groups.

    • Solution: Ensure EDC/NHS are fresh and dissolved immediately before use. Perform the activation step in an appropriate buffer (MES, pH 5.5-6.0) as EDC efficiency drops significantly at neutral or high pH.

  • Nanoparticle Aggregation during Reaction:

    • Cause: Insufficient colloidal stability during buffer changes or high salt concentrations from EDC-HCl.

    • Solution: Use Sulfo-NHS for better water solubility. Ensure adequate mixing and avoid harsh centrifugation pellets. Work quickly during the activation and washing steps.

  • Broad Size Distribution after PEGylation:

    • Cause: Incomplete removal of unreacted PEG, leading to mixed populations, or partial aggregation.

    • Solution: Increase the number of purification cycles. Consider alternative purification methods like size exclusion chromatography (SEC) for more precise separation.

  • Instability of Ester Linkage:

    • Insight: The ester bond formed is susceptible to hydrolysis over time, especially at pH values outside the 6.0-7.5 range.[13] For applications requiring long-term stability in storage, lyophilization of the final product is recommended. For drug delivery, this degradability can be advantageous for controlled release within the acidic endosomal compartment of cells.

Conclusion

The surface modification of nanoparticles with this compound via EDC/NHS-mediated esterification is a robust and versatile strategy. It imparts the well-established "stealth" benefits of PEGylation while offering a latent functional group for advanced, multi-step surface engineering. By carefully controlling the reaction stoichiometry and diligently characterizing the product at each stage, researchers can develop highly tailored nanocarriers for a new generation of targeted therapeutics and diagnostics.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [URL not available]
  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51. [Link]

  • Vollrath, A., Stöter, M., Vallet-Regí, M., & Manzano, M. (2010). Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles. Journal of Materials Chemistry, 20(40), 8871-8878. [Link]

  • ResearchGate. (n.d.). Carbonyldiimidazole-mediated activation of the hydroxyl group of BrijS20, coupling of PEG-diamine and acylation with folic acid NHS-ester. [Link]

  • ResearchGate. (2014). What could be the reason for having surface hydroxyl groups on metal oxide nanoparticles?. [Link]

  • Reinste. (n.d.). PEGylation of Nanoparticles: Enhancing Stability for Advanced Drug Delivery. [Link]

  • Šarić, A., Grgurić, M. S., Kralj, D., & Petrović, Ž. (2020). Significance of Hydroxyl Groups on the Optical Properties of ZnO Nanoparticles Combined with CNT and PEDOT:PSS. Materials, 13(21), 4933. [Link]

  • ResearchGate. (2024). Comparative Stability of Hydroxyapatite Nanoparticles: Poly(ethylene glycol) and Pectin as Stabilizers. [Link]

  • Lollo, G., Calvo, P., Renedo, M. J., & Alonso, M. J. (2014). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy. Polymers, 6(11), 2826-2845. [Link]

  • Ghaedi, M., Ansari, S., & Ghaedi, A. M. (2014). Synthesis of Silver Nanoparticles Using Hydroxyl Functionalized Ionic Liquids and Their Antimicrobial Activity. International Journal of Molecular Sciences, 15(1), 1434-1448. [Link]

  • Hrubovčáková, M., Ševc, J., Smolková, B., Kalbáč, M., & Vlčková, B. (2024). Stability and biological response of PEGylated gold nanoparticles. RSC Advances, 14(22), 15817-15827. [Link]

  • DC Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., Li, M., Gao, X., Chen, Y., & Liu, T. (2021). Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles. Journal of Colloid and Interface Science, 582(Pt A), 114-123. [Link]

  • Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715–728. [Link]

  • Sullenger, C., Tsourkas, A., & Wilson, J. M. (2015). PEGylation of Poly(amine-co-ester) Polyplexes for Tunable Gene Delivery. Theranostics, 5(8), 882–894. [Link]

  • Paun, C., Das, S., Smith, J. A., Kar, P., Ståhl, B., & Brena, B. (2015). Towards the surface hydroxyl species in CeO2 nanoparticles. Nanoscale, 7(15), 6521-6529. [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • Melero, A. A., Iglesias, J., & Morales, G. (2015). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. Catalysts, 5(4), 1841-1874. [Link]

  • ResearchGate. (n.d.). Modification of the nanoparticle surface with PEG. [Link]

  • Pitek, A. S., Bekale, L. A., Wang, X., & Nie, S. (2020). Overcoming Nanoparticle-Mediated Complement Activation by Surface PEG Pairing. Nano Letters, 20(6), 4312–4321. [Link]

  • Journal of Polymers and the Environment. (2023). Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid. [Link]

  • Scilit. (2023). Functionalized Polyethylene Glycol as a Catalyst for Esterification of Salicylic Acid. [Link]

  • University of Colorado Boulder. (2021). Click Crosslinked PEG Hydrogels with Tunable Degradation. [Link]

  • Julaika, S., et al. (2021). The effect of polyethylene glycol addition on the synthesis of solid acid catalyst and its applications in esterification reaction. IOP Conference Series: Materials Science and Engineering, 1010, 012034. [Link]

  • El-Sherbiny, I. M., & Yacoub, M. H. (2013). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Biomacromolecules, 14(12), 4171–4181. [Link]

  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

  • Liu, Z., et al. (2009). PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. arXiv:0907.4102. [Link]

  • Chemistry Stack Exchange. (2018). Hydroxyl group to free amine in polyethylene glycol using CDI?. [Link]

  • Chen, F., et al. (2018). Complement Activation by PEGylated Gold Nanoparticles. ACS Nano, 12(4), 3867–3877. [Link]

  • McKinnon, D. D., Kloxin, A. M., & Anseth, K. S. (2013). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Biomaterials Science, 1(5), 460-469. [Link]

Sources

Application Notes and Protocols for Hydroxy-PEG2-methyl ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Hydroxy-PEG2-methyl ester in Advanced Drug Conjugates

The pursuit of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), necessitates a modular approach to molecular design. At the heart of these complex systems lies the linker, a component that critically influences the overall efficacy, safety, and pharmacokinetic profile of the therapeutic. This compound is a short, hydrophilic, and heterobifunctional linker that offers a strategic advantage in the construction of these targeted drug delivery systems.[1][2][3]

Its defined, short polyethylene glycol (PEG) chain enhances the aqueous solubility of the conjugate, a crucial attribute when dealing with hydrophobic drug payloads.[] The two distinct functional groups—a primary hydroxyl (-OH) and a methyl ester (-COOCH₃)—provide orthogonal handles for a stepwise and controlled conjugation strategy. This allows for the sequential attachment of a targeting moiety and a therapeutic payload, a fundamental requirement in the synthesis of well-defined and homogeneous drug conjugates.[1]

This comprehensive guide provides detailed application notes and validated protocols for the effective utilization of this compound. We will delve into the chemical manipulations of its functional groups, conjugation to biomolecules, and the characterization of the final constructs, offering field-proven insights to streamline your research and development efforts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the linker is paramount for predictable and reproducible results in conjugation chemistry. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₁₆O₅[5]
Molecular Weight 192.21 g/mol [5]
CAS Number 457897-73-3[5]
Appearance Colorless to light yellow liquid[5]
Density 1.102 ± 0.06 g/cm³[5]
Boiling Point 286.0 ± 20.0 °C at 760 mmHg[6]
Solubility Soluble in DMSO (≥ 100 mg/mL)[5]
Storage Conditions Store at -20°C for long-term stability[5]

Strategic Manipulation of Functional Groups: A Step-by-Step Guide

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. This allows for a two-directional synthetic strategy, where either the hydroxyl or the methyl ester can be modified first, depending on the overall synthetic plan for the targeted drug delivery system.

Strategy 1: Activation of the Hydroxyl Group for Amine Coupling

The primary hydroxyl group is not sufficiently reactive for direct conjugation to biomolecules and requires activation. A common and effective strategy is a two-step oxidation and subsequent activation to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (e.g., lysine residues on an antibody).

G cluster_0 Activation of Hydroxyl Group A This compound B Oxidation (e.g., TEMPO/NaOCl or CrO₃/H₂SO₄) A->B Step 1 C Carboxy-PEG2-methyl ester B->C D EDC/NHS Coupling C->D Step 2 E NHS-ester-PEG2-methyl ester (Amine-Reactive) D->E

Caption: Workflow for the activation of the hydroxyl group of this compound.

This protocol describes a common method for the selective oxidation of the primary alcohol to a carboxylic acid.

Causality Behind Experimental Choices:

  • Reagents: A variety of oxidizing agents can be used. For instance, chromium trioxide (CrO₃) in the presence of sulfuric acid is a strong oxidizing agent suitable for this transformation.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Purification: Post-reaction, extraction is necessary to remove the oxidizing agent and other inorganic byproducts. The product is then purified by column chromatography on silica gel to isolate the desired carboxylic acid derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of water and dichloromethane.[7]

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., a solution of CrO₃ and H₂SO₄ in water, approximately 1.2 electron equivalents) to the solution of the PEG linker at a controlled temperature (e.g., 0 °C to room temperature).[7]

  • Reaction: Stir the reaction mixture vigorously for several hours (typically 4-8 hours) at ambient temperature. Monitor the reaction by TLC or LC-MS.[7]

  • Work-up: Quench the reaction by adding isopropanol. Add water and extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Carboxy-PEG2-methyl ester.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and a shift in the signals of the adjacent methylene protons in the NMR spectrum, along with the correct mass, will confirm the successful oxidation.

This protocol details the conversion of the carboxylic acid to an amine-reactive NHS ester using carbodiimide chemistry.

Causality Behind Experimental Choices:

  • EDC and NHS: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is then added to react with this intermediate to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous media.[8][9]

  • pH Control: The activation reaction is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide, making it more reactive. The subsequent coupling to amines is more efficient at a physiological to slightly basic pH (7.2-8.5).[9]

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the EDC and the NHS ester intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the Carboxy-PEG2-methyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add NHS (1.5-2.0 equivalents) and EDC hydrochloride (1.5-2.0 equivalents) to the solution.[10] Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes to 1 hour.[9]

  • Monitoring and Use: The formation of the NHS ester can be monitored by TLC or HPLC.[11] The activated NHS-ester-PEG2-methyl ester is sensitive to moisture and should be used immediately for conjugation to an amine-containing molecule.

Strategy 2: Hydrolysis of the Methyl Ester for Thiol or Other Linkages

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be used for further conjugation, for example, to amine-containing molecules via EDC/NHS chemistry as described above. This strategy is particularly useful when the hydroxyl end of the linker is first conjugated to a molecule that is sensitive to the conditions required for ester hydrolysis.

G cluster_1 Hydrolysis of Methyl Ester F This compound G Base-catalyzed Hydrolysis (e.g., NaOH or LiOH) F->G Step 1 H Hydroxy-PEG2-carboxylic acid G->H I Acidification H->I Step 2 J Final Product I->J

Caption: Workflow for the hydrolysis of the methyl ester of this compound.

This protocol describes a mild method for the saponification of the methyl ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used for ester hydrolysis. The reaction is typically faster and irreversible under basic conditions compared to acidic hydrolysis.[12]

  • Solvent System: A mixture of an organic solvent (like methanol or THF) and water is often used to ensure the solubility of both the ester and the hydroxide salt.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and yield the free carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add a solution of NaOH or LiOH (1.5-2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralization and Extraction: Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting Hydroxy-PEG2-carboxylic acid can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl ester singlet at ~3.7 ppm in the ¹H NMR spectrum is a key indicator of successful hydrolysis.[13]

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the construction of ADCs. In a typical workflow, the linker is first conjugated to the cytotoxic payload, and then the resulting linker-drug conjugate is attached to the antibody.

Illustrative Workflow for ADC Synthesis

G cluster_2 ADC Synthesis Workflow K This compound L Activate Hydroxyl Group (Protocols 1 & 2) K->L M NHS-ester-PEG2-methyl ester L->M N Conjugate to Drug-NH₂ M->N O Drug-NH-CO-PEG2-methyl ester N->O P Hydrolyze Methyl Ester (Protocol 3) O->P Q Drug-NH-CO-PEG2-COOH P->Q R Activate Carboxylic Acid (EDC/NHS) Q->R S Drug-Linker-NHS ester R->S T Conjugate to Antibody-NH₂ S->T U Antibody-Drug Conjugate (ADC) T->U

Caption: A representative workflow for the synthesis of an ADC using this compound.

Protocol 4: Conjugation of an Activated PEG-Linker to an Antibody

This protocol provides a general procedure for conjugating an NHS-activated PEG linker to the lysine residues of a monoclonal antibody.

Causality Behind Experimental Choices:

  • Buffer System: A non-amine containing buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, is essential to avoid quenching the NHS ester.[14]

  • Molar Ratio: The molar ratio of the activated linker to the antibody is a critical parameter that influences the drug-to-antibody ratio (DAR). This needs to be optimized for each specific antibody and linker-drug conjugate.

  • Quenching: The reaction is stopped by adding a quenching reagent containing primary amines, such as Tris or glycine, which reacts with any remaining NHS esters.[14]

Step-by-Step Methodology:

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). The concentration should typically be in the range of 1-10 mg/mL.

  • Linker-Drug Addition: Dissolve the NHS-activated linker-drug conjugate in an anhydrous, water-miscible solvent like DMSO. Add the desired molar excess of the linker-drug solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should ideally be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted linker-drug and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[15][16]

Purification and Characterization of the Final Conjugate

The heterogeneity of the resulting ADC necessitates thorough purification and characterization to ensure its quality, efficacy, and safety.

Purification Techniques
  • Size-Exclusion Chromatography (SEC): Effectively separates the high molecular weight ADC from unreacted linker-drug and other small molecule impurities.[15]

  • Ion-Exchange Chromatography (IEX): Can be used to separate different drug-loaded species based on changes in their overall charge.[17]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADCs based on their drug-to-antibody ratio (DAR). The addition of each hydrophobic drug payload increases the retention time on the HIC column, allowing for the resolution of different DAR species.[15][16][18][19]

Characterization Methods
  • UV/Vis Spectroscopy: Used to determine the concentration of the ADC and to calculate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

  • Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC is the gold standard for determining the DAR distribution and calculating the average DAR for cysteine-linked ADCs.[15][16][18]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms, providing a precise measurement of the DAR distribution.[17][20] LC-MS/MS analysis of the digested ADC can be used to identify the specific conjugation sites.

Conclusion

This compound is a versatile and valuable building block for the construction of sophisticated targeted drug delivery systems. Its well-defined structure, hydrophilicity, and orthogonal reactivity provide medicinal chemists with a powerful tool to fine-tune the properties of ADCs and PROTACs. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently incorporate this linker into their drug development pipelines, ultimately accelerating the journey towards more effective and safer targeted therapies.

References

  • Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275–283.
  • BenchChem. (2025).
  • Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147–161.
  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • Fishman, A., et al. (2006). A Simple Preparation of PEG‐Carboxylates by Direct Oxidation.
  • BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of Heterobifunctional Polyethylene Glycol (PEG) Linkers: A Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.
  • DC Chemicals. (n.d.). This compound|CAS 457897-73-3. Retrieved from [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • Tadesse, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1847-1860.
  • Creative PEGWorks. (n.d.).
  • Takaoka, Y., et al. (2019). Characteristic roadmap of linker governs the rational design of PROTACs. Journal of Medicinal Chemistry, 62(24), 11281-11293.
  • Hoffmann, S., et al. (2011). RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.46.1-30.
  • ResearchGate. (n.d.). HPLC chromatograms of (a) NHS-PEG-COOH linker, (b) CSA-90, (c) synthesized and purified BBA-1 and (d) 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl). [Image]. Retrieved from [Link]

  • Santos, J. L., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 599.
  • Google Patents. (n.d.). CN109701030A - The preparation method of Pegylation small-molecule drug.
  • SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. Retrieved from [Link]

  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of m-PEG4-CH2-methyl ester Products.
  • BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIH National Library of Medicine. (2019). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [457897-73-3].
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Hydroxy-PEG2-methyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

The conjugation of polyethylene glycol (PEG) derivatives to molecules containing primary amines is a cornerstone of modern drug development and biopharmaceutical research. This process, known as PEGylation, enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which in turn can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1][2]

This technical guide provides a comprehensive overview of the reaction between Hydroxy-PEG2-methyl ester and primary amines. A critical and often misunderstood aspect of this reaction is that the terminal hydroxyl group of the PEG reagent is not directly reactive with primary amines.[3] It must first be chemically "activated" to transform the hydroxyl into a good leaving group, enabling a subsequent nucleophilic substitution by the primary amine.[4][5]

This document details the scientific principles behind this two-step process, offers a comparative analysis of common activation chemistries, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to achieve efficient and reproducible conjugations.

The Scientific Imperative: Why Hydroxyl Activation is Non-Negotiable

The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions because its conjugate acid, the hydroxide ion (OH⁻), is a strong base. For a primary amine to successfully conjugate to the PEG, the terminal hydroxyl group must be converted into a more reactive functional group.[3][4][5] This activation step is the critical prerequisite for forming a stable covalent bond with the amine.

There are several well-established methods for activating the terminal hydroxyl group of a PEG molecule.[6][7] The choice of activation chemistry depends on several factors, including the stability of the target molecule, the desired reaction conditions, and the nature of the final linkage.

Common Strategies for Hydroxyl Group Activation

The primary methods to render a hydroxyl-terminated PEG reactive towards amines involve converting it into an intermediate that is susceptible to nucleophilic attack. Key strategies include:

  • Tosylation or Mesylation: Conversion to a tosylate (-OTs) or mesylate (-OMs) ester creates an excellent leaving group that is readily displaced by a primary amine.[8][9]

  • N-Hydroxysuccinimidyl (NHS) Carbonate/Ester Formation: This is one of the most common and efficient methods. The hydroxyl group is first reacted with a reagent like p-nitrophenyl chloroformate or disuccinimidyl carbonate to form a highly reactive NHS-activated carbonate, which then readily reacts with primary amines to form a stable carbamate or amide linkage.[10][11][12]

  • Carbonyldiimidazole (CDI) Activation: CDI reacts with the hydroxyl group to form a reactive imidazole carbamate intermediate, which can then be coupled with a primary amine.[13][14]

  • Activation with p-Nitrophenyl Chloroformate: This method creates a reactive p-nitrophenyl carbonate on the PEG, which is then susceptible to nucleophilic attack by the amine.[6][15]

The following diagram illustrates the general principle of this essential two-step conjugation process.

G cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Amine Conjugation Hydroxy_PEG This compound (R-OH) Activated_PEG Activated PEG Intermediate (e.g., PEG-OTs, PEG-NHS) Hydroxy_PEG->Activated_PEG Activation Activating_Reagent Activating Reagent (e.g., TsCl, NHS-reagent) Activating_Reagent->Activated_PEG Activated_PEG_2 Activated PEG Intermediate Activated_PEG->Activated_PEG_2 Primary_Amine Primary Amine Molecule (R'-NH2) Conjugate PEG-Amine Conjugate (R-NH-R') Primary_Amine->Conjugate Activated_PEG_2->Conjugate Nucleophilic Substitution

Caption: General workflow for conjugating Hydroxy-PEG with primary amines.

Comparative Analysis of Reaction Conditions

The success of the conjugation reaction hinges on the careful control of several key parameters. The optimal conditions will vary depending on the chosen activation chemistry and the specific properties of the primary amine-containing molecule (e.g., protein, peptide, or small molecule).

The following table summarizes the critical reaction parameters for the most common activation and conjugation strategies.

ParameterTosylation RouteNHS-Ester RouteCDI Activation Route
Activation pH Typically basic (e.g., using pyridine or triethylamine as a base)N/A (usually performed in anhydrous organic solvent)Neutral to slightly basic (anhydrous conditions)
Conjugation pH 7.0 - 9.07.2 - 8.5[11][16]7.0 - 8.0
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))[8]Anhydrous organic solvents (e.g., DMF, Dimethyl sulfoxide (DMSO)) for activation; aqueous buffers for conjugation.[17][18]Anhydrous aprotic solvents (e.g., Acetonitrile, DMF)
Temperature Activation: 0°C to room temperature.[19] Conjugation: Room temperature to 37°C.Activation: Room temperature. Conjugation: 4°C to room temperature.[10]Activation: Room temperature. Conjugation: Room temperature.
Stoichiometry (PEG:Amine) 1:1 to 5:1 molar excess of activated PEG5:1 to 20:1 molar excess of activated PEG to achieve desired labeling.[11][17]1:1 to 3:1 molar excess of activated PEG
Reaction Time Activation: Several hours to overnight.[8] Conjugation: 2 - 24 hours.Activation: 1 - 4 hours. Conjugation: 30 minutes to 2 hours.[17][18]Activation: 1 - 2 hours. Conjugation: 2 - 12 hours.
Key Considerations Tosyl chloride is moisture-sensitive. Requires careful handling under inert atmosphere. The tosyl group is a very good leaving group for nucleophilic substitution.[9]NHS-esters are highly moisture-sensitive and prone to hydrolysis.[11][16] Buffers must be free of primary amines (e.g., Tris, glycine).[11][18]CDI is also moisture-sensitive. The reaction produces imidazole as a byproduct, which may need to be removed.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the activation of this compound and subsequent conjugation to a primary amine, using the highly efficient and widely adopted NHS-ester activation chemistry as the primary example.

Workflow for Activation and Conjugation

The overall experimental process can be visualized as a sequential workflow, from reagent preparation to final product purification.

G A Prepare Amine-Free Buffer (e.g., 0.1M PBS, pH 7.4) B Dissolve Primary Amine Molecule in Reaction Buffer A->B E Add Activated PEG to Amine Solution (Controlled Stoichiometry) B->E C Activate Hydroxy-PEG (e.g., with p-nitrophenyl chloroformate and N-hydroxysuccinimide) D Prepare Activated PEG Solution (in anhydrous DMSO or DMF) C->D D->E F Incubate Reaction Mixture (e.g., 1-2 hours at RT or 2-4 hours at 4°C) E->F G Quench Reaction (e.g., with Tris or Glycine buffer) F->G H Purify Conjugate (e.g., SEC, IEX, Dialysis) G->H I Characterize Final Product (e.g., SDS-PAGE, HPLC, Mass Spec) H->I

Caption: Experimental workflow for PEG-Amine conjugation via NHS-ester activation.

Protocol 1: Activation of this compound to PEG-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group to a reactive N-hydroxysuccinimidyl (NHS) carbonate. This is a common and effective method for creating an amine-reactive PEG linker.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • N-hydroxysuccinimide (NHS)

  • 4-Dimethylaminopyridine (DMAP)[20]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and DMAP (1.2 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise to the stirred PEG solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • NHS Substitution: Once the initial activation is complete, add N-hydroxysuccinimide (1.5 equivalents) to the reaction mixture.

  • Second Reaction: Stir the mixture at room temperature for an additional 4-6 hours.

  • Purification:

    • Filter the reaction mixture to remove any precipitated salts.

    • Reduce the volume of the filtrate under reduced pressure.

    • Precipitate the activated PEG-NHS ester product by adding the concentrated solution to cold anhydrous diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the final product under vacuum.

  • Storage: Store the activated PEG-NHS ester at -20°C under desiccated conditions.[11][18] The NHS-ester is highly susceptible to hydrolysis and should be used promptly after preparation.[11][16]

Protocol 2: Conjugation of Activated PEG-NHS Ester to a Primary Amine

This protocol outlines the general procedure for reacting the prepared PEG-NHS ester with a primary amine, such as a protein or peptide.

Materials:

  • Activated PEG-NHS ester (from Protocol 4.2)

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0)[17][18]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[17]

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis cassettes)[17][21][]

Procedure:

  • Buffer Exchange: Ensure the primary amine molecule is in an appropriate amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.[11][17]

  • Reagent Preparation:

    • Equilibrate the vial of activated PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11][18]

    • Immediately before use, dissolve the required amount of activated PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.[11][23] Do not prepare stock solutions for long-term storage.[11][16]

  • Calculation of Stoichiometry: Determine the desired molar ratio of PEG-NHS ester to the primary amine. A 10 to 20-fold molar excess of the PEG reagent is common for protein labeling.[11]

  • Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS ester stock solution to the stirred solution of the primary amine molecule.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain the stability of the biomolecule.[17]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[17] The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester. Incubate for an additional 30 minutes.

  • Purification: Remove unreacted PEG and byproducts from the PEG-conjugated product using an appropriate purification method.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEG-conjugate from smaller, unreacted PEG molecules.[]

    • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences between the native and PEGylated species.[21][]

    • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange.[17][24]

  • Analysis and Storage: Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, Mass Spectrometry). Store the final product under conditions that are optimal for the non-PEGylated molecule.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of activated PEG-NHS ester. 2. Presence of primary amines in the reaction buffer. 3. Suboptimal reaction pH. 4. Inactive primary amine molecule.1. Use freshly prepared or properly stored activated PEG. Equilibrate to room temperature before opening.[11][18] 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES.[11][18] 3. Ensure the reaction pH is between 7.2 and 8.5.[11][16] 4. Verify the activity and concentration of your target molecule.
Precipitation During Reaction 1. High concentration of organic solvent (DMSO/DMF). 2. Poor solubility of the PEG-conjugate.1. Keep the final organic solvent concentration below 10%.[17] 2. Perform the reaction at a lower concentration or consider a different PEG reagent with enhanced solubility characteristics.
Multiple PEGylation Species 1. Multiple primary amines available on the target molecule (e.g., lysine residues). 2. Molar ratio of PEG to amine is too high.1. This is expected for proteins with multiple lysines. IEX can be used to separate species with different degrees of PEGylation.[] 2. Optimize the molar ratio of PEG-NHS ester to the target molecule to favor mono-PEGylation.
No Reaction Occurs 1. Incomplete activation of the Hydroxy-PEG. 2. pH is too low for efficient amine reaction.1. Verify the successful activation of the Hydroxy-PEG using analytical methods (e.g., NMR, IR) before proceeding to conjugation. 2. Check and adjust the pH of the reaction buffer to the optimal range (7.2-8.5).

Conclusion

The successful conjugation of this compound to primary amines is a scientifically robust process that requires a fundamental understanding of the underlying chemistry, specifically the necessity of hydroxyl group activation. By selecting an appropriate activation strategy and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high-yield, reproducible PEGylation for a wide range of applications in drug development and biotechnology. The protocols and troubleshooting advice provided herein are designed to serve as a practical resource for scientists, enabling them to harness the full potential of PEGylation technology.

References

  • Taylor & Francis. (n.d.). PURIFICATION OF PEG-PROTEIN CONJUGATES BY CENTRIFUGAL PRECIPITATION CHROMATOGRAPHY. Retrieved from [Link]

  • BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]

  • Scribd. (n.d.). Broadpharm PEG Amine Conjugation Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 15). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). CS-NHS reacts with primary amines of both PEG-(NH 2 ) 6 and proteins of.... Retrieved from [Link]

  • Google Patents. (n.d.). US7301003B2 - Method of preparing polymers having terminal amine groups.
  • Chemistry Stack Exchange. (2018, March 31). Hydroxyl group to free amine in polyethylene glycol using CDI?. Retrieved from [Link]

  • University of Mississippi. (2020, May 9). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021, April 26). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, September 6). Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). US7125558B2 - Process for the preparation of activated polyethylene glycols.
  • ResearchGate. (n.d.). Method for the activation of poly(ethylene glycol) [PEG] molecules.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2003018665A1 - Process for the preparation of activated polyethylene glycols.
  • ResearchGate. (2025, August 8). A study on activation of polyethylene glycol and its characterization by infrared spectroscopy and thin layer chromatography. Retrieved from [Link]

  • JenKem Technology. (2024, July 30). Activated PEGs for Amine PEGylation. Retrieved from [Link]

  • ResearchGate. (2016, December 13). Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amides. Retrieved from [Link]

  • Wyzant. (2019, March 13). How do you create primary amines from alcohols?. Retrieved from [Link]

  • Google Patents. (n.d.). DE60223047T2 - PROCESS FOR PREPARING ACTIVATED POLYETHYLENE GLYCOLS.
  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonyldiimidazole-mediated activation of the hydroxyl group of BrijS20, coupling of PEG-diamine and acylation with folic acid NHS-ester. Retrieved from [Link]

  • YouTube. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing PEGylation with Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing PEGylation reactions using Hydroxy-PEG2-methyl ester. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when working with this compound for PEGylation.

Q1: What are the primary reactive groups on this compound and what do they target?

This compound is a bifunctional PEG derivative.[1][2] It possesses two key functional groups:

  • A primary hydroxyl (-OH) group: This group is the primary site for conjugation. It can be reacted with molecules containing carboxylic acids or activated acids (like NHS esters) to form a stable ester linkage.[2]

  • A methyl ester (-COOCH3) group: This group is generally less reactive but can be hydrolyzed under strong basic conditions to yield a carboxylic acid.[1][3] This allows for a two-step conjugation strategy if desired.

Q2: My PEGylation reaction with a carboxylic acid-containing molecule is inefficient. What are the likely causes and solutions?

Low efficiency in coupling this compound to a carboxylic acid is a frequent challenge. The primary reason is that a direct reaction between an alcohol (the hydroxyl group on the PEG) and a carboxylic acid requires activation of the carboxylic acid.

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with alcohols under mild conditions. To facilitate the reaction, a coupling agent is necessary to convert the carboxylic acid into a more reactive intermediate.[4][5]

Solutions:

  • Utilize Carbodiimide Coupling Agents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids.[4][5][6] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

  • Incorporate an NHS or Sulfo-NHS Additive: To improve efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can be added along with EDC.[6] This creates a more stable NHS ester intermediate that then reacts with the hydroxyl group of the PEG.[6]

  • Optimize Reaction pH: The activation of the carboxylic acid with EDC/NHS is typically most efficient at a slightly acidic pH (around 6.0). The subsequent reaction of the NHS-activated molecule with the hydroxyl group can proceed efficiently at a neutral to slightly basic pH (7.0-8.0).

Q3: I am observing unexpected hydrolysis of the methyl ester group. How can I prevent this?

The methyl ester group of this compound is susceptible to hydrolysis, particularly under basic conditions.[1][3]

Causality: Base-catalyzed hydrolysis (saponification) of esters is a rapid reaction that results in the formation of a carboxylate salt and methanol.[3] This can be an issue if the integrity of the methyl ester is crucial for your downstream application or if the resulting carboxylic acid interferes with your reaction.

Solutions:

  • Maintain a Neutral to Slightly Acidic pH: The methyl ester is most stable in a pH range of 4-6.[3] Avoid strongly basic conditions (pH > 8) if you wish to preserve the methyl ester.

  • Control Reaction Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Conducting your PEGylation reaction at a lower temperature (e.g., 4°C) can help minimize hydrolysis.

  • Buffer Selection: Avoid using buffers that could contribute to a significant increase in pH during the reaction. Phosphate or acetate buffers are generally suitable choices.[3]

Q4: How can I monitor the progress of my PEGylation reaction?

Effective monitoring is key to optimizing reaction conditions and ensuring the desired product is formed. Several analytical techniques can be employed.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the PEGylated product from unreacted starting materials and byproducts.[7] Size-exclusion chromatography (SEC-HPLC) can separate molecules based on their hydrodynamic volume, which changes upon PEGylation.[8] Reversed-phase HPLC (RP-HPLC) can also be used, particularly for smaller molecules.

  • Mass Spectrometry (MS): Mass spectrometry provides direct confirmation of the successful conjugation by showing the expected mass increase in the product. It is an invaluable tool for characterizing the final PEGylated molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to monitor the disappearance of starting material signals and the appearance of new signals corresponding to the PEGylated product.[3][9]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your PEGylation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No PEGylation 1. Inefficient activation of the carboxylic acid.1. Add a carbodiimide coupling agent (e.g., EDC) and an NHS ester (e.g., Sulfo-NHS) to the reaction mixture.[4][6]
2. Incorrect reaction pH.2. Optimize the pH for both the activation and coupling steps. A two-step process with pH adjustment may be necessary.
3. Hydrolysis of the activated carboxylic acid intermediate.3. Use Sulfo-NHS to form a more stable intermediate.[6] Perform the reaction promptly after activation.
4. Steric hindrance around the reaction site.4. Increase the molar excess of the this compound. Consider a longer reaction time or slightly elevated temperature (while monitoring for side reactions).
Formation of Side Products 1. Hydrolysis of the methyl ester group.1. Maintain a neutral to slightly acidic pH (4-6) and a low reaction temperature (4°C).[3]
2. Reaction with other functional groups on the target molecule.2. If your molecule has other nucleophilic groups (e.g., amines), consider using protecting groups to ensure site-specific PEGylation.
3. Formation of di-PEGylated species if the target molecule has multiple carboxylic acids.3. Control the stoichiometry by using a limiting amount of the PEG reagent.
Difficulty in Purifying the PEGylated Product 1. Similar properties of the product and starting materials.1. Utilize a high-resolution purification technique like preparative HPLC.
2. Presence of the urea byproduct from DCC coupling.2. Use EDC, as its urea byproduct is water-soluble and can be easily removed during aqueous workup.
3. Aggregation of the PEGylated product.3. PEGylation is known to reduce aggregation.[10] If aggregation is still an issue, consider optimizing the buffer conditions (e.g., ionic strength, pH).

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for PEGylation of a Carboxylic Acid-Containing Molecule using EDC/Sulfo-NHS Chemistry

This protocol outlines a two-step process for the efficient conjugation of this compound to a molecule containing a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a desired concentration.

    • Dissolve this compound in the Coupling Buffer.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

  • Activation of the Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add a 5-10 fold molar excess of both EDC and Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product from the reaction mixture using an appropriate method such as size-exclusion or reversed-phase HPLC.

  • Analysis:

    • Analyze the purified product by HPLC and mass spectrometry to confirm successful PEGylation and assess purity.

Protocol 2: Monitoring Methyl Ester Hydrolysis by ¹H NMR

This protocol provides a method to assess the stability of the methyl ester group under different pH conditions.[3]

Materials:

  • This compound

  • NMR tubes

  • Deuterated buffers at various pH values (e.g., D₂O with phosphate buffer at pH 5, 7, and 9)

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • In separate NMR tubes, add the deuterated buffers of varying pH.

    • Add a small aliquot of the this compound stock solution to each NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum for each sample at time zero (t=0). Identify the characteristic singlet peak for the methyl ester protons (-OCH₃), which is typically around 3.6-3.7 ppm.[3]

    • Incubate the NMR tubes at a constant temperature (e.g., 25°C or 37°C).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the decrease in the integral of the methyl ester singlet peak over time.

    • The appearance of a new peak corresponding to methanol can also be observed.

    • Calculate the percentage of hydrolysis at each time point by comparing the integral of the methyl ester peak to its integral at t=0.

IV. Visualizations

Workflow for PEGylation via EDC/NHS Chemistry

PEGylation_Workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Purification & Analysis Molecule Carboxylic Acid -containing Molecule Activated_Molecule NHS-activated Molecule Molecule->Activated_Molecule Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Molecule PEGylated_Product PEGylated Product Activated_Molecule->PEGylated_Product Coupling PEG_Reagent Hydroxy-PEG2 -methyl ester PEG_Reagent->PEGylated_Product Purification HPLC Purification PEGylated_Product->Purification Analysis MS & NMR Analysis Purification->Analysis

Caption: A workflow diagram illustrating the key steps in PEGylating a carboxylic acid-containing molecule.

Relationship between pH and Methyl Ester Stability

pH_Stability cluster_conditions Reaction Conditions cluster_outcomes Ester Stability Acidic Acidic pH (< 4) High_Hydrolysis Increased Hydrolysis Acidic->High_Hydrolysis Neutral Neutral pH (4 - 6) Stable Stable Ester Neutral->Stable Basic Basic pH (> 8) Rapid_Hydrolysis Rapid Hydrolysis Basic->Rapid_Hydrolysis

Caption: The influence of pH on the stability of the methyl ester group.

V. References

  • Bailon, P., & Won, C. Y. (2011). Analytical Measurement of PEGylated Molecules. Analytical and Bioanalytical Chemistry, 401(1), 1-13.

  • BenchChem. (2025, December). Analytical Methods for the Characterization of PEGylated Biomolecules: Application Notes and Protocols. BenchChem.

  • DC Chemicals. (n.d.). This compound. DC Chemicals. Retrieved from [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. AxisPharm. Retrieved from [Link]

Sources

Technical Support Center: Proactive Strategies for Preventing Aggregation During PEGylation with Hydroxy-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation, with a specific focus on the use of Hydroxy-PEG2-methyl ester. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the success of your bioconjugation experiments.

Understanding the Root Causes of Aggregation in PEGylation

Protein aggregation is a significant hurdle in the development of therapeutic proteins, where individual protein molecules associate non-specifically to form larger complexes, ranging from soluble oligomers to insoluble precipitates.[1] During PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—this issue can be exacerbated, leading to reduced yield, loss of biological activity, and potential immunogenicity.[1][2]

Aggregation during PEGylation is not caused by a single factor but is rather a multifactorial issue stemming from the protein's inherent properties, the characteristics of the PEG reagent, and the reaction conditions.[1] Key contributors include suboptimal pH, high protein concentrations that increase molecular proximity, and conformational changes induced by the PEGylation process itself.[1][3]

The reagent in focus, this compound, is a PEG derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer enhances solubility in aqueous media.[4] The hydroxyl group allows for further derivatization, while the methyl ester can be hydrolyzed under strong basic conditions.[4] While PEGylation is generally employed to increase solubility and stability, the reaction process itself can introduce stress that promotes aggregation.[2][5]

Troubleshooting Guide & FAQs: A Proactive Approach

This section is designed in a question-and-answer format to directly address specific issues you may encounter. We emphasize a proactive, preventative approach grounded in a solid understanding of the underlying chemical and physical principles.

Question 1: We are observing significant precipitation immediately after adding our activated this compound reagent to the protein solution. What is the most likely cause?

Answer: Immediate precipitation upon reagent addition often points to a rapid change in solution conditions that critically destabilizes the protein. The two most probable culprits are:

  • Localized pH Shifts: If the activated PEG reagent is dissolved in a stock solution with a pH significantly different from your protein's optimal stability range, its addition can cause drastic local pH changes, leading to aggregation. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[6] A sudden shift towards the pI can trigger immediate precipitation.

  • Solvent Mismatch: If the PEG reagent is dissolved in an organic solvent like DMSO to achieve a high concentration, adding a large volume of this stock to your aqueous protein solution can denature the protein.[7]

Proactive Strategy & Protocol:

Always dissolve your activated this compound in the same buffer as your protein solution immediately before use. This ensures solvent and pH compatibility.

Protocol: Reagent Preparation

  • Equilibrate your protein to the optimal reaction buffer using dialysis or a desalting column.

  • Just before initiating the PEGylation reaction, weigh the required amount of this compound.

  • Dissolve the PEG reagent in a small volume of the exact same reaction buffer used for your protein.

  • Add the PEG solution dropwise to the gently stirring protein solution to ensure uniform mixing and avoid localized high concentrations.[8]

Question 2: Our PEGylation reaction appears successful based on SDS-PAGE, but we see a significant increase in high molecular weight species on Size Exclusion Chromatography (SEC). What's causing this soluble aggregation?

Answer: The formation of soluble aggregates, which are not visible as precipitate but are detectable by techniques like SEC or Dynamic Light Scattering (DLS), is a common and insidious problem.[3][9] Several factors can contribute:

  • High Protein Concentration: While increasing protein concentration can accelerate the reaction rate, it also dramatically increases the likelihood of intermolecular interactions and aggregation.[8]

  • Over-PEGylation: Attaching too many PEG chains can alter the protein's surface charge and hydrophobicity, leading to reduced solubility and self-association.[10]

  • Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the PEG reagent could potentially be bifunctional, leading to the cross-linking of multiple protein molecules.[1][3]

  • Conformational Instability: The PEGylation process itself can induce subtle conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[3]

Proactive Strategy & Optimization:

A systematic optimization of reaction parameters is crucial. We recommend a Design of Experiments (DoE) approach, but a simplified matrix experiment can also be highly effective.

Table 1: Experimental Matrix for Optimizing PEGylation Conditions

ParameterCondition 1Condition 2Condition 3
Protein Concentration 1 mg/mL5 mg/mL10 mg/mL
PEG:Protein Molar Ratio 2:15:110:1
Reaction pH 6.57.48.0
Temperature 4°CRoom Temp.

Begin with a protein concentration range of 1-10 g/L as a common starting point.[8]

Workflow Diagram: PEGylation Optimization

PEGylation_Optimization cluster_prep Preparation cluster_reaction Reaction Matrix cluster_analysis Analysis Protein_Prep Prepare Protein Stock Reaction1 Low Protein Conc. Low PEG Ratio Protein_Prep->Reaction1 Reaction2 High Protein Conc. Low PEG Ratio Protein_Prep->Reaction2 Reaction3 Low Protein Conc. High PEG Ratio Protein_Prep->Reaction3 Reaction4 High Protein Conc. High PEG Ratio Protein_Prep->Reaction4 Buffer_Prep Prepare Reaction Buffers (Varying pH) Buffer_Prep->Reaction1 Buffer_Prep->Reaction2 Buffer_Prep->Reaction3 Buffer_Prep->Reaction4 PEG_Prep Prepare PEG Stock PEG_Prep->Reaction1 PEG_Prep->Reaction2 PEG_Prep->Reaction3 PEG_Prep->Reaction4 Quench Quench Reaction Reaction1->Quench Reaction2->Quench Reaction3->Quench Reaction4->Quench SEC SEC Analysis (Quantify Aggregates) Quench->SEC SDS_PAGE SDS-PAGE (Assess PEGylation) Quench->SDS_PAGE

Caption: A workflow for optimizing PEGylation reactions to minimize aggregation.

Question 3: How does reaction pH specifically affect PEGylation with an amine-reactive PEG reagent and the potential for aggregation?

Answer: The pH of the reaction buffer is a critical parameter that influences both the efficiency of the PEGylation reaction and the stability of the protein.[11] For amine-reactive PEGs, the reaction targets the ε-amino group of lysine residues and the N-terminal α-amino group.

  • Reactivity: The nucleophilicity of these amine groups is pH-dependent. The reaction rate increases with higher pH as the amine groups become deprotonated and more nucleophilic.[12] The pKa of the N-terminal α-amine is typically lower (around 6-8) than that of the lysine ε-amino group (around 10.5).[13] By carefully controlling the pH, you can favor N-terminal PEGylation, which can sometimes be desirable for preserving protein activity.[13][14]

  • Stability: Each protein has a specific pH range where it maintains its native conformation and solubility. Deviating from this optimal range can lead to unfolding and aggregation.[6]

Proactive Strategy & Protocol:

Conduct a pH screening experiment to identify the pH that provides a good balance between reaction efficiency and protein stability.

Protocol: pH Screening for Optimal PEGylation

  • Materials: Your purified protein, activated this compound, and a series of buffers with pH values ranging from 6.0 to 8.5 in 0.5 pH unit increments (e.g., MES for pH 6.0-6.5, phosphate for pH 6.5-8.0, borate for pH 8.0-8.5).[15]

  • Procedure:

    • Set up parallel reactions in separate tubes, each with a different pH buffer.

    • Add the protein to each tube.

    • Initiate the reaction by adding the freshly prepared PEG solution at a constant molar ratio for all conditions.

    • Incubate at a constant temperature for a set time.

    • Quench the reaction.

    • Analyze the results using SDS-PAGE to visualize the extent of PEGylation and SEC to quantify aggregation.[15]

Diagram: pH Influence on PEGylation

pH_Influence cluster_pH Reaction pH cluster_outcome Outcome Low_pH Low pH (e.g., 6.0) Slow_Reaction Slow Reaction Rate High Protein Stability Low_pH->Slow_Reaction Optimal_pH Optimal pH (e.g., 7.4) Balanced Good Reaction Rate Maintained Stability Optimal_pH->Balanced High_pH High pH (e.g., 8.5) Fast_Reaction Fast Reaction Rate Potential Aggregation High_pH->Fast_Reaction

Sources

Technical Support Center: Enhancing PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.

Introduction: The Critical Role of PEG Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC is comprised of three essential components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is far more than a passive spacer; its composition and length are critical determinants of PROTAC efficacy.[3][4] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design for several key reasons[5][6]:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for both in vitro and in vivo applications.[4][7]

  • Improved Permeability: By adopting different conformations, PEG linkers can exhibit "chameleonic" properties, masking their polar surface area in apolar environments like the cell membrane, potentially aiding cell permeability.[8]

  • Synthetic Tractability: Bifunctional PEG motifs are readily available and allow for the modular and rapid assembly of PROTAC libraries with varying lengths, accelerating screening and optimization.[5][7]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the proper orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex required for ubiquitination.[1][2]

This guide will walk you through common questions and troubleshooting scenarios to help you harness the power of PEG linkers in your PROTAC synthesis campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions that arise during the design and synthesis of PEGylated PROTACs.

Q1: How do I choose the optimal PEG linker length for my PROTAC?

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9] There is no single "best" length. However, here are the key principles to guide your selection:

  • Start with a Range: Synthesize a small library of PROTACs with varying PEG linker lengths. A common starting point is a range of 2 to 12 ethylene glycol units.[9]

  • Consider the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the required ternary complex, leading to reduced degradation.[9] Very long or flexible linkers can sometimes exacerbate this effect. If you observe a hook effect, testing shorter or more rigid linkers may be beneficial.[9][10]

  • Balance Physicochemical Properties: Longer PEG chains generally increase solubility but can also increase molecular weight and polar surface area, which may negatively impact cell permeability.[3][9] This represents a critical trade-off that must be optimized for your specific molecule.

PropertyImpact of Increasing PEG Linker LengthKey Consideration
Aqueous Solubility Generally Increases[4][9]Crucial for biological assays and potential in vivo applications.
Cell Permeability Can Decrease[9]A balance must be struck; excessive length can hinder membrane crossing.
Flexibility Increases[9]Can help achieve a productive ternary complex but may carry an entropic penalty.
"Hook Effect" Can be Influenced[9]The optimal length minimizes binary complex formation while maximizing ternary complex stability.

Q2: What are the most common chemical reactions for attaching PEG linkers in PROTAC synthesis?

The modular nature of PROTACs lends itself to convergent synthetic strategies.[11] The most established methods include:

  • Amide Bond Formation: This is a robust and widely used method, coupling a carboxylic acid on one component (e.g., the POI ligand or linker) with an amine on the other. Standard coupling reagents like HATU, HBTU, or DCC are employed, typically with a base such as DIPEA in an anhydrous polar aprotic solvent like DMF or NMP.[2][12][13]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and bioorthogonal, forming a stable triazole ring.[14] It is ideal for late-stage diversification of PROTAC libraries, as the reaction conditions are mild and tolerate a wide range of functional groups.[1][2]

  • Thiol-Maleimide Reaction: This reaction provides a covalent linkage between a thiol (sulfhydryl) group and a maleimide. It is highly specific and proceeds rapidly under mild conditions, often used for conjugating molecules with available cysteine residues or synthetically incorporated thiols.[15]

Synthetic_Strategies cluster_start Starting Materials cluster_end Final Product POI_Ligand POI Ligand (with handle) Amide Amide Coupling (e.g., HATU/DIPEA) POI_Ligand->Amide Click CuAAC 'Click' (Azide + Alkyne) POI_Ligand->Click Thiol Thiol-Maleimide (Thiol + Maleimide) POI_Ligand->Thiol E3_Ligand E3 Ligand (with handle) E3_Ligand->Amide E3_Ligand->Click E3_Ligand->Thiol PEG_Linker Bifunctional PEG Linker PEG_Linker->Amide PEG_Linker->Click PEG_Linker->Thiol PROTAC Final PROTAC Molecule Amide->PROTAC Click->PROTAC Thiol->PROTAC

Fig 1. Common synthetic routes for assembling PEGylated PROTACs.

Q3: My final PEGylated PROTAC has poor aqueous solubility. I thought the PEG linker was supposed to prevent this. What can I do?

While PEG linkers significantly enhance hydrophilicity, the overall solubility of a PROTAC is a function of the entire molecule.[3] PROTACs are often large, complex structures that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[3][14]

Troubleshooting Strategies:

  • Formulation with Co-solvents: For in vitro assays, prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous buffers, consider using co-solvents such as PEG-400 to maintain solubility.[3]

  • pH Adjustment: If your PROTAC contains ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent. Experimentally determine the optimal pH for your buffer to maximize solubility.[3]

  • Increase Linker Length: If feasible within your synthetic scheme, synthesizing an analogue with a longer PEG chain is a direct way to increase overall hydrophilicity.[9]

Q4: What are the best analytical techniques to characterize my final PROTAC?

Thorough characterization is essential to confirm the identity, purity, and integrity of your synthesized PROTAC.

  • Primary Techniques: Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (MS) are the gold standard methods for structural confirmation and verification of molecular weight.[16]

  • Purity Assessment: Liquid chromatography-mass spectrometry (LC-MS) is indispensable for monitoring reaction completion and assessing the purity of the final compound. For polar, PEGylated PROTACs, reverse-phase HPLC (RP-HPLC) is the preferred method.[3][12]

  • Biophysical Characterization: To confirm that your PROTAC can form the necessary ternary complex, biophysical assays like Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Native-MS can be employed.[17]

Part 2: Troubleshooting Guide for Synthesis and Purification

This section provides solutions to specific, common problems encountered during the experimental workflow.

ProblemProbable Cause(s)Recommended Solution(s)
Low Overall Yield Inefficient coupling, side reactions, poor purification.Systematically evaluate each step of the synthesis. Begin by confirming the purity of starting materials with NMR or LC-MS.[12]
Inefficient Amide Coupling 1. Inappropriate coupling reagents. 2. TFA salts neutralizing the base. 3. Poor solvent choice/quality.1. Experiment with different coupling reagents (e.g., HATU, COMU) and optimize the base equivalents.[12] 2. If starting materials are TFA salts, add extra equivalents of base (e.g., DIPEA) to compensate. 3. Use high-purity, anhydrous solvents like DMF or NMP.[12][18]
Complex Mixture by LC-MS Side reactions, particularly if the linker or ligands have reactive functional groups (e.g., unprotected thiols).Ensure all non-essential reactive groups are appropriately protected. If a thiol-containing linker is used, ensure it does not react prematurely.[12]
Poor Recovery After Purification The polar PEG linker causes the PROTAC to adhere strongly to normal-phase silica gel, leading to streaking and product loss.[3]Do not use standard silica gel chromatography. The required method is Reverse-Phase Preparative HPLC (RP-HPLC) using a water/acetonitrile or water/methanol gradient.[3]
Reaction Stalls or Fails to Initiate 1. Degradation of starting materials. 2. Water contamination in an anhydrous reaction. 3. Inactive coupling reagents.1. Re-verify the integrity of all reagents.[12] 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Argon or Nitrogen). Use freshly opened anhydrous solvents. 3. Use fresh coupling reagents.

digraph "Troubleshooting_Yield" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

start [label="Low PROTAC Yield Detected", shape=ellipse, color="#EA4335", style=filled, fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Starting Materials\n(NMR, LC-MS)"]; reagents_ok [label="Purity Confirmed?", shape=diamond, color="#FBBC05"]; purify_reagents [label="Solution: Purify or\nRe-synthesize Reagents", shape=box, color="#34A853", style=filled, fontcolor="#FFFFFF"];

check_reaction [label="2. Analyze Coupling Reaction\n(LC-MS Timepoints)"]; reaction_ok [label="Complete Conversion?", shape=diamond, color="#FBBC05"]; optimize_reaction [label="Solution: Optimize Reaction\n- Change coupling agent/base\n- Use anhydrous solvent (NMP)\n- Add excess base for TFA salts", shape=box, color="#34A853", style=filled, fontcolor="#FFFFFF"];

check_purification [label="3. Evaluate Purification Step"]; purification_method [label="Using RP-HPLC?", shape=diamond, color="#FBBC05"]; use_rphplc [label="Solution: Switch to RP-HPLC.\nAvoid normal-phase silica.", shape=box, color="#34A853", style=filled, fontcolor="#FFFFFF"]; yield_resolved [label="Yield Improved", shape=ellipse, color="#34A853", style=filled, fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> reagents_ok; reagents_ok -> purify_reagents [label="No"]; reagents_ok -> check_reaction [label="Yes"];

check_reaction -> reaction_ok; reaction_ok -> optimize_reaction [label="No"]; reaction_ok -> check_purification [label="Yes"];

check_purification -> purification_method; purification_method -> use_rphplc [label="No"]; purification_method -> yield_resolved [label="Yes"];

{purify_reagents, optimize_reaction, use_rphplc} -> yield_resolved [style=dotted]; }

Fig 2. A logical workflow for troubleshooting low PROTAC synthesis yields.

Part 3: Key Experimental Protocols

The following are generalized, step-by-step protocols for common reactions in PEGylated PROTAC synthesis. Note: These are starting points; specific equivalents, reaction times, and temperatures must be optimized for your specific substrates.

Protocol 1: Amide Bond Formation using HATU

This protocol describes the coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.[12]

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component in anhydrous DMF or NMP.

  • Add HATU and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized PEG linker to the solution.

  • Add DIPEA dropwise and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM), if solubility allows.

  • If the product is highly polar, dilute the reaction mixture with water/acetonitrile containing 0.1% TFA and proceed directly to purification by RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized component and an alkyne-functionalized component.

Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent system.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by LC-MS (typically 1-4 hours).

  • Upon completion, dilute the mixture and purify by RP-HPLC.

References

  • Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker. (2025). Benchchem.
  • Troubleshooting low yield in PROTAC synthesis using PEG linkers. (2025). Benchchem.
  • Impact of PEG linker length on PROTAC efficacy. (2025). Benchchem.
  • Step-by-step synthesis of a PROTAC using a PEG linker. (2025). Benchchem.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]

  • PROTAC Synthesis Technical Support Center: A Troubleshooting Guide for PEG Linkers. (2025). Benchchem.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • PEG Linkers for PROTAC Synthesis. (2022). Biopharma PEG.
  • FAQ. (n.d.). Biopharma PEG.
  • Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. (2022). Biopharma PEG.
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). ACS Fall 2025.
  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
  • Application of PROTACs in target identification and valid
  • Effect of PROTAC linker length and conjugation site. (2020).
  • Protein conjugates purification and characterization. (2012).
  • Methods to accelerate PROTAC drug discovery. (2025). Biochemical Journal.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Sigma-Aldrich.
  • Scope of PROTAC synthesis via amide coupling. (2021).
  • PEG Linkers & Their Applic
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Targeted Anti-tumor Therapy. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry.
  • PEGylated Protein Purific
  • Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. (2025). Benchchem.

Sources

Technical Support Center: Hydroxy-PEG2-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hydroxy-PEG2-methyl ester and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this versatile linker. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot existing issues and proactively design more robust experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common preliminary questions regarding the reagent's characteristics and stability.

Q1: What is the chemical structure of this compound, and what are its inherent stability concerns?

A1: this compound is a heterobifunctional linker. Its structure consists of a terminal hydroxyl (-OH) group and a terminal methyl ester (-COOCH₃) group, separated by a two-unit polyethylene glycol (PEG) spacer.

The primary stability concerns are twofold:

  • Ester Hydrolysis: The methyl ester is the most vulnerable part of the molecule. It is susceptible to hydrolysis, a reaction where water breaks the ester bond, yielding a carboxylic acid and methanol. This process is significantly accelerated in basic conditions but can also occur under acidic conditions.[1][2][3]

  • PEG Backbone Oxidation: The poly(ethylene glycol) ether backbone, while generally stable, is prone to slow oxidative degradation over time.[4][5] This process can be accelerated by exposure to oxygen, transition metal ions, and light, potentially leading to chain cleavage.[6]

Caption: Chemical structure and key stability regions of this compound.

Part 2: Troubleshooting Guide - From Storage to Analysis

This section is structured to follow a typical experimental workflow, addressing problems as they might arise.

Issue 1: Inconsistent Results or Failed Reactions - "Is my reagent still good?"

Poor storage and handling are the most common causes of reagent failure before an experiment even begins. The goal is to rigorously prevent exposure to moisture and oxygen.

A2: To prevent the degradation pathways discussed above, stringent storage and handling are non-negotiable. The reagent is sensitive to moisture, which causes hydrolysis of the ester.[7][8]

Parameter Recommended Condition Causality (The "Why")
Temperature -20°C or lower in a non-frost-free freezer.[3][7][9]Slows the rate of all chemical degradation reactions, including hydrolysis and oxidation.
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).[7]Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.
Light Protect from light by storing in an amber vial or inside a dark box.[6][7]Light can catalyze the formation of free radicals, accelerating the oxidative degradation of the PEG backbone.
Moisture Use a desiccant in the secondary storage container (e.g., storage box).[7]Absorbs ambient moisture that enters the container upon opening, providing an extra layer of protection.

graph G {
layout=dot;
rankdir=TB;
graph [fontname="Arial", fontsize=12, label="Workflow: Reagent Handling", labelloc=t, labeljust=c];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Start:\nReagent in -20°C Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="1. Equilibrate Sealed Vial\nto Room Temperature", tooltip="Prevents condensation of water onto the cold reagent.", fillcolor="#FBBC05", fontcolor="#202124"]; InertGas [label="2. Open in Low Humidity\nEnvironment (e.g., Glove Box)\nor Briefly in Open Air", fillcolor="#FBBC05", fontcolor="#202124"]; Weigh [label="3. Weigh Required Amount\nQuickly", fillcolor="#FBBC05", fontcolor="#202124"]; Use [label="4. Use Immediately\nin Anhydrous Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reseal [label="5. Backfill Vial with\nInert Gas (Ar/N₂)", tooltip="Displaces air and moisture before resealing.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [label="End:\nReturn to -20°C Storage\nwith Desiccant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Equilibrate [label="Before Use"]; Equilibrate -> InertGas; InertGas -> Weigh; Weigh -> Use; Weigh -> Reseal [label="After Weighing"]; Reseal -> Store; }

Caption: A validated workflow for handling moisture- and oxygen-sensitive PEG reagents.

Issue 2: Low or No Conjugation Yield to Primary Amines

A frequent point of failure for users new to this specific linker is attempting a direct reaction with a biomolecule.

A3: This is an expected outcome. The core issue is the low electrophilicity of the methyl ester's carbonyl carbon. Direct amidation of a methyl ester with a primary amine (like the one on a lysine side-chain) is an inefficient reaction that typically requires harsh conditions (e.g., high temperatures, extreme pH) that would denature most proteins and other sensitive biomolecules.[10]

The scientifically validated and industry-standard approach is a two-step activation process :

  • Hydrolysis: The methyl ester is first intentionally hydrolyzed to a carboxylic acid using a base (e.g., NaOH).

  • Activation & Conjugation: This new carboxylic acid is then activated using carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a highly reactive NHS ester. This NHS ester reacts efficiently and specifically with primary amines at physiological to slightly basic pH (7.2-8.0) to form a stable amide bond.[10][11]

G cluster_direct Pathway 1: Direct Amidation (Inefficient) cluster_twostep Pathway 2: Two-Step Activation (Recommended) start_d Hydroxy-PEG-Ester react_d Reaction? (Requires Harsh Conditions) start_d->react_d protein_d Protein-NH₂ protein_d->react_d end_d Low/No Conjugate react_d->end_d Denaturation Likely start_t Hydroxy-PEG-Ester hydrolysis Step 1: Hydrolysis (e.g., NaOH) start_t->hydrolysis acid Hydroxy-PEG-Acid hydrolysis->acid activation Step 2: Activation (EDC/NHS) acid->activation nhs_ester Hydroxy-PEG-NHS Ester (Amine-Reactive) activation->nhs_ester conjugation Step 3: Conjugation (pH 7.2-8.0) nhs_ester->conjugation protein_t Protein-NH₂ protein_t->conjugation end_t High Yield Conjugate (Stable Amide Bond) conjugation->end_t

Caption: Comparison of conjugation strategies for methyl ester PEGs.

Issue 3: Product Instability and Degradation

Even after a successful conjugation, the stability of the final molecule must be considered.

A4: If you have formed a stable amide bond via the two-step method, that linkage is unlikely to be the problem under typical physiological conditions. The instability likely arises from one of two sources:

  • Residual Ester Hydrolysis: If your conjugation method involved the hydroxyl end of the linker, the methyl ester remains on the other end. This ester is still susceptible to hydrolysis, especially if your buffer is basic (pH > 8). The rate of hydrolysis is pH-dependent.[2][12]

  • Oxidative Cleavage of the PEG Backbone: As mentioned, the PEG chain itself can degrade. This is a slower process but can be significant over weeks or months, or accelerated by contaminants.[4][5] Signs of this include a decrease in pH and an increase in conductivity of the solution over time.[6]

Potential Cause Key Indicators Preventative Action
Ester Hydrolysis Appearance of a new, more polar species on HPLC. Confirmed loss of mass corresponding to -CH₂ via Mass Spec.Adjust buffer pH to be neutral or slightly acidic (pH 6.0-7.4). Store frozen.[6]
PEG Oxidation Broadening of HPLC peaks, appearance of multiple small fragments, eventual precipitation.Store frozen (-20°C or -80°C). Purge solution with Argon/Nitrogen before sealing and freezing. Avoid transition metal contaminants.[6]
Biomolecule Instability General aggregation or loss of activity.Ensure the storage buffer is optimal for the specific biomolecule (protein, peptide, etc.) in the conjugate.

A5: A robust stability study requires orthogonal analytical methods to provide a complete picture of the conjugate's integrity.

Technique What It Measures Application to Stability
RP-HPLC Purity and presence of degradation products.The primary tool for stability studies. Can separate the intact conjugate from hydrolyzed linker or other small molecule impurities.[13][14]
SEC-HPLC Aggregation and fragmentation.Detects high-molecular-weight aggregates or low-molecular-weight fragments resulting from PEG chain cleavage.[10][15]
LC-MS Precise molecular weight.Confirms the identity of the main peak and can be used to identify the mass of degradation products, confirming pathways like hydrolysis.[4][10]
SDS-PAGE Apparent molecular weight (for proteins).A qualitative check to ensure the bulk of the protein conjugate has not degraded back to the unconjugated protein size.[10]
Activity Assay Biological function.Confirms that the conjugate not only is structurally intact but also retains its intended biological activity.[10]

Part 3: Key Experimental Protocols

These protocols provide validated starting points for the procedures discussed above. Optimization for your specific molecules is recommended.

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol first converts the methyl ester to a carboxylic acid and then activates it for reaction with primary amines.

Part A: Saponification (Hydrolysis) of the Methyl Ester

  • Dissolution: Dissolve the this compound in DI water to a concentration of ~100 mM.

  • Hydrolysis: Add 1.1 molar equivalents of 1 M NaOH.

  • Incubation: Stir the reaction at room temperature for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Carefully neutralize the solution to pH ~7.0 with 1 M HCl. The resulting Hydroxy-PEG2-acid can be used directly or lyophilized for storage.

Part B: EDC/NHS Activation and Protein Conjugation [10]

  • Biomolecule Preparation: Prepare your protein (or other amine-containing molecule) in an amine-free buffer, such as 0.1 M MES buffer at pH 6.0 for the activation step, or PBS (phosphate-buffered saline) at pH 7.4 for the conjugation step.

  • Activation: To the Hydroxy-PEG2-acid solution from Part A, add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Immediately add the activated PEG-NHS ester solution to your protein solution. A typical starting molar excess of PEG to protein is 10:1 to 50:1.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 30 minutes.[10]

  • Purification: Purify the PEGylated conjugate from excess PEG reagent and reaction byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: General Procedure for Monitoring Conjugate Stability by RP-HPLC
  • Sample Preparation: Prepare aliquots of your purified conjugate in the desired storage buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Time Points: Store the aliquots under the desired conditions (e.g., 4°C, 25°C, -20°C). Set a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Analysis at T=0: Immediately after preparation, inject a sample onto a suitable RP-HPLC column (e.g., C8 or C18) and run a gradient method (e.g., water/acetonitrile with 0.1% TFA). Record the peak area and retention time of the main conjugate peak. This is your 100% reference.

  • Analysis at Subsequent Time Points: At each scheduled time point, thaw an aliquot (if frozen) and analyze it using the identical HPLC method.

  • Data Interpretation: Compare the chromatograms over time.

    • Stability: The main peak area remains >95% of the T=0 value.

    • Degradation: A decrease in the main peak area and/or the appearance of new peaks (often earlier-eluting, more polar species) indicates degradation.

References

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

  • GLI-THERM Sp. z o.o. safety data sheet - polyethylene glycol 400. Retrieved from [Link]

  • FinchTrade. Peg stability. Retrieved from [Link]

  • Li, Y., et al. (2012). Analytical Measurement of PEGylated Molecules. Journal of Pharmaceutical Sciences, 101(1), 1-19. Retrieved from [Link]

  • Bhutani, H., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113967. Retrieved from [Link]

  • Patel, M. S., et al. (1993). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Drug Development and Industrial Pharmacy, 19(13), 1535-1551. Retrieved from [Link]

  • Bhutani, H., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113967. Retrieved from [Link]

  • Acme-Hardesty. (2015, April 2). PEG 400 NF (Poly Ethylene Glycol 400 NF) Safety Data Sheet. Retrieved from [Link]

  • DC Chemicals. This compound|CAS 457897-73-3. Retrieved from [Link]

  • Grayson, S. M., et al. (2017). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability, 144, 1-9. Retrieved from [Link]

  • Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices. ACS Applied Bio Materials, 4(1), 1049-1058. Retrieved from [Link]

  • Jakab, E., et al. (2016). Thermal degradation pathways for poly(ethylene glycol) (PEG). Journal of Analytical and Applied Pyrolysis, 122, 115-123. Retrieved from [Link]

  • Moghimi, S. M., et al. (2023). PEGylation technology: addressing concerns, moving forward. Drug Delivery, 30(1), 2200001. Retrieved from [Link]

  • Quora. (2017, April 26). How stable is polyethylene glycol?. Retrieved from [Link]

  • IDOSI Publications. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]

  • ADC Review. PEG Linkers. Retrieved from [Link]

  • Grayson, S. M., et al. (2017). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Polymer Degradation and Stability, 144, 1-9. Retrieved from [Link]

  • Fábián, B., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 22(11), 2263-2272. Retrieved from [Link]

  • El-Sayed, A. M., & El-Sawy, N. M. (2017). Effect of Polyethylene Glycol Methyl Ether Methacrylate on the Biodegradability of Polyvinyl Alcohol/Starch Blend Films. Polymers, 9(12), 682. Retrieved from [Link]

  • Pacific Speciality Oils. PEG ESTERS. Retrieved from [Link]

  • DC Chemicals. This compound|COA. Retrieved from [Link]

  • Agarwal, P., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1367-1373. Retrieved from [Link]

  • Hennink, W. E., et al. (2004). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release, 95(3), 551-560. Retrieved from [Link]

  • AxisPharm. Hydroxy-PEG-methyl ester. Retrieved from [Link]

  • Singh, B., et al. (1982). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 59, 673-675. Retrieved from [Link]

  • Wilson, L., et al. (2009). Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects. Methods in Molecular Biology, 536, 269-284. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Progress of a PEGylation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring PEGylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the analytical challenges associated with PEGylation. Covalent attachment of polyethylene glycol (PEG) to a protein, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals, such as improving solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] However, the inherent heterogeneity of PEGylation reactions can result in a complex mixture of unreacted protein, free PEG, and various PEGylated isoforms, presenting significant analytical challenges.[1]

This resource provides a comprehensive overview of the common analytical techniques, troubleshooting guides in a question-and-answer format, and frequently asked questions to help you navigate the complexities of monitoring your PEGylation reactions effectively.

Choosing the Right Analytical Technique

Selecting the appropriate analytical technique is crucial for accurately characterizing the complex mixtures resulting from PEGylation reactions.[1] The choice of method depends on the specific information required, such as the degree of PEGylation, identification of PEGylation sites, quantification of reaction products, and assessment of product purity.

Here's a comparative overview of the primary analytical techniques:

FeatureSDS-PAGEHPLCMass SpectrometryCapillary Electrophoresis
Primary Separation Principle Electrophoretic mobility based on sizeSize, charge, or hydrophobicityMass-to-charge ratioElectrophoretic mobility in a capillary
Primary Application Routine purity assessment, MW estimationSeparation, quantification, isoform analysisDefinitive MW determination, site of PEGylationPurity assessment, separation of isoforms
Resolution Moderate; can be difficult to resolve species with similar MWHigh; can resolve positional isomers and different degrees of PEGylation[1]Very High; can resolve individual PEGylated speciesHigh; can resolve species with small size differences[3]
Sensitivity ng to µg rangeng to µg rangefmol to pmol rangeHigh sensitivity
Accuracy of MW Determination Low to Moderate; apparent MW can be inaccurateIndirect; relies on calibrationHigh; provides accurate massIndirect; relies on migration times

I. Chromatography-Based Methods

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, quantification, and characterization of PEGylated proteins.[1] Different HPLC modes can be employed to address specific analytical challenges.

A. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is particularly useful for separating larger PEGylated proteins from smaller unreacted proteins and for detecting aggregates.[1][]

Troubleshooting SEC Analysis

Q1: My SEC chromatogram shows poor resolution between the PEGylated protein and the unreacted protein. What could be the cause?

A1: Poor resolution in SEC can stem from several factors:

  • Inappropriate Column Selection: The pore size of the SEC column packing material is critical. If the pore size is too large, both the PEGylated and unreacted protein may be in the total exclusion volume. Conversely, if it's too small, both may be in the total permeation volume. Ensure the column's fractionation range is suitable for the sizes of your molecules.

  • Suboptimal Mobile Phase: The composition of the mobile phase can influence the hydrodynamic volume of the proteins. Variations in ionic strength or pH can lead to conformational changes, affecting their elution profile.

  • Column Overloading: Injecting too much sample can lead to peak broadening and decreased resolution. Try reducing the sample concentration or injection volume.

Q2: I'm observing unexpected peaks in my SEC chromatogram. What do they represent?

A2: Unexpected peaks in SEC can be due to:

  • Aggregates: High molecular weight species eluting earlier than the main PEGylated product are often aggregates.[5] SEC combined with multi-angle light scattering (SEC-MALS) can confirm the presence and determine the molar mass of these aggregates.[5][6]

  • Free PEG: A peak eluting later than the unreacted protein could be free, unreacted PEG reagent, especially if it has a smaller hydrodynamic radius.[7]

  • Contaminants: Peaks could also arise from contaminants in the sample or from the reaction buffer. Running a blank injection of the buffer can help identify such peaks.

SEC-MALS for Enhanced Characterization

For a more in-depth analysis, coupling SEC with multi-angle light scattering (MALS), UV, and differential refractive index (dRI) detectors is highly recommended.[5][8] This combination allows for the absolute determination of the molar mass of the protein and the conjugated PEG, providing a more accurate assessment of the degree of PEGylation without relying on column calibration.[6][9]

B. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX stationary phase.[][10] This property can be exploited to separate PEGylated species from the unreacted protein and even to resolve positional isomers.[][11]

Troubleshooting IEX Analysis

Q1: The PEGylated and unreacted proteins are co-eluting in my IEX chromatogram. How can I improve separation?

A1: Co-elution in IEX suggests that the net charge difference between the species is insufficient for separation under the current conditions. To improve resolution:

  • Optimize the pH of the Mobile Phase: The pH of the buffer affects the net charge of the protein. Adjusting the pH can enhance the charge difference between the PEGylated and unreacted forms.

  • Modify the Salt Gradient: A shallower salt gradient can improve the resolution between species with similar charges.

  • Choose a Different IEX Resin: Resins with different ligand densities or bead sizes can offer different selectivities.

Q2: I am seeing multiple peaks for my mono-PEGylated product. What does this indicate?

A2: The presence of multiple peaks for a species with the same degree of PEGylation often indicates the presence of positional isomers .[11] These are molecules where the PEG chain is attached to different sites on the protein (e.g., different lysine residues). Since the location of the PEG chain can differentially shield surface charges, these isomers can have slightly different retention times on an IEX column.[]

C. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be utilized for separation.[12]

Troubleshooting HIC Analysis

Q1: My PEGylated protein is not binding to the HIC column. What should I do?

A1: Failure to bind to an HIC column indicates that the molecule is not sufficiently hydrophobic under the starting conditions. You can:

  • Increase the Salt Concentration: HIC relies on high salt concentrations to promote hydrophobic interactions. Increasing the concentration of a "salting-out" salt (e.g., ammonium sulfate) in the binding buffer can enhance binding.

  • Select a More Hydrophobic Resin: HIC columns are available with a range of hydrophobic ligands (e.g., butyl, phenyl, octyl). Switching to a more hydrophobic stationary phase may promote binding.

Q2: The resolution of my PEGylated species is poor in HIC.

A2: Poor resolution in HIC can be addressed by:

  • Optimizing the Elution Gradient: A slower, more gradual decrease in salt concentration during elution can improve the separation of species with subtle differences in hydrophobicity.

  • Trying Different Salts: The type of salt used can influence the selectivity of the separation.

II. Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a powerful tool for the definitive characterization of PEGylated proteins, providing precise molecular weight information and enabling the identification of PEGylation sites.[1][13]

A. MALDI-TOF MS

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is well-suited for determining the molecular weight of large molecules and analyzing complex mixtures.[1][14]

Troubleshooting MALDI-TOF MS Analysis

Q1: I am not getting a clear signal for my PEGylated protein in the MALDI-TOF spectrum.

A1: A weak or absent signal can be due to:

  • Suboptimal Matrix: The choice of matrix is crucial for successful ionization. Sinapinic acid is a common matrix for proteins, but for PEGylated proteins, a different matrix or the addition of salts might be necessary to improve signal quality.[15]

  • Sample Purity: High concentrations of salts or detergents in the sample can suppress the signal. Ensure the sample is adequately desalted before analysis.

  • Instrument Settings: The laser intensity and detector settings may need to be optimized for large, heterogeneous molecules like PEGylated proteins.[14]

Q2: The mass spectrum shows a very broad peak for the PEGylated protein, making it difficult to determine the exact mass.

A2: The polydispersity of the PEG reagent itself contributes to the broadening of the mass spectrum peaks.[15] This results in a distribution of molecular weights for the PEGylated protein. The spectrum will show a series of peaks corresponding to the different PEG oligomers attached to the protein.[16]

B. Electrospray Ionization (ESI) MS

ESI-MS is often coupled with liquid chromatography (LC-MS) and can provide detailed information about the different species in a PEGylation reaction mixture.[13]

Troubleshooting ESI-MS Analysis

Q1: The ESI-MS spectrum of my PEGylated protein is very complex and difficult to interpret.

A1: The complexity of ESI-MS spectra for PEGylated proteins arises from the combination of the protein's charge state distribution and the polydispersity of the PEG.[13] This can lead to overlapping signals that are challenging to deconvolute.

  • Charge Reduction: Using ion-pairing reagents or gas-phase charge reduction techniques can simplify the spectrum by reducing the number of charge states.[17]

  • Upstream Separation: Coupling ESI-MS with a high-resolution separation technique like IEX or reversed-phase chromatography can simplify the analysis by introducing individual components into the mass spectrometer sequentially.[17]

Q2: How can I identify the specific site of PEGylation using MS?

A2: Identifying the PEGylation site typically involves a "bottom-up" proteomics approach:

  • Enzymatic Digestion: The PEGylated protein is digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The fragmentation spectra of the PEGylated peptides are analyzed to pinpoint the modified amino acid residue.

Alternatively, "top-down" approaches using techniques like MALDI in-source decay can provide fragmentation information on the intact PEGylated protein to localize the modification site.[16]

III. Electrophoretic Methods

Electrophoretic techniques separate molecules based on their migration in an electric field.

A. SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used, cost-effective method for assessing purity and estimating the molecular weight of proteins.[1] In PEGylation analysis, it can visualize the shift in apparent molecular weight upon PEG attachment.[18]

Troubleshooting SDS-PAGE Analysis

Q1: The bands for my PEGylated proteins on the SDS-PAGE gel are smeared and broad.

A1: Smeared or broadened bands in SDS-PAGE of PEGylated proteins are a known issue, potentially due to the interaction between PEG and SDS.[19]

  • Consider Native PAGE: Native PAGE, which separates proteins under non-denaturing conditions, can sometimes provide better resolution and eliminate the smearing issue associated with SDS.[19][20]

  • Optimize Gel Percentage: Using a gradient gel (e.g., 4-20%) may help to better resolve the heterogeneous mixture of PEGylated species.

Q2: The apparent molecular weight of my PEGylated protein on SDS-PAGE is much higher than the calculated molecular weight.

A2: This is a common phenomenon. The PEG moiety increases the hydrodynamic radius of the protein, causing it to migrate more slowly in the gel than a globular protein of the same mass.[1] This leads to an overestimation of the molecular weight. Therefore, SDS-PAGE should be used for qualitative assessment rather than precise molecular weight determination of PEGylated proteins.[21]

B. Capillary Electrophoresis (CE)

CE offers high-resolution separation of PEGylated proteins and can be used to assess purity and resolve different PEGylated forms.[][12]

Troubleshooting CE Analysis

Q1: I am observing poor peak shape and resolution in my CE analysis.

A1: Poor peak shape in CE can be caused by interactions between the analyte and the capillary wall.

  • Capillary Coating: Using a coated capillary or adding modifiers to the running buffer can help to reduce these interactions.[22]

  • Optimize Buffer Conditions: The pH and ionic strength of the running buffer are critical for achieving good separation. Experimenting with different buffer compositions can significantly improve results.

Q2: How can I improve the separation of charge variants of my PEGylated protein using CE?

A2: For charge-based separations, imaged capillary isoelectric focusing (iCIEF) is a powerful technique. However, for PEGylated proteins, the PEG chains can mask the protein's charge, leading to poor separation. A novel approach using a combination of glycine and taurine in the matrix has been shown to significantly improve the resolution of charge variants in PEGylated proteins by iCIEF.[23]

IV. Experimental Protocols

A. Protocol: SDS-PAGE Analysis of a PEGylation Reaction
  • Sample Preparation:

    • Collect aliquots from your PEGylation reaction at different time points (e.g., 0, 30, 60, 120 minutes).

    • Mix each aliquot with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.[1]

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a pre-cast gradient polyacrylamide gel (e.g., 4-20%).

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. For higher sensitivity, silver staining can be used.[1]

    • To specifically visualize PEG, a barium iodide staining method can be employed.[18]

  • Data Analysis:

    • Compare the lanes corresponding to different time points. You should observe a decrease in the intensity of the unreacted protein band and the appearance and increase in intensity of higher molecular weight bands corresponding to the PEGylated species.

B. Protocol: SEC-HPLC Analysis of a PEGylation Reaction
  • System Preparation:

    • Equilibrate the SEC-HPLC system with the appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute an aliquot of the PEGylation reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Injection and Separation:

    • Inject a defined volume of the prepared sample (e.g., 20 µL) onto the SEC column.

    • Run the separation isocratically.

  • Detection:

    • Monitor the column effluent using a UV detector at 280 nm (for protein) and/or a refractive index detector (which can detect both protein and PEG).[18]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The peak corresponding to the PEGylated protein should elute earlier than the unreacted protein.[18] Calculate the percentage of PEGylated product by comparing the peak areas.

V. Visualization of Workflows

A. Workflow for Method Selection

MethodSelection Start Goal of Analysis Purity Routine Purity Check Start->Purity Quantification Quantification of Species Start->Quantification MW_Determination Accurate MW & Degree of PEGylation Start->MW_Determination Site_Identification Identify PEGylation Site Start->Site_Identification SDS_PAGE SDS-PAGE Purity->SDS_PAGE CE Capillary Electrophoresis Purity->CE HPLC HPLC (SEC, IEX, HIC) Quantification->HPLC MS Mass Spectrometry (MALDI, ESI) MW_Determination->MS Site_Identification->MS with peptide mapping Troubleshooting Problem Poor Resolution in Chromatography Check_Column Is the column appropriate? Problem->Check_Column Check_Mobile_Phase Is the mobile phase optimized? Problem->Check_Mobile_Phase Check_Load Is the sample load too high? Problem->Check_Load Check_Gradient Is the gradient too steep? (for IEX/HIC) Problem->Check_Gradient Solution_Column Select column with appropriate pore size/chemistry Check_Column->Solution_Column No Solution_Mobile_Phase Adjust pH or ionic strength Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Load Reduce sample concentration/volume Check_Load->Solution_Load Yes Solution_Gradient Use a shallower gradient Check_Gradient->Solution_Gradient Yes

Sources

Technical Support Center: Purification Strategies for Experiments Involving Hydroxy-PEG2-methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Hydroxy-PEG2-methyl ester in their synthetic workflows. The presence of unreacted starting material can significantly impact downstream applications, analytical characterization, and the overall purity of your final compound. This document provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for effective removal of this hydrophilic linker.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.

Q1: I see a persistent, broad peak around 3.5-3.7 ppm in my ¹H NMR spectrum that I suspect is the unreacted PEG linker. My standard workup isn't removing it. How can I get rid of it?

A1: This is a classic signature of a PEG-based impurity. The repeating ethoxy units (–O-CH₂-CH₂–) of the linker produce a characteristic signal in that region. If your standard organic-aqueous extraction is failing, it's likely because your product has some water solubility, or the organic solvent you are using is too polar (e.g., DCM), leading to poor partitioning.

  • Underlying Cause: this compound is highly polar and hydrophilic due to the ether oxygens and the terminal hydroxyl group.[1] This causes it to partition readily into aqueous phases. However, if your product is also polar or if the extraction conditions are suboptimal, separation will be poor.

  • Immediate Solution (The "Wash"): Switch to a less polar extraction solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) and perform multiple washes (3-5x) with brine (saturated aq. NaCl). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase while sequestering the highly soluble PEG linker in the aqueous phase.[2]

  • Advanced Solution (SPE): If washing fails, your next step should be reverse-phase solid-phase extraction (RP-SPE). The PEG linker, being highly polar, will have very weak retention on a C18 cartridge. It will elute with the loading solvent or a low-organic-content wash, while your likely more non-polar product will be retained and can be eluted later with a higher concentration of organic solvent. See the detailed protocol in Part 2.

Q2: My protein/antibody conjugate is contaminated with the PEG linker after my reaction. What is the most efficient removal method that won't denature my protein?

A2: For biomacromolecules, the purification strategy must be gentle and preserve the native conformation. The vast size difference between your protein conjugate (>10 kDa) and the tiny PEG linker (MW: 192.21 g/mol ) is the key property to exploit.[3]

  • Recommended Method: Dialysis or Tangential Flow Filtration (TFF). These methods are the gold standard for separating small molecules from large proteins.

    • Dialysis: The protein-linker mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), typically 3.5k-10k Da. The bag is placed in a large volume of buffer, and the small PEG linker diffuses out through the pores into the buffer, while the large protein conjugate is retained. Multiple buffer changes are required for complete removal.

    • TFF (or Diafiltration): This is essentially a more rapid and scalable version of dialysis. The solution is passed across a membrane with a defined MWCO. The buffer and small molecules (the PEG linker) pass through the membrane (permeate), while the protein is retained (retentate). Fresh buffer is continuously added to wash out the remaining linker.

  • Alternative Method: Size Exclusion Chromatography (SEC). Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. Your large protein conjugate will navigate the porous beads of the column matrix quickly and elute first, while the small PEG linker will enter the pores, taking a longer, more tortuous path, and elute much later. This method is highly effective and can be performed under native buffer conditions.

Q3: I tried a liquid-liquid extraction, but I'm losing my desired small-molecule product to the aqueous layer along with the PEG. What can I do?

A3: This indicates that your product has significant polarity and is partitioning between the organic and aqueous layers. The goal is to shift the equilibrium so that more of your product stays in the organic phase.

  • pH Adjustment: If your product contains an acidic or basic functional group, its protonation state dramatically affects its solubility.

    • If your product is acidic (e.g., contains a carboxylic acid), acidify the aqueous layer (e.g., with 1M HCl) to a pH ~2 units below the pKa of your acid. This will protonate the group, making the molecule neutral and less water-soluble.

    • If your product is basic (e.g., contains an amine), basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to a pH ~2 units above the pKa of the conjugate acid. This will deprotonate the group, again making it neutral and more soluble in the organic phase.

  • Solvent & Salt: As mentioned in A1, use a less polar solvent and wash with brine. If you are still experiencing issues, you can sometimes back-extract the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product, though this may also recover some PEG linker.

Q4: My flash chromatography separation isn't clean. The PEG linker is co-eluting with my product.

A4: This happens when the polarity of your product and the PEG linker are too similar for the chosen chromatographic conditions.

  • Modify the Mobile Phase:

    • Normal Phase (Silica Gel): The polar PEG linker will stick strongly to the silica. To separate it from a polar product, you may need to use a less polar solvent system (e.g., switch from EtOAc/Hexanes to DCM/Methanol) and run a very shallow gradient. A common trick is to add a small amount of an amine (like triethylamine) or an acid (like acetic acid) to the mobile phase to sharpen peaks and alter retention times.

    • Reverse Phase (C18): The PEG linker will elute very early. If your product is also very polar and elutes early, you need to increase retention. Start with a mobile phase of very low organic content (e.g., 5% Acetonitrile in water) and run an extremely slow, shallow gradient. This will give the column more time to resolve the two compounds.

  • Pre-Purification Step: The best solution for difficult chromatography is often to not rely on it alone. Perform an aqueous wash or a quick SPE plug first to remove the bulk of the PEG linker. This will make the subsequent flash chromatography much cleaner and more effective.

Part 2: Method Selection & Detailed Protocols

Choosing the right purification method from the start is crucial. The optimal choice depends on the properties of your target molecule and the scale of your reaction.

Decision Workflow for Purification Method Selection

This diagram provides a logical path to selecting the most appropriate technique.

G cluster_input Start: Analyze Your Sample cluster_decision Decision Points cluster_output Recommended Methods Start What is your target molecule? IsProtein Protein / Antibody (>10 kDa)? Start->IsProtein IsPolar Is Product Highly Polar? IsProtein->IsPolar No (Small Molecule) SEC Dialysis / TFF or Size Exclusion Chromatography (SEC) IsProtein->SEC Yes LLE Liquid-Liquid Extraction (LLE) with Brine Wash IsPolar->LLE No HPLC Preparative HPLC (Normal or Reverse Phase) IsPolar->HPLC Yes SPE Reverse-Phase Solid-Phase Extraction (RP-SPE) LLE->SPE

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
Technique Principle Best For Speed Pros Cons
Dialysis / TFF Size DifferenceLarge biomolecules (Proteins, Antibodies)Slow (Dialysis) to Fast (TFF)Gentle, preserves protein structure; Highly effective for large size differences.Requires large buffer volumes; Not suitable for small molecules.
Size Exclusion Chromatography (SEC) Size DifferenceLarge biomolecules, polymersModerateGentle, high resolution, can be analytical or preparative.Limited sample loading capacity; requires specialized columns/systems.
Liquid-Liquid Extraction (LLE) Polarity DifferenceNon-polar to moderately polar small moleculesFastSimple, inexpensive, great for initial bulk removal.Can lead to emulsions; may not provide high purity; product loss if polarity is similar to impurity.
Solid-Phase Extraction (SPE) Polarity DifferenceNon-polar to moderately polar small moleculesFastMore efficient than LLE; less solvent use; can be automated.Higher cost than LLE; requires method development (choosing sorbent/solvents).
Preparative HPLC / Flash Chromatography Polarity DifferenceAll small molecules requiring high puritySlowHighest resolution and purity achievable.Expensive (solvents, columns); requires specialized equipment; lower throughput.
Detailed Experimental Protocols

FAQ 1: How do I perform an effective Liquid-Liquid Extraction (LLE) to remove the PEG linker?

This protocol is designed for the workup of a typical small-molecule organic reaction.

  • Materials:

    • Reaction mixture in an organic solvent (e.g., DCM, EtOAc).

    • Separatory funnel.

    • Deionized water.

    • Brine (saturated NaCl solution).

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Protocol:

    • Transfer your reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or DMF, dilute it significantly with a water-immiscible solvent like ethyl acetate (EtOAc).

    • Add an equal volume of deionized water to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate fully.

    • Drain the lower (aqueous) layer. This layer contains the majority of the this compound.

    • Add an equal volume of brine to the remaining organic layer in the funnel. Shake and separate as before. Drain the aqueous brine layer.

    • Repeat the brine wash (Step 5) two more times. These repeated washes are critical for pulling the last traces of the polar linker out of the organic phase.

    • Drain the final organic layer into an Erlenmeyer flask.

    • Dry the organic layer by adding a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it sit for 5-10 minutes until the solvent is clear.

    • Filter or decant the dried organic solvent to remove the drying agent.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield your crude product, now significantly depleted of the PEG linker.

FAQ 2: What is the standard protocol for removing the PEG linker using Solid-Phase Extraction (SPE)?

This protocol uses a reverse-phase (C18) SPE cartridge, which is ideal for separating a polar impurity from a less polar product.

  • Materials:

    • C18 SPE Cartridge (choose a size appropriate for your reaction scale).

    • SPE manifold (optional, but helpful).

    • Methanol (or Acetonitrile) for conditioning and elution.

    • Deionized water.

    • Your crude reaction mixture.

  • Protocol:

    • Conditioning: Pass 2-3 column volumes of methanol through the C18 cartridge to wet the stationary phase. Do not let the cartridge run dry.

    • Equilibration: Pass 2-3 column volumes of deionized water through the cartridge. If your sample is dissolved in a solvent containing a buffer, equilibrate with that buffer. Do not let the cartridge run dry.

    • Loading: Dissolve your crude product in a minimal amount of a solvent that ensures solubility but promotes binding (e.g., 5-10% methanol in water). Slowly load this solution onto the SPE cartridge. Collect the flow-through.

    • Washing: Pass 2-3 column volumes of a weak solvent (e.g., 5-10% methanol or acetonitrile in water) through the cartridge. The unreacted this compound, being very polar, will be flushed out in the loading and wash steps. Collect this fraction separately.

    • Elution: Elute your desired, more non-polar product using 1-2 column volumes of a strong solvent like 100% methanol or acetonitrile. Collect this fraction.

    • Analysis: Analyze the collected fractions (flow-through, wash, and elution) by TLC or LC-MS to confirm that the PEG linker is in the wash fractions and your purified product is in the elution fraction.

Part 3: Understanding the Reagent

FAQ 3: What are the key chemical properties of this compound I should be aware of during workup?

  • Solubility: It is a colorless oily liquid that is highly soluble in water and polar organic solvents like DMSO, DMF, and methanol.[3][] Its solubility in less polar solvents like DCM is moderate, and it is poorly soluble in non-polar solvents like hexanes.

  • Stability: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under strong basic conditions (e.g., using NaOH or LiOH).[1][5] Therefore, avoid prolonged exposure to high pH during workup if you wish to keep the ester intact. It is generally stable to mild acidic and basic conditions (e.g., brief washes with 1M HCl or saturated NaHCO₃).

  • Reactivity: The terminal hydroxyl group is a primary alcohol. While it is used for further derivatization, it is not highly reactive and typically requires activation (e.g., conversion to a tosylate or reaction with a carbonylating agent) before it will couple efficiently with nucleophiles.[6][7]

References

  • DC Chemicals. This compound|CAS 457897-73-3. [Link]

  • AxisPharm. Hydroxy-PEG-methyl ester. [Link]

  • AxisPharm. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. [Link]

  • LabSolutions. This compound. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458. (Conceptual basis for hydroxyl reactivity discussed in similar systems).

  • ResearchGate. Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Hydroxy-PEG2-methyl ester Modified Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a foundational step in creating novel therapeutics, diagnostics, and research tools. The covalent attachment of polyethylene glycol (PEG) moieties, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, such as increasing their solubility, stability, and in vivo half-life while reducing immunogenicity.[1][2] Among the diverse array of PEGylation reagents, Hydroxy-PEG2-methyl ester stands out for its defined length and versatile functional groups.

This guide provides an in-depth, objective comparison of protein modification using this compound against other common alternatives. We will delve into the underlying chemistry, provide detailed experimental protocols for characterization, and present supporting data to empower you to make informed decisions for your research. Our focus is on the practical application and rigorous characterization of the resulting modified proteins, ensuring the integrity and reproducibility of your findings.

Understanding Protein Modification with this compound

This compound is a heterobifunctional linker composed of a two-unit polyethylene glycol chain flanked by a hydroxyl group and a methyl ester.[3][4][5] This defined structure is a key advantage over traditional polymeric PEG reagents, which are often heterogeneous mixtures of different chain lengths, leading to a lack of precision in the final conjugate.[6][7]

The hydroxyl and methyl ester groups offer orthogonal reactivity. The hydroxyl group is relatively unreactive and typically requires activation to react with nucleophilic groups on a protein, such as amines or thiols.[4][8] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using NHS esters) to react with primary amines, predominantly found on lysine residues and the N-terminus of proteins.[4][9] This step-wise modification capability allows for controlled and site-specific conjugation strategies.

Mechanism of Action: The Chemistry of Conjugation

The most common strategy for utilizing this compound involves the conversion of the methyl ester to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved by first hydrolyzing the methyl ester to a carboxylic acid, followed by reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like EDC. The resulting NHS ester readily reacts with primary amines on the protein surface at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[7][9]

Alternatively, the hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, making it susceptible to nucleophilic attack by thiol groups on cysteine residues. This approach offers a higher degree of site-specificity, as cysteine residues are generally less abundant on the protein surface than lysine residues.[10]

Comparative Analysis: this compound vs. Alternatives

The choice of a modification reagent is critical and depends on the specific application and the desired properties of the final conjugate. Here, we compare this compound with other common protein modification reagents.

FeatureThis compoundAmine-Reactive NHS Esters (e.g., MS(PEG)n)Thiol-Reactive Maleimides
Structure Defined, single molecular weight[3]Can be discrete or polydisperse[6][7]Defined structure
Reactivity Requires activation (hydrolysis and NHS ester formation)[4]Directly reactive with primary amines[9][11]Highly selective for thiol groups (cysteines)[12]
Specificity Primarily targets lysines and N-terminus (as NHS ester)[13]Targets lysines and N-terminus[13]Site-specific to cysteine residues[10][13]
Linkage Stability Stable amide bondStable amide bondStable thioether bond, but potential for retro-Michael addition
Advantages Controlled, step-wise conjugation; defined linker lengthSimple, one-step reactionHigh site-specificity
Disadvantages Multi-step activation processPotential for heterogeneity with polydisperse PEGs; less site-specificRequires available cysteine residues (may need protein engineering)

Experimental Workflows: From Modification to Characterization

Rigorous characterization is paramount to ensure the quality, consistency, and efficacy of the modified protein. This section provides detailed protocols for the key analytical techniques used to assess the outcome of a PEGylation reaction.

Protein Modification Protocol with this compound (via NHS Ester)

This protocol outlines the steps for modifying a protein using this compound by first converting it to an NHS ester.

Step 1: Hydrolysis of Methyl Ester

  • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

  • Add a molar excess of a base (e.g., sodium hydroxide) and stir at room temperature to facilitate hydrolysis to the corresponding carboxylic acid.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, neutralize the reaction and purify the resulting carboxylic acid derivative.

Step 2: NHS Ester Activation

  • Dissolve the purified carboxylic acid derivative in a dry, aprotic solvent (e.g., DMF).

  • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC).

  • Stir the reaction at room temperature for several hours to overnight.

  • The resulting NHS ester can be used immediately or stored under anhydrous conditions.

Step 3: Protein Conjugation

  • Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.0 (e.g., PBS).

  • Add the activated Hydroxy-PEG2-NHS ester to the protein solution at a desired molar excess (typically 5- to 20-fold).[9]

  • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the modified protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

G cluster_activation Reagent Activation cluster_conjugation Protein Conjugation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis NaOH Carboxylic Acid-PEG2 Carboxylic Acid-PEG2 Hydrolysis->Carboxylic Acid-PEG2 Purification NHS Ester Activation NHS Ester Activation Carboxylic Acid-PEG2->NHS Ester Activation NHS, EDC Hydroxy-PEG2-NHS ester Hydroxy-PEG2-NHS ester NHS Ester Activation->Hydroxy-PEG2-NHS ester Ready for conjugation Conjugation Reaction Conjugation Reaction Hydroxy-PEG2-NHS ester->Conjugation Reaction Target Protein Target Protein Target Protein->Conjugation Reaction Quenching Quenching Conjugation Reaction->Quenching Tris/Glycine Purification Purification Quenching->Purification SEC/Dialysis Modified Protein Modified Protein Purification->Modified Protein

Caption: Workflow for protein modification with this compound.

Characterization of the Modified Protein

A multi-faceted analytical approach is necessary to fully characterize the PEGylated protein.

3.2.1. SDS-PAGE and Western Blotting

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for visualizing the products of a PEGylation reaction.[14][15] The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band shift to a higher apparent molecular weight.[14][15]

SDS-PAGE Protocol:

  • Prepare samples by mixing the unmodified protein, the PEGylation reaction mixture, and the purified modified protein with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.[14]

  • Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) alongside a molecular weight marker.

  • Run the gel until adequate separation is achieved.

  • Stain the gel with Coomassie Blue or a more sensitive stain like silver stain to visualize the protein bands.[14] Alternatively, specific staining for PEG, such as with barium iodide, can be performed.[15]

Western Blotting Protocol: For more specific detection, western blotting can be employed using an antibody against the target protein or an anti-PEG antibody.

  • Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest or a monoclonal anti-PEG antibody.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Caption: SDS-PAGE and Western Blot analysis of modified proteins.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is the gold standard for the definitive characterization of PEGylated proteins, providing precise molecular weight information and enabling the identification of modification sites.[14][16][17] Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS).[16][18]

  • MALDI-TOF MS is well-suited for determining the average molecular weight and the degree of PEGylation in heterogeneous samples.[1][16]

  • ESI-MS , particularly LC-ESI-MS, offers high sensitivity and can provide detailed information on the charge state distribution of the modified protein, allowing for the resolution of different PEGylated species.[16][19]

Sample Preparation for MS:

  • Desalt the purified protein sample using a suitable method (e.g., zip-tip or buffer exchange) to remove salts and detergents that can interfere with ionization.

  • For LC-MS, dilute the sample in an appropriate mobile phase.

  • For MALDI-MS, co-crystallize the sample with a suitable matrix on a target plate.

Data analysis involves deconvoluting the resulting mass spectra to determine the molecular weights of the different species present in the sample. The mass difference between the unmodified and modified protein corresponds to the mass of the attached PEG moieties.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture.[14][18]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating the larger PEGylated protein from the smaller, unreacted protein and free PEG reagent.[18][20]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to a shorter retention time on an RP column compared to the unmodified protein.[18][20]

General HPLC Protocol:

  • Prepare the mobile phases and equilibrate the HPLC system and column.

  • Dissolve the sample in the initial mobile phase and filter it.

  • Inject the sample onto the column.

  • Run a gradient of increasing organic solvent (for RP-HPLC) or an isocratic flow (for SEC-HPLC).

  • Monitor the eluent using a UV detector (at 280 nm for protein) and/or an evaporative light scattering detector (ELSD) for PEG detection.[20]

  • Analyze the resulting chromatogram to determine the purity and relative quantities of the different species.

3.2.4. Functional Assays

It is crucial to assess whether the modification has impacted the biological activity of the protein. The specific functional assay will depend on the protein of interest.[21] Examples include:

  • Enzyme activity assays: To measure the catalytic activity of an enzyme.

  • Cell-based proliferation or apoptosis assays: To assess the effect on cell growth or death.[21]

  • Receptor binding assays: To determine the affinity of the modified protein for its receptor.[21]

These assays are essential to confirm that the PEGylation has not compromised the protein's intended function.[21]

Data Summary and Interpretation

The following table summarizes the expected outcomes from the characterization techniques described above.

Analytical TechniqueUnmodified ProteinPEGylation Reaction MixturePurified Modified Protein
SDS-PAGE Single band at expected MWMultiple bands: unmodified, mono-, and poly-PEGylated speciesPredominantly a single, higher MW band
Western Blot Single band corresponding to the proteinMultiple bands corresponding to different PEGylated formsA single, higher MW band that reacts with both anti-protein and anti-PEG antibodies
Mass Spectrometry A single major peak corresponding to the protein's MWMultiple peaks corresponding to the unmodified protein and protein with one or more PEG additionsA single major peak with a mass increase corresponding to the attached PEG moieties
SEC-HPLC A single peak at a specific retention timeMultiple peaks: early eluting PEGylated species, unmodified protein, and late eluting free PEGA single, earlier eluting peak compared to the unmodified protein
RP-HPLC A single peak at a specific retention timeMultiple peaks: later eluting unmodified protein and earlier eluting PEGylated speciesA single, earlier eluting peak compared to the unmodified protein
Functional Assay 100% relative activityVariable activity depending on the mixture compositionRetained (or slightly altered) biological activity

Conclusion

The characterization of proteins modified with this compound requires a comprehensive and systematic approach. By employing a combination of electrophoretic, chromatographic, and mass spectrometric techniques, researchers can gain a detailed understanding of the extent and sites of modification. Furthermore, functional assays are indispensable for ensuring that the desired biological activity is preserved post-modification. This guide provides the foundational knowledge and experimental frameworks to confidently perform and interpret the characterization of your this compound modified proteins, ultimately contributing to the development of robust and well-defined bioconjugates.

References
  • A Researcher's Guide to Mass Spectrometry Analysis of PEGyl
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (URL: [Link])

  • A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry - Benchchem. (URL: )
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (URL: [Link])

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. - SCIEX. (URL: [Link])

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (URL: [Link])

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (URL: [Link])

  • Posttranslational Modification Assays on Functional Protein Microarrays - PubMed. (URL: [Link])

  • Simultaneous detection of free polyethylene glycol and PEGylated proteins by western blot. (URL: [Link])

  • Functional analysis of protein post-translational modifications using genetic codon expansion - PMC - NIH. (URL: [Link])

  • SDS-Page and Western blot analysis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Functional Assay Services | Cell-Based Assays & Receptor Binding - BioPharmaSpec. (URL: [Link])

  • Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed. (URL: [Link])

  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - NIH. (URL: [Link])

  • Proteomics - Wikipedia. (URL: [Link])

  • Post-translational modification research offers new insights into health and disease. (URL: [Link])

  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins - CONICET. (URL: [Link])

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC - NIH. (URL: [Link])

  • Hydroxy-PEG-methyl ester - AxisPharm. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Purity Analysis of Hydroxy-PEG2-methyl ester by HPLC: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) linkers is a critical, non-negotiable aspect of product development. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of PEGylated therapeutics.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Hydroxy-PEG2-methyl ester, a common bifunctional PEG linker.[3] We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, self-validating protocol.

The Analytical Challenge: Why HPLC for this compound?

This compound lacks a UV chromophore, rendering standard UV detection in HPLC ineffective unless derivatization is performed.[4] This necessitates the use of universal detectors. Furthermore, potential impurities, such as the corresponding diol (HO-PEG2-OH) or higher-order PEG oligomers, possess very similar physicochemical properties to the target molecule, making their separation challenging.[5] HPLC, with its high resolving power, is the technique of choice for separating such closely related species.[]

This guide will compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with two common universal detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).

Comparative Analysis of HPLC Separation Modes

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4][7] While seemingly counterintuitive for a hydrophilic molecule like a PEG, RP-HPLC can effectively separate short-chain PEG oligomers. The subtle differences in the overall hydrophobicity imparted by the methyl ester group versus a hydroxyl group in an impurity are often sufficient for resolution on a C18 or similar column.[8]

  • Expertise & Experience: The key to successful RP-HPLC of small PEGs is to use a gradient elution with a water/acetonitrile or water/methanol mobile phase.[9] This allows for the elution of these relatively polar compounds in a reasonable timeframe while still achieving separation of closely related species.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for highly polar compounds.[10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the bulk mobile phase. More polar analytes are more strongly retained.

  • Expertise & Experience: HILIC can offer orthogonal selectivity to RP-HPLC. For this compound, the diol impurity, being more polar, would be expected to be more strongly retained in HILIC, which can lead to better resolution from the main peak compared to RP-HPLC where it elutes earlier.[5]

Logical Relationship: Separation Mode Selection

Analyte This compound (Polar Molecule) RPHPLC RP-HPLC (Hydrophobic Separation) Analyte->RPHPLC Analyzed by HILIC HILIC (Hydrophilic Separation) Analyte->HILIC Analyzed by Impurity Potential Impurities (e.g., Diol - more polar) Impurity->RPHPLC Impurity->HILIC Elution_RP Early Elution of More Polar Impurity RPHPLC->Elution_RP Results in Elution_HILIC Later Elution of More Polar Impurity HILIC->Elution_HILIC Results in

Caption: Selection of HPLC mode influences impurity elution order.

Comparative Analysis of Universal Detectors

Since this compound lacks a UV chromophore, a universal detector is essential.

Evaporative Light Scattering Detector (ELSD)

The ELSD nebulizes the column effluent, evaporates the mobile phase, and then measures the light scattered by the remaining non-volatile analyte particles. The response is dependent on the size and number of the particles.[9]

  • Trustworthiness: While robust and widely used, the ELSD response can be non-linear and dependent on analyte volatility and particle size.[8] This can sometimes lead to an underestimation of impurities.[13] Method validation must carefully assess linearity and sensitivity for each analyte.

Charged Aerosol Detector (CAD)

Similar to ELSD, the CAD first nebulizes the effluent and evaporates the solvent. The resulting particles are then charged by a corona discharge, and the total charge is measured by an electrometer.[14][15]

  • Trustworthiness: CAD generally provides a more uniform response for non-volatile analytes, regardless of their chemical structure, leading to more accurate quantitation of impurities relative to the main component.[13][16] It is often considered more sensitive than ELSD.[15]

FeatureEvaporative Light Scattering Detector (ELSD)Charged Aerosol Detector (CAD)
Principle Measures scattered light from analyte particles after solvent evaporation.[9]Measures charge of analyte particles after solvent evaporation.[14]
Response Dependent on analyte particle size and number; can be non-linear.[8]More uniform response for non-volatile analytes; better linearity.[13][16]
Sensitivity Good, but may be lower than CAD for some applications.Generally higher sensitivity than ELSD.[15]
Impurity Profile May underestimate certain impurities.[13]Often provides a more accurate impurity profile.[13]
Typical Application Routine analysis of non-UV active compounds.[17]Quantitative analysis of non-volatile compounds, including impurities.[16][18]

Recommended Experimental Protocol: RP-HPLC with CAD

For a robust and accurate purity assessment of this compound, this guide recommends an RP-HPLC method coupled with a Charged Aerosol Detector. This combination offers excellent resolving power for polar impurities and more reliable quantitation.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample onto C18 column Filter->Inject Gradient Apply Water/Acetonitrile Gradient Inject->Gradient Detect Detect with CAD Gradient->Detect Integrate Integrate all peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Results Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Method Parameters

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size (or equivalent).

    • Rationale: A standard C18 column provides sufficient hydrophobicity for retaining and separating short-chain PEGs. The smaller particle size enhances efficiency and resolution.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

    • Rationale: A water/acetonitrile gradient is a common and effective mobile phase for separating polar compounds in RP-HPLC.[4]

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 50
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

    • Rationale: This gradient starts with a high aqueous content to retain the polar analytes and gradually increases the organic content to elute them based on their hydrophobicity. A shallow gradient is crucial for resolving closely eluting impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

    • Rationale: Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution.

  • Injection Volume: 5 µL

CAD Settings:

  • Evaporation Temperature: 35 °C

  • Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.

    • Rationale: These settings should be optimized to ensure complete evaporation of the mobile phase without losing the semi-volatile analyte.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

    • Rationale: Filtering the sample prevents particulates from damaging the column and instrument. Dissolving in the initial mobile phase ensures good peak shape.

Data Analysis and System Suitability (A Self-Validating System)
  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time for the main peak should be less than 2.0%. This ensures the system is performing consistently.

  • Impurity Identification: The diol impurity (HO-PEG2-OH), being more polar, is expected to elute before the this compound main peak in this RP-HPLC method.[5]

Conclusion and Recommendations

For the purity analysis of this compound, a Reversed-Phase HPLC method coupled with a Charged Aerosol Detector provides a robust, sensitive, and accurate analytical solution. This approach is superior to methods employing UV detection due to the non-chromophoric nature of the analyte and offers more reliable quantitation than ELSD. While HILIC presents a viable alternative with orthogonal selectivity, the well-established and widely available RP-HPLC methodology described here is recommended for routine quality control. The provided protocol is designed to be self-validating through rigorous system suitability checks, ensuring the trustworthiness and integrity of the analytical results, which is paramount in the development of PEGylated pharmaceuticals.

References

  • Gong, X., et al. (2009). Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer. Journal of Chromatography A, 1216(28), 5449-5454. [Link]

  • Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]

  • Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol. [Link]

  • Agilent Technologies. (n.d.). Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD. [Link]

  • Clogston, J. D., & Patri, A. K. (2018). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. In Methods in Molecular Biology (Vol. 1682, pp. 49-55). Humana Press. [Link]

  • Agilent Technologies. (2011). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. [Link]

  • Dixon, R. W. (2009). Charged Aerosol Detection for HPLC. In Chromatography Today. [Link]

  • Shibata, H., et al. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. AAPS PharmSciTech, 14(2), 743-750. [Link]

  • Springer Nature Experiments. (n.d.). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. [Link]

  • SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). [Link]

  • Zabaleta, V., et al. (2007). An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1072-1078. [Link]

  • U.S. Pharmacopeia. (2023). Polyethylene Glycol. [Link]

  • Klos, M., et al. (2020). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. Processes, 8(12), 1633. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Polyethylene Glycols. [Link]

  • Lee, H., et al. (2018). Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD. Journal of Separation Science, 41(13), 2776-2783. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Shodex. (n.d.). Analysis of Polyethylene Glycol 3350 According to USP-NF Method (SB-802.5 HQ). [Link]

  • U.S. Pharmacopeia. (n.d.). Polyethylene Glycol. [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Turecek, P. L., et al. (2016). PEGylated therapeutics in the clinic. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

  • Podgornik, A., et al. (2013). Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. Journal of Chromatography A, 1319, 70-76. [Link]

  • D'Attoma, A., et al. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 25(4), 196-205. [Link]

  • Nho, K., et al. (1999). Use of hydrophobic interaction chromatography to purify polyethylene glycols. U.S.
  • LabSolutions. (n.d.). This compound. [Link]

  • Glycomindsynth. (n.d.). Hydroxy PEG. [Link]

  • DC Chemicals. (n.d.). This compound. [Link]

  • AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. [Link]

Sources

A Senior Scientist's Guide: Comparing Hydroxy-PEG2-methyl ester with Alternative PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is not merely a bridge but a critical determinant of a bioconjugate's success.[1] Polyethylene glycol (PEG) linkers are ubiquitously employed to enhance solubility, stability, and pharmacokinetics.[2][3] However, the vast landscape of available PEG linkers—differing in length, structure, and functionality—necessitates a rational selection process. This guide provides an in-depth comparison of a highly specific tool, Hydroxy-PEG2-methyl ester , against the broader spectrum of PEG linker alternatives, supported by experimental logic and established data.

The choice of linker profoundly influences the efficacy, safety, and stability of the final conjugate, be it an Antibody-Drug Conjugate (ADC), a PROTAC, or another targeted therapeutic.[2][4] We will dissect the unique molecular profile of this compound, evaluate its functional groups against common alternatives, and contextualize its performance based on its short, discrete chain length.

Section 1: The Molecular Profile of this compound

This compound is a heterobifunctional, monodisperse PEG linker.[5] Its structure is defined by three core characteristics:

  • A Terminal Primary Hydroxyl Group (-OH): This group serves as a versatile, yet less reactive, conjugation handle compared to other functionalities.[6]

  • A Terminal Methyl Ester Group (-COOCH3): An ester is a protected form of a carboxylic acid, offering different reactivity and stability profiles.

  • A Discrete PEG2 Chain: Comprising exactly two ethylene glycol units, it provides a short, precisely defined hydrophilic spacer.[7]

This combination makes it a specialized tool rather than a general-purpose linker. Its monodisperse nature ensures batch-to-batch consistency and a homogeneous final product, which is a significant advantage over polydisperse PEG mixtures that can lead to heterogeneous conjugates.[8]

cluster_0 Step 1: First Conjugation (Stable Bond) cluster_1 Step 2: Second Conjugation (Slower/Cleavable) A Molecule A (e.g., Targeting Ligand) Activated_Linker Activated-O-PEG2-Ester A->Activated_Linker Reacts with activated -OH Linker_OH HO-PEG2-Ester Linker_OH->Activated_Linker Activation (e.g., Tosylation) Conjugate1 A-O-PEG2-Ester Final_Conjugate A-O-PEG2-B Conjugate1->Final_Conjugate Reacts at -Ester terminus B Molecule B (e.g., Payload) B->Final_Conjugate

Caption: Workflow for sequential conjugation using a Hydroxy-PEG-Ester linker.

  • Sequential, Orthogonal Conjugation: The differential reactivity of the hydroxyl and ester groups is the primary reason for choosing this linker. A synthetic route could involve:

    • Step 1: Activating the hydroxyl group to a tosylate or mesylate and reacting it with a nucleophile on Molecule A. The stable methyl ester remains untouched.

    • Step 2: The resulting conjugate (Molecule A-PEG2-Ester) can then be reacted with Molecule B. This can be done by either hydrolyzing the ester to a free carboxyl for EDC/NHS coupling or by direct aminolysis with an amine on Molecule B, though the latter is a much slower process.

  • Protected Carboxyl Group: In a complex synthesis, the methyl ester serves as a stable protecting group for a carboxylic acid while other chemical transformations are performed. It can be deprotected (hydrolyzed) at a later stage to reveal the reactive carboxyl group.

  • Minimalist Hydrophilic Spacer: For conjugating two small molecules where only a short, defined, hydrophilic bridge is needed without significantly altering the overall size or PK profile, this compound is an excellent choice.

Section 5: Experimental Protocols & Characterization

Trustworthiness in research stems from robust and verifiable methodologies. Below are outlines for a typical workflow.

Protocol 1: Two-Step Conjugation via Hydroxyl Activation and Amide Coupling

Objective: To conjugate a protein (Molecule A, via an amine) to a small molecule payload (Molecule B, via an amine) using this compound.

  • Step 1: Hydrolysis of Methyl Ester.

    • Dissolve this compound in a suitable solvent (e.g., 1:1 Methanol:Water).

    • Add 1.2 equivalents of Lithium Hydroxide (LiOH).

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Neutralize with dilute HCl and extract the resulting Hydroxy-PEG2-acid. Purify by column chromatography. Causality: We convert the less reactive ester to a more versatile carboxylic acid first.

  • Step 2: Activation of Carboxyl Group (EDC/NHS).

    • Dissolve the Hydroxy-PEG2-acid in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir under an inert atmosphere (N2 or Argon) at room temperature for 1 hour to form HO-PEG2-NHS ester.

  • Step 3: Conjugation to Molecule A (Protein).

    • Prepare Molecule A in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated HO-PEG2-NHS ester solution dropwise to the protein solution (typically a 10-20 fold molar excess of linker).

    • Incubate at room temperature for 2-4 hours or 4°C overnight.

    • Remove excess linker and purify the conjugate (A-PEG2-OH) using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Step 4: Activation of Terminal Hydroxyl Group.

    • Lyophilize the purified A-PEG2-OH conjugate.

    • Redissolve in an anhydrous buffer and react with an activating agent (e.g., p-nitrophenyl chloroformate) to create an activated carbonate.

  • Step 5: Conjugation to Molecule B (Payload).

    • Add the amine-containing payload (Molecule B) to the activated conjugate.

    • Incubate to form a stable urethane or carbamate linkage.

    • Purify the final ADC (A-PEG2-B) using SEC or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Characterization of the Final Conjugate

A self-validating protocol requires thorough characterization to confirm success.

Crude Crude Final Conjugate SEC Size Exclusion Chromatography (SEC) Crude->SEC Separate by Size (remove aggregates) HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Separate by Hydrophobicity (determine DAR) MS Mass Spectrometry (ESI-MS) HIC->MS Confirm Mass & Drug Load Purity Purity Assay (RP-HPLC) HIC->Purity Assess Purity Final Characterized Conjugate MS->Final Purity->Final

Caption: A typical workflow for the characterization of a bioconjugate.

  • Size Exclusion Chromatography (SEC): This is the first step to confirm successful conjugation and assess for aggregation. The PEGylated conjugate should have a higher molecular weight and thus an earlier retention time than the unconjugated starting protein. [2]2. Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to determine the exact molecular weight of the conjugate. This confirms the covalent attachment of the linker and payload and can help determine the drug-to-antibody ratio (DAR). [9][10][11]3. Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC can be used to separate species with different numbers of conjugated drugs, providing a clear profile of the DAR distribution.

  • Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the final product.

Conclusion

The selection of a PEG linker is a multi-parameter optimization problem, not a one-size-fits-all solution. This compound is a highly specialized linker. Its value lies not in universal applicability, but in the strategic options offered by its distinct termini and short, discrete structure. It is the ideal choice for multi-step, orthogonal syntheses requiring a minimalist hydrophilic spacer with a protected carboxyl group.

In contrast, longer-chain, more conventionally functionalized PEGs (e.g., Maleimide-PEG-NHS) are the workhorses for applications where modulating pharmacokinetics and improving solubility are the primary goals. A thorough understanding of the causality behind linker chemistry—how structure dictates function and stability—is paramount for the rational design of next-generation bioconjugates.

References

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). Walsh Medical Media. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). National Institutes of Health (NIH). [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). ResearchGate. [Link]

  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017). PubMed. [Link]

  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm. [Link]

  • Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. (2017). Cancer Research. [Link]

  • ADC pharmacokinetic and tolerability as a function of PEG size. (2017). ResearchGate. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). ScienceDirect. [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2022). National Institutes of Health (NIH). [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025). Labinsights. [Link]

  • Polyethylene Glycol Classification. (2024). AxisPharm. [Link]

  • Click Chemistry PEGs. (n.d.). JenKem Technology. [Link]

  • Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2022). National Institutes of Health (NIH). [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... (n.d.). ResearchGate. [Link]

  • Amphiphilic Poly[poly(ethylene glycol) methacrylate]s with OH Groups in the PEG Side Chains for Controlling Solution/Rheological Properties and toward Bioapplication. (2020). ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Functional Assays for Proteins Modified with Hydroxy-PEG2-methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Off-the-Shelf PEGylation—A Strategic Approach

In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG), or PEGylation, is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1] This modification can extend a drug's circulating half-life, enhance its stability, and reduce its immunogenicity. However, the choice of PEGylation reagent is not a trivial decision; it is a critical variable that can profoundly impact the biological function of the modified protein.

This guide moves beyond a simple discussion of pre-activated PEG reagents. We will delve into a more nuanced, strategic approach centered on Hydroxy-PEG2-methyl ester . This heterobifunctional linker, with its short, defined di-ethylene glycol spacer, represents a versatile building block rather than a direct conjugation reagent.[2][3] Its use necessitates a deliberate, multi-step approach involving chemical activation. This guide provides a comparative analysis of this strategy against the use of common, longer-chain, pre-activated PEGylation reagents. We will explore the functional consequences of these choices through a suite of essential assays, providing the rationale and detailed protocols necessary for making informed decisions in your research and development pipeline.

The core premise is this: while pre-activated reagents offer convenience, a build-it-yourself approach using a defined linker like this compound provides ultimate control over the final conjugate's architecture, a critical factor when preserving protein function is paramount.

The Strategic Choice: this compound vs. Pre-Activated Alternatives

This compound possesses a terminal hydroxyl group and a methyl ester.[4] Crucially, the hydroxyl group is not sufficiently reactive for direct protein conjugation and must first be chemically activated.[5][6] This requirement forms the basis of our comparison.

Strategy A: The Custom Approach with this compound This strategy involves the in-house activation of the hydroxyl group to create a reactive moiety tailored for a specific target on the protein (e.g., primary amines or thiols). This offers precision engineering of the linker but adds steps to the workflow.

Strategy B: The Conventional Approach with Pre-Activated Reagents This involves using commercially available reagents such as mPEG-NHS esters (targeting primary amines on lysine residues) or mPEG-Maleimides (targeting sulfhydryl groups on cysteine residues).[7][8] These reagents are typically longer and offer simplicity but less architectural control.

The following diagram illustrates the workflow divergence between these two strategies.

G cluster_A Strategy A: Custom Activation cluster_B Strategy B: Pre-Activated Reagent A1 Start: This compound A2 Step 1: Activate -OH Group (e.g., convert to NHS Ester) A1->A2 Chemical Synthesis A3 Activated PEG2 Linker A2->A3 A4 Step 2: Conjugate to Protein A3->A4 Amine-reactive A5 Final Conjugate: Short, Defined Linker A4->A5 B1 Start: Commercial mPEG-NHS (e.g., 5kDa) B2 Step 1: Conjugate to Protein B1->B2 Amine-reactive B3 Final Conjugate: Long, Polydisperse Linker B2->B3 start Strategic Choice of PEGylation Method start->A1 start->B1

Caption: Divergent workflows for protein PEGylation.

Part 1: The Functional Assay Toolkit—A Comparative Framework

The true impact of a PEGylation strategy is revealed not by the successful conjugation alone, but by a rigorous functional assessment of the resulting molecule. A decrease in in vitro activity is a common consequence of PEGylation, often due to steric hindrance at binding or active sites.[] However, this can be offset by a significantly longer in vivo half-life, resulting in a net therapeutic gain.[1] The following assays are essential for building a complete functional profile.

Binding Affinity & Kinetics: Surface Plasmon Resonance (SPR)

Why it's critical: For proteins whose function relies on binding—such as antibodies, cytokines, or receptor antagonists—quantifying the impact of PEGylation on binding kinetics is non-negotiable. SPR provides real-time, label-free measurement of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which defines binding affinity.[10][11]

Expected Outcomes & Causality:

  • Longer PEG Chains (Strategy B): Often lead to a more significant decrease in the association rate (kₐ) due to increased steric hindrance, which can slow the "on-rate" of the protein binding to its target. This may result in a weaker overall affinity (higher K₋).

  • Short, Defined Linkers (Strategy A): The minimal steric footprint of a PEG2 linker is hypothesized to better preserve the native binding kinetics of the protein. While some change is expected, it is often less pronounced than with larger PEGs.[12]

  • Site of PEGylation: Modification near a binding interface, regardless of PEG size, will drastically reduce affinity. Site-specific conjugation away from these regions is crucial.[12]

Comparative Data: Impact of PEGylation on Binding Affinity

ProteinModification StrategyTargetKey ParameterResult vs. UnmodifiedReference
rhTSHSite-specific 40kDa PEG-MaleimiderhTSH ReceptorReceptor BindingSize-dependent decrease in binding[12]
FGF21Site-specific PEG-Maleimide (Internal)FGF ReceptorIn Vitro ActivityActivity within 4-fold of unmodified[12]
FGF21N-terminal PEG-MaleimideFGF ReceptorIn Vitro ActivityGreater decrease in activity[12]
AntibodyShort PEG8 LinkerTumor AntigenTumor UptakeMaintained tumor uptake[13]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol provides a general framework for a direct binding assay.

  • Preparation of Materials:

    • Ligand: The unmodified receptor or target protein.

    • Analyte: The PEGylated protein and the unmodified parent protein (as a control).

    • Buffers: Use a high-quality, filtered, and degassed running buffer (e.g., HBS-EP+). Prepare analyte dilution series in this buffer.

    • Sensor Chip: A CM5 chip is a versatile starting point for covalent amine coupling.[11]

  • Ligand Immobilization:

    • Equilibrate the sensor surface with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the ligand (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A stable baseline indicates successful immobilization.

  • Analyte Binding Analysis (Kinetics):

    • Prepare a concentration series of your analyte (e.g., six concentrations spanning from 0.1x to 10x the expected K₋). Include a zero-concentration (buffer only) injection for double referencing.

    • Inject each analyte concentration over the ligand-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a set time (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 600 seconds).

    • Between cycles, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kₐ, kₑ, and calculate K₋ (kₑ/kₐ).[14]

    • Directly compare the kinetic constants of the PEGylated protein to the unmodified control.

Enzymatic Activity: Kinetic Assays

Why it's critical: For therapeutic enzymes, any modification must be evaluated for its effect on catalytic efficiency. An enzyme kinetics assay measures key parameters like the Michaelis constant (Kₘ), representing substrate affinity, and the catalytic constant (kₖₐₜ), representing the turnover rate.[15]

Expected Outcomes & Causality:

  • Steric Shielding: PEGylation can physically impede substrate access to the enzyme's active site. This typically manifests as an increase in the Kₘ (lower substrate affinity) and a decrease in kₖₐₜ (slower turnover), leading to lower overall catalytic efficiency (kₖₐₜ/Kₘ).

  • Linker Length Matters: A shorter PEG2 linker (Strategy A) is less likely to obstruct the active site compared to a large, flexible 5kDa or 20kDa PEG chain (Strategy B), potentially preserving more of the native enzymatic activity.[16]

  • Branched vs. Linear PEG: Branched PEGs can create a more profound "umbrella" effect over the protein surface, which can sometimes better preserve activity compared to a linear PEG of the same mass by holding the polymer further from the active site cleft.[16]

Comparative Data: Impact of PEGylation on Enzyme Activity

EnzymeModification StrategyKey ParameterResult vs. UnmodifiedReference
UricaseBranched PEGResidual Activity32% activity retained[16]
UricaseLinear PEG (same mass)Residual Activity2.5% activity retained[16]
Trypsin20 kDa PEGSecondary StructureSignificant loss of α-helices & activity[17]

Experimental Protocol: General Enzyme Kinetic Assay (Spectrophotometric)

This protocol outlines the determination of Kₘ and Vₘₐₓ using a chromogenic substrate.

  • Reagent Preparation:

    • Prepare a concentrated stock of the enzyme (both PEGylated and unmodified) in a suitable assay buffer.

    • Prepare a range of substrate concentrations in the same assay buffer. The concentrations should span from approximately 0.2x to 5x the expected Kₘ.[18]

    • Prepare all necessary coupling enzymes and cofactors if required for a multi-step reaction.

  • Assay Execution:

    • Set up a multi-well plate or individual cuvettes. To each, add the assay buffer and the appropriate volume of substrate stock solution.

    • Equilibrate the plate/cuvettes to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a small, fixed amount of the enzyme to each well. Mix quickly and thoroughly.[15]

    • Immediately place the plate/cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength in kinetic mode (reading every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert this from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vₘₐₓ and Kₘ.[18]

    • Compare the Kₘ and Vₘₐₓ values of the PEGylated enzyme to the unmodified control to quantify the impact on catalytic function.

Structural Stability: Differential Scanning Calorimetry (DSC)

Why it's critical: Protein stability is fundamental to its shelf-life and in vivo performance. DSC directly measures the thermal stability of a protein by determining its melting temperature (Tₘ), the point at which 50% of the protein is unfolded.[19][20] It provides a thermodynamic fingerprint of the protein's conformational integrity.[20]

Expected Outcomes & Causality:

  • General Stabilizing Effect: PEGylation often increases the thermal stability of a protein, resulting in a higher Tₘ. This is attributed to the hydrophilic PEG shell maintaining surface hydration and potentially restricting the conformational flexibility required for unfolding.

  • No Significant Change: In many cases, particularly when the PEGylation site is on a flexible loop away from the protein's core, the modification may have a neutral effect on the overall thermodynamic stability.[17]

  • Destabilization (Rare): If the conjugation chemistry or the PEG itself disrupts critical intramolecular bonds, a decrease in Tₘ could be observed, though this is less common.

Comparative Data: Impact of PEGylation on Thermal Stability (Tₘ)

ProteinModification StrategyTₘ (°C) UnmodifiedTₘ (°C) PEGylatedChange in TₘReference
Alpha-1 AntitrypsinThiol- and Amine-reactive PEGs~61~61No significant change[17]
Generic ProteinGeneral PEGylationVariesVariesTypically increases

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare samples of the PEGylated protein and the unmodified control at a concentration of 0.5-2.0 mg/mL.

    • Crucially, dialyze both samples extensively against the same buffer batch that will be used in the reference cell. This buffer matching is essential to obtain a clean baseline.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells according to the manufacturer's protocol.

    • Load the matched buffer into the reference cell and the protein sample into the sample cell. Ensure no bubbles are present.

    • Pressurize the cells (e.g., with nitrogen) to prevent boiling at elevated temperatures.[21]

  • Data Acquisition:

    • Perform a buffer-vs-buffer baseline scan over the desired temperature range (e.g., 20°C to 100°C) at a set scan rate (e.g., 60°C/hour).

    • Run the protein sample scan using the identical parameters.

    • After the heating scan, cool the sample and perform a rescan to assess the reversibility of the unfolding transition.

  • Data Analysis:

    • Subtract the buffer-vs-buffer baseline from the sample thermogram to obtain the protein's partial molar heat capacity curve.

    • Fit the unfolding transition peak using the instrument's software to a suitable model.

    • The apex of the peak corresponds to the melting temperature (Tₘ). The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.[19][20]

    • Compare the Tₘ of the PEGylated protein to the unmodified control.

Biological Potency: Cell-Based Assays

Why it's critical: While biophysical assays are informative, a cell-based potency assay is the ultimate measure of a therapeutic's intended biological effect in a relevant physiological context.[22][23] This type of assay determines the EC₅₀ value—the concentration of the drug that produces 50% of the maximal response (e.g., cell proliferation, apoptosis, or cytokine secretion). It integrates binding, signaling, and cellular response into a single, functionally relevant readout.

Expected Outcomes & Causality:

  • Increased EC₅₀: PEGylation almost always increases the EC₅₀ value (i.e., decreases potency) in an in vitro cell-based assay. This is a direct reflection of the steric hindrance observed in binding assays; a higher concentration of the PEGylated drug is required to achieve the same level of receptor engagement and downstream signaling as the more compact, unmodified protein.

  • Linker Length and Potency: The magnitude of the EC₅₀ shift often correlates with the size of the attached PEG. A protein modified with a short PEG2 linker (Strategy A) would be expected to have a lower EC₅₀ (higher potency) than the same protein modified with a 20kDa PEG chain (Strategy B).[12]

Comparative Data: Impact of PEGylation on Biological Potency (EC₅₀)

| Protein | Modification Strategy | EC₅₀ Unmodified | EC₅₀ PEGylated | Change in Potency | Reference | | :--- | :--- | :--- | :--- | :--- | | IFN-α-2a | Mono-PEGylated (20kDa) | 7 pg/mL | 50–300 pg/mL | ~7-43 fold decrease |[12] | | IFN-α-2a | Di-PEGylated (2x20kDa) | 7 pg/mL | 370–720 pg/mL | ~53-103 fold decrease |[12] |

Experimental Protocol: General Cell-Based Proliferation Assay

This protocol describes a typical assay for a growth factor, measuring cell viability via a colorimetric reagent like MTS or resazurin.

  • Cell Culture and Plating:

    • Culture a factor-dependent cell line in appropriate growth medium.

    • Wash the cells to remove any residual growth factors and resuspend in a low-serum or serum-free assay medium.

    • Plate the cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well tissue culture plate and allow them to attach overnight.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution series (e.g., 8-12 points) for both the PEGylated and unmodified proteins in the assay medium. Include a "no drug" control.

    • Remove the plating medium from the cells and replace it with the medium containing the various drug concentrations.

  • Incubation:

    • Incubate the plate for a period sufficient to observe a robust proliferative response (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Signal Development and Measurement:

    • Add a cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data by setting the "no drug" control as 0% response and the maximal response of the unmodified protein as 100%.

    • Plot the normalized response versus the log of the drug concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value for each protein.[24]

    • Calculate the relative potency of the PEGylated protein compared to the unmodified standard.

Part 2: Synthesis and Conclusion—Making the Right Strategic Choice

The decision to use a versatile building block like this compound versus a pre-activated, long-chain PEG reagent is a trade-off between control and convenience.

G Start Project Goal: Modify Protein 'X' Q1 Is preserving native function (binding/activity) the TOP priority? Start->Q1 StrategyA Consider Strategy A: This compound (Short, Defined Linker) Q1->StrategyA Yes StrategyB Consider Strategy B: Pre-activated mPEG (Longer Linker) Q1->StrategyB No (Half-life is priority) A_Pros Pros: + Minimal steric hindrance + Preserves higher activity + Homogeneous product StrategyA->A_Pros A_Cons Cons: - Requires in-house activation - More complex workflow - May have less impact on half-life StrategyA->A_Cons Assay Validate with Functional Assays: - SPR (Binding) - Enzyme Kinetics - DSC (Stability) - Cell-Based Potency (EC50) StrategyA->Assay B_Pros Pros: + Maximizes half-life extension + Simple, one-step conjugation + Readily available StrategyB->B_Pros B_Cons Cons: - Higher risk of activity loss - Greater steric hindrance - Polydisperse product StrategyB->B_Cons StrategyB->Assay

Caption: Decision workflow for selecting a PEGylation strategy.

Choose Strategy A (this compound) when:

  • The protein's active site or binding interface is highly sensitive to steric hindrance.

  • Maximizing the retention of in vitro potency is the primary objective.

  • A homogeneous, well-defined final product is required for analytical or regulatory purposes.

Choose Strategy B (Pre-activated, longer PEGs) when:

  • Maximizing the extension of circulating half-life is the primary goal, and a moderate loss of in vitro activity is acceptable.

  • Speed and simplicity of the conjugation process are paramount.

  • The target protein is known to be robust and less sensitive to modification.

Ultimately, the data generated from the comprehensive suite of functional assays described in this guide will provide the definitive evidence to validate your chosen strategy. By systematically evaluating binding, activity, stability, and potency, you can build a robust data package that explains the causality behind your experimental choices and ensures the development of a biotherapeutic with an optimal functional profile.

References

  • PEG–Peptide Conjugates. Biomacromolecules. Available at: [Link]

  • Methods for increasing protein polyethylene glycol (PEG) conjugation.Google Patents.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Available at: [Link]

  • A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. Journal of Materials Chemistry B. Available at: [Link]

  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Synthesis. Available at: [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Chemical Science. Available at: [Link]

  • Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed. Available at: [Link]

  • 6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. Available at: [Link]

  • Characterizing Protein Stability by DSC. TA Instruments. Available at: [Link]

  • Characterizing Protein stability by DsC. TA Instruments. Available at: [Link]

  • DSC: Thermal Stability and Conformation of Protein Antigen Assessment | Protocol Preview. YouTube. Available at: [Link]

  • Site-specific PEGylation of proteins: Insights into structural and functional changes. MedComm. Available at: [Link]

  • Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. Journal of Materials Chemistry B. Available at: [Link]

  • PEGylation and its alternatives. ResearchGate. Available at: [Link]

  • Activated PEGs for Amine PEGylation. JenKem Technology. Available at: [Link]

  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Site-Specific PEGylation of Therapeutic Proteins. Molecules. Available at: [Link]

  • Enzyme Assay Protocol. University of San Diego. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry. Available at: [Link]

  • Surface plasmon resonance. University of Leeds. Available at: [Link]

  • (PDF) Site-specific PEGylation of proteins: Insights into structural and functional changes. ResearchGate. Available at: [Link]

  • Cell-Based Potency Assays. BioAgilytix. Available at: [Link]

  • Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego. Available at: [Link]

  • SM(PEG)n Crosslinkers. ResearchGate. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. Sartorius. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Hydroxy-PEG-methyl ester. AxisPharm. Available at: [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Advanced Drug Delivery Reviews. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Feature Application: Calculating kinetic EC50 values from dose-response curves. Nanolive. Available at: [Link]

  • Potency assays and biomarkers for cell-based advanced therapy medicinal products. Cytotherapy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to PEG Linker In Vivo Stability

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Supporting Experimental Data for Researchers and Drug Development Professionals

The strategic conjugation of Polyethylene Glycol (PEG) to a therapeutic molecule, a process known as PEGylation, is a cornerstone of modern drug development. It offers a powerful method to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs by increasing their hydrodynamic size.[1][2] This modification effectively shields the drug from enzymatic degradation and reduces renal clearance, leading to a significantly longer plasma half-life.[1][3] The result is often a more favorable dosing regimen and improved patient compliance.[1]

However, the success of a PEGylated therapeutic does not solely depend on the PEG moiety itself. The chemical linker that bridges the PEG to the drug is a critical determinant of the conjugate's overall performance, dictating its stability in circulation and the mechanism of drug release.[4][5] An ideal linker must be stable enough to prevent premature drug release, which could cause off-target toxicity, yet labile enough to release the active drug at the intended site of action.[4][6] This guide provides an in-depth comparison of different PEG linker classes, supported by experimental protocols, to empower researchers to make informed decisions for their therapeutic candidates.

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

PEG linkers are broadly categorized into two main classes based on their in vivo fate: non-cleavable and cleavable.[5]

  • Non-Cleavable Linkers form stable, permanent covalent bonds, such as thioether or amide bonds.[6][7] These linkers are designed for maximal stability in plasma. The release of the active drug from these conjugates relies on the complete proteolytic degradation of the antibody or protein carrier within the lysosome of the target cell.[6] This approach is favored when prolonged circulation and minimal off-target release are paramount.[8]

  • Cleavable Linkers are engineered with "smart" chemical bonds that are designed to break under specific physiological conditions.[7][9] This allows for controlled, triggered release of the therapeutic payload at the target site, such as a tumor microenvironment or within a specific cellular compartment.[5][10] This strategy is crucial for many antibody-drug conjugates (ADCs) and prodrug designs.[11]

The choice between these two strategies is a critical decision in the design of any PEGylated conjugate, driven by the therapeutic goal and the biological environment of the target.

Comparative Analysis of PEG Linker Chemistries

The stability of a PEG linker is intrinsically tied to its chemical structure. Understanding the susceptibility of different chemical bonds to the physiological environment is key to predicting in vivo performance.

Linker TypeCleavage MechanismTypical In Vivo StabilityPrimary Applications
Non-Cleavable
Thioether (e.g., via Maleimide)Proteolytic degradation of the entire conjugateHighLong-circulating protein therapeutics, ADCs where the linker-amino acid metabolite is active.[6][8]
AmideGenerally stable, but can be susceptible to enzymatic cleavage.[12][13]High to ModerateProtein PEGylation, stable conjugation.[14]
Cleavable
Ester (e.g., Carboxylate)Hydrolysis (chemical or enzyme-mediated by esterases).[12][15]Low to Moderate (Tunable)Prodrugs, hydrogels for controlled release.[16][17]
HydrazonepH-dependent hydrolysis (stable at pH 7.4, cleaves at acidic pH).[10]Stable in circulation, labile in acidic endosomes/tumors.[18]pH-sensitive drug delivery to tumors or intracellular compartments.[10][19]
DisulfideReduction by intracellular glutathione (GSH).[7]Stable in plasma, labile in the reductive intracellular environment.[20][21]Intracellular drug delivery, ADCs.[20]
Peptide (e.g., Val-Cit)Enzymatic cleavage by specific proteases (e.g., Cathepsin B).Stable in circulation, labile in the presence of target enzymes.Tumor-targeted ADCs where proteases are overexpressed.[8][22]

Mechanisms of Linker Cleavage: A Deeper Dive

The selective cleavage of linkers is what enables targeted drug release. This is achieved by exploiting the unique biochemical differences between systemic circulation and the target microenvironment.

pH-Sensitive Cleavage: Hydrazones and Orthoesters

The tumor microenvironment and intracellular compartments like endosomes and lysosomes are typically more acidic (pH 5.0-6.5) than the bloodstream (pH ~7.4). Linkers like hydrazones and orthoesters are designed to be stable at physiological pH but undergo rapid hydrolysis in these acidic environments, triggering payload release.[10][18][19] This provides a powerful mechanism for tumor-specific or intracellular drug delivery.

Reductive Cleavage: Disulfides

The concentration of reducing agents, particularly glutathione (GSH), is significantly higher inside cells (~1-10 mM) compared to the plasma (~2 µM). Disulfide bonds are stable in the oxidative environment of the bloodstream but are rapidly cleaved by GSH within the cell.[20][21] This makes disulfide linkers an excellent choice for applications requiring intracellular release of the therapeutic agent.[23]

Enzymatic Cleavage: Peptides

Certain enzymes, such as cathepsins and matrix metalloproteinases (MMPs), are overexpressed in the tumor microenvironment.[10] Peptide linkers, like the widely used valine-citrulline (Val-Cit) dipeptide, can be engineered to be specific substrates for these enzymes.[7][8] The linker remains intact in circulation but is cleaved upon reaching the tumor, releasing the drug precisely at the site of action.[22]

Below is a diagram illustrating the decision-making process for linker selection based on the desired therapeutic outcome.

Linker_Selection_Workflow cluster_input Therapeutic Goal cluster_decision Linker Strategy cluster_linker_type Linker Chemistry Choice cluster_output Application start Define Therapeutic Goal goal What is the desired site of drug release? start->goal circ_stability Prolonged circulation with no release needed? goal->circ_stability Systemic circulation extracellular Extracellular Target (e.g., Tumor Microenvironment)? goal->extracellular Target Tissue intracellular Intracellular Target? goal->intracellular Inside Target Cell non_cleavable Non-Cleavable Linker (Thioether, Amide) circ_stability->non_cleavable Yes ph_sensitive pH-Sensitive Linker (Hydrazone) extracellular->ph_sensitive Acidic Environment enzyme_sensitive Enzyme-Sensitive Linker (Peptide) extracellular->enzyme_sensitive Enzyme Overexpression redox_sensitive Redox-Sensitive Linker (Disulfide) intracellular->redox_sensitive High GSH levels app_stable Systemic, long-acting biologics non_cleavable->app_stable app_ph Acidic tumor/endosome targeting ph_sensitive->app_ph app_enzyme Tumor-specific protease targeting enzyme_sensitive->app_enzyme app_redox Intracellular payload delivery redox_sensitive->app_redox

Caption: Decision workflow for selecting a PEG linker based on the target site of drug release.

Experimental Corner: Protocols for Stability Assessment

Evaluating the stability of a PEGylated conjugate is a critical, multi-step process. It typically begins with in vitro assays before progressing to more complex and resource-intensive in vivo studies.[24]

Protocol 1: In Vitro Plasma Stability Assay

This assay serves as a crucial initial screen to predict how a conjugate will behave in circulation.[25][26] It provides valuable data on the rate of drug deconjugation in a biologically relevant matrix.[27]

Objective: To determine the rate of payload deconjugation from a PEGylated therapeutic (e.g., an ADC) in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[28]

Methodology:

  • Preparation:

    • Thaw plasma from the desired species (e.g., human plasma with K2EDTA anticoagulant) at 37°C.

    • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS, pH 7.4).

    • Causality: Using plasma mimics the physiological environment, containing enzymes and other proteins that may affect linker stability. Using multiple species is crucial as enzymatic activity can vary significantly, impacting interspecies translation.[26]

  • Incubation:

    • Spike the test ADC into the plasma to a final concentration of ~50-100 µg/mL.

    • As a control, spike the ADC into the formulation buffer. This control assesses the intrinsic chemical stability of the linker, isolating it from enzymatic degradation.

    • Incubate all samples in a controlled environment at 37°C.[29]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.[29]

    • Immediately quench any enzymatic activity by adding an appropriate stop solution or by freezing the samples at -80°C until analysis. Self-Validation: The T=0 sample serves as the baseline for 100% intact conjugate.

  • Analysis (Example: LC-MS for ADCs):

    • Immunoaffinity Capture: Use magnetic Protein A/G beads to selectively capture the antibody (intact ADC and deconjugated antibody) from the plasma matrix.[29]

    • Elution & Reduction: Elute the captured antibody and, if necessary, reduce it with an agent like DTT to separate heavy and light chains.[29]

    • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of the conjugated and unconjugated antibody chains, allowing for the calculation of the average Drug-to-Antibody Ratio (DAR).[25]

  • Data Interpretation:

    • Plot the average DAR or percentage of intact conjugate against time.

    • A steep decline in DAR over time in plasma compared to the buffer control indicates linker instability, likely due to enzymatic cleavage.

Plasma_Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_result 5. Result A Spike ADC into Plasma & Buffer B Incubate at 37°C A->B C Collect Aliquots at Time Points (0, 6, 24... hrs) B->C D Immunoaffinity Capture of ADC C->D E Elution & Reduction D->E F LC-MS Analysis E->F G Calculate DAR vs. Time Plot F->G

Sources

A Head-to-Head Comparison for Protein Labeling: NHS-PEG-Acid vs. Maleimide-PEG-Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a cornerstone technique to enhance therapeutic efficacy. By increasing a protein's hydrodynamic size, PEGylation can improve pharmacokinetics, prolong circulating half-life, enhance stability, and reduce immunogenicity. The choice of PEGylating reagent is a critical decision that dictates the strategy and outcome of the conjugation. This guide provides an in-depth, objective comparison of two widely used classes of PEGylation reagents: amine-reactive NHS-PEG-acid and thiol-reactive Maleimide-PEG-acid.

The Fundamental Difference: Targeting Distinct Amino Acid Residues

The core distinction between NHS-PEG-acid and Maleimide-PEG-acid lies in their chemoselectivity for different functional groups on a protein's surface. NHS-PEG-acid targets primary amines, found on the ε-amino group of lysine residues and the N-terminus of the polypeptide chain. In contrast, Maleimide-PEG-acid specifically reacts with the thiol (or sulfhydryl) group of cysteine residues. This fundamental difference in reactivity has profound implications for the site-specificity, homogeneity, and ultimately, the biological activity of the resulting PEGylated protein.

Amine-Reactive PEGylation with NHS-PEG-Acid

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily form stable amide bonds with primary amines under mild conditions.[1] Due to the abundance of lysine residues on the surface of most proteins, NHS-PEG-acid offers a straightforward approach to PEGylation.

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[1] This reaction is highly pH-dependent. The optimal pH range for the reaction is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction.

A significant challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that regenerates the carboxylic acid and renders the PEG reagent inactive. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS ester can be several hours at pH 7 and 0°C, but this drops to mere minutes at pH 8.6 and 4°C.[1]

NHS_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction Protein_NH2 Protein-NH₂ (Primary Amine) PEG_Protein Protein-NH-CO-PEG (Stable Amide Bond) Protein_NH2->PEG_Protein Aminolysis (pH 7.2-8.5) NHS_PEG NHS-PEG-Acid NHS_PEG->PEG_Protein NHS N-Hydroxysuccinimide NHS_PEG->NHS Hydrolyzed_PEG HOOC-PEG-Acid (Inactive) NHS_PEG->Hydrolyzed_PEG Hydrolysis NHS_Side N-Hydroxysuccinimide NHS_PEG->NHS_Side H2O H₂O H2O->Hydrolyzed_PEG

Caption: Reaction scheme for amine-reactive PEGylation using NHS-PEG-Acid.

Thiol-Reactive PEGylation with Maleimide-PEG-Acid

Maleimide-based reagents offer a more site-specific approach to PEGylation by targeting the thiol groups of cysteine residues.[2][3] Since cysteine is a less abundant amino acid compared to lysine, this method often results in a more homogenous product with a defined number of PEG chains attached at specific locations.[4]

Reaction Mechanism and Conditions

The maleimide group reacts with thiols via a Michael addition reaction to form a stable thioether bond.[5] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[5] In this pH window, the thiol group is sufficiently nucleophilic to react, while primary amines are generally protonated and less reactive.[5]

Above pH 7.5, the maleimide group can lose its specificity and start to react with amines.[5] Furthermore, the maleimide ring is susceptible to hydrolysis, which increases at higher pH, leading to an unreactive maleamic acid.[6][7] A potential drawback of the maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the intracellular environment, which can lead to deconjugation.[8][9] However, subsequent hydrolysis of the thiosuccinimide ring in the conjugate can lead to a more stable product.[8][10]

Maleimide_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reactions Protein_SH Protein-SH (Thiol Group) PEG_Protein_Thioether Protein-S-PEG (Stable Thioether Bond) Protein_SH->PEG_Protein_Thioether Michael Addition (pH 6.5-7.5) Maleimide_PEG Maleimide-PEG-Acid Maleimide_PEG->PEG_Protein_Thioether Hydrolyzed_Maleimide Maleamic Acid-PEG (Inactive) Maleimide_PEG->Hydrolyzed_Maleimide Hydrolysis Amine_adduct Amine Adduct Maleimide_PEG->Amine_adduct Reaction with Amines H2O_hydrolysis H₂O (pH > 7.5) H2O_hydrolysis->Hydrolyzed_Maleimide Amine_reaction Protein-NH₂ (pH > 8.5) Amine_reaction->Amine_adduct

Caption: Reaction scheme for thiol-reactive PEGylation using Maleimide-PEG-Acid.

Head-to-Head Comparison: NHS-PEG-Acid vs. Maleimide-PEG-Acid

FeatureNHS-PEG-Acid (Amine-Reactive)Maleimide-PEG-Acid (Thiol-Reactive)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Site-Specificity Low to moderate; targets multiple available lysines, leading to a heterogeneous mixture of PEGylated species.High; targets less abundant cysteine residues, often enabling site-specific modification and a more homogenous product.[2][3]
Optimal pH 7.2 - 8.5[1]6.5 - 7.5[5]
Reaction Speed FastFast
Stability of Reagent Highly susceptible to hydrolysis, especially at optimal reaction pH.[1]More stable in aqueous solution than NHS esters, but can hydrolyze at pH > 7.5.[6][7]
Stability of Linkage Very stable amide bond.Generally stable thioether bond, but can be susceptible to retro-Michael reaction (deconjugation) in the presence of other thiols.[8][9]
Protein Preparation Generally straightforward, requires buffer exchange to an amine-free buffer.May require reduction of disulfide bonds to generate free thiols, followed by removal of the reducing agent.[11]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS-PEG-Acid

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Acid

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer at pH 7.2-8.5. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Acid in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the NHS-PEG-Acid stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

NHS_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add Molar Excess of PEG Reagent to Protein A->C B Prepare Fresh NHS-PEG-Acid Stock in DMSO/DMF B->C D Incubate (30-60 min RT or 2h on ice) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize PEGylated Protein (SDS-PAGE, MS) F->G

Caption: Experimental workflow for NHS-PEG-Acid protein labeling.

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG-Acid

Materials:

  • Protein of interest

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG-Acid

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.0, degassed)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation and Reduction (if necessary): If the protein contains disulfide bonds, reduce them to free thiols by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column. Ensure all buffers are degassed to prevent re-oxidation of thiols.

  • PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Acid in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-Acid stock solution to the protein solution (in degassed buffer at pH 6.5-7.5).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess PEG reagent by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm conjugation and purity.

Maleimide_Workflow A Reduce Protein Disulfides (if necessary, with TCEP) B Remove Reducing Agent (Desalting Column) A->B D Add Molar Excess of PEG Reagent to Protein in Degassed Buffer (pH 6.5-7.5) B->D C Prepare Fresh Maleimide-PEG-Acid Stock in DMSO/DMF C->D E Incubate (2-4h RT or overnight at 4°C) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize PEGylated Protein (SDS-PAGE, MS) F->G

Caption: Experimental workflow for Maleimide-PEG-Acid protein labeling.

Conclusion and Recommendations

The choice between NHS-PEG-acid and Maleimide-PEG-acid is dictated by the specific goals of the PEGylation project and the characteristics of the target protein.

Choose NHS-PEG-Acid when:

  • A high degree of PEGylation is desired.

  • The protein has many surface-exposed lysine residues and few or no accessible cysteines.

  • A heterogeneous mixture of PEGylated species is acceptable or even desirable.

  • The biological activity of the protein is not significantly affected by the modification of lysine residues.

Choose Maleimide-PEG-Acid when:

  • Site-specific PEGylation is crucial to preserve the protein's biological activity.[2][3]

  • A homogenous product with a defined number of PEG chains is required.

  • The protein has accessible cysteine residues, either naturally or introduced through site-directed mutagenesis.

  • The potential for retro-Michael reaction in the intended application environment is low.

By carefully considering the principles of reactivity, stability, and site-specificity outlined in this guide, researchers can select the optimal PEGylation strategy to advance their therapeutic and research objectives.

References

  • Alley, S. C., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Justin, M. R., & Deiters, A. (2017). Site-Specific PEGylation of Therapeutic Proteins. MDPI. Retrieved from [Link]

  • Hennig, A., et al. (2014). Site-specific PEGylation of Proteins: Recent Developments. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hennig, A., et al. (2014). Site-specific PEGylation of proteins: recent developments. PubMed. Retrieved from [Link]

  • Schulte, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC. Retrieved from [Link]

  • Richards, D. A., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. NIH. Retrieved from [Link]

  • Alley, S. C., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. Retrieved from [Link]

  • Veronese, F. M., & Pasut, G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. Retrieved from [Link]

  • Raines, R. T. (2008). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. Retrieved from [Link]

  • Richards, D. A., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Semantic Scholar. Retrieved from [Link]

  • Richards, D. A., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PubMed. Retrieved from [Link]

  • Gregory, M. J. (1973). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for PEG Maleimide Conjugation. Retrieved from [Link]

  • ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?. Retrieved from [Link]

  • De Geest, B. G., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). SM(PEG)n Crosslinkers. Retrieved from [Link]

  • Van der Meel, R., et al. (2025). Comparative Evaluation of Thiol- and Amine-Conjugating Moieties for Endogenous Albumin Binding after Intravenous Administration. ACS Publications. Retrieved from [Link]

  • Buee, L., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers. Retrieved from [Link]

  • Li, J., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). NIH. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Hydroxy-PEG2-methyl ester: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, particularly with the rise of targeted protein degradation and PROTAC technology, the responsible management of specialized chemical reagents is paramount. Hydroxy-PEG2-methyl ester (CAS 457897-73-3), a common linker used in the synthesis of PROTACs, is a staple in many research laboratories.[1] While its utility is undisputed, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands clear, informed procedures. This guide provides an in-depth, scientifically grounded approach to the safe handling and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Understanding the Compound: A Brief Overview

This compound is a polyethylene glycol (PEG) derivative that features a hydroxyl group and a methyl ester.[2] This structure provides a hydrophilic spacer, enhancing the solubility of the molecules it helps create in aqueous environments.[2] The hydroxyl group serves as a reactive handle for further chemical modifications, making it a versatile building block in multi-step syntheses.[2]

Chemical Properties
CAS Number 457897-73-3
Molecular Formula C8H16O5
Appearance Colorless Oily Liquid or Solid
Key Functional Groups Hydroxyl (-OH), Ester (-COOCH3), PEG linker
Safety First: Hazard Identification and Handling

Before any disposal protocol is considered, a thorough understanding of the compound's hazards is essential. Based on available safety information, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate specific precautions to be taken during handling to minimize exposure and ensure personnel safety.

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can lead to serious irritation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact and subsequent irritation. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothes and minimize skin exposure.

The causality behind this PPE requirement is straightforward: creating a physical barrier between the chemical and the user is the most effective way to prevent the irritation promised by its hazard classification.

Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood. This is especially important when working with larger quantities or when there is a potential for aerosolization. Proper ventilation minimizes the risk of inhalation, which, while not identified as a primary hazard, is a prudent measure for any chemical handling.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like any laboratory chemical, should be approached systematically to ensure safety and regulatory compliance. While this compound is not classified as acutely toxic or environmentally hazardous, its irritant nature and the general principles of chemical waste management demand a structured approach.

All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired neat compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, and paper towels).

Collect all contaminated materials in a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be kept closed when not in use.[3]

Proper labeling is a critical and often overlooked aspect of waste disposal. Your waste container label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

Accurate labeling ensures that anyone handling the waste is aware of its contents and the necessary precautions.

For reusable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone). This first rinseate must be collected and disposed of as hazardous waste.[3]

  • Secondary Wash: Follow the initial rinse with a standard laboratory detergent and water wash.

  • Final Rinse: Complete the cleaning process with a final rinse of deionized water.

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or uncontained spills, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE, including eye protection, gloves, and a lab coat.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and soak up the material.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris, placing it in your designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[3] While polyethylene glycol itself is biodegradable, the introduction of other chemical moieties, as in this derivative, can alter its environmental fate and aquatic toxicity.[4] Therefore, a cautious and compliant disposal route is mandatory.

Logical Framework for Disposal Decisions

To aid in the decision-making process for handling and disposing of this compound, the following workflow can be utilized.

Caption: A workflow for the safe handling and disposal of this compound.

By adhering to these scientifically grounded procedures, researchers can confidently and safely manage this compound in the laboratory, from receipt to disposal. This commitment to safety and environmental stewardship is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

  • Arctom Scientific. (n.d.). Hydroxy-PEG2-C2-methyl ester. Retrieved from [Link]

  • DC Chemicals. (n.d.). This compound|CAS 457897-73-3. Retrieved from [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptide Sciences. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). Creosalus. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). How To Dispose Of Polyethylene Glycol? [Video]. YouTube. Retrieved from [Link]

  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Polyethylene glycol Standard_NAEnglish. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG2-methyl ester
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG2-methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。